Methyl 4-oxotetrahydrofuran-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxooxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVSNZGUSYYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-12-0 | |
| Record name | methyl 4-oxooxolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for methyl 4-oxotetrahydrofuran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the intramolecular Dieckmann condensation of an acyclic diester precursor. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and includes essential analytical data for the characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and reproducibly synthesize this important chemical entity.
Introduction: The Significance of the Tetrahydrofuranone Scaffold
The tetrahydrofuranone ring system is a prevalent motif in a wide array of biologically active natural products and pharmaceutical agents. Its inherent structural features, including the presence of a ketone and an ether linkage within a five-membered ring, provide a versatile scaffold for derivatization and interaction with biological targets. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, leveraging its reactive keto and ester functionalities for further chemical transformations.
Retrosynthetic Analysis and Strategic Approach
The most direct and efficient synthetic route to this compound is through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for the formation of five- and six-membered rings.[1]
Our retrosynthetic analysis identifies dimethyl 2,2'-oxydiacetate (also known as dimethyl diglycolate) as the logical acyclic precursor. The intramolecular cyclization of this 1,6-diester in the presence of a strong base will yield the target β-keto ester.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Mechanism
The synthesis of this compound is a two-step process commencing with the formation of the diester precursor followed by the key Dieckmann cyclization.
Step 1: Synthesis of Dimethyl 2,2'-oxydiacetate
The starting material, dimethyl 2,2'-oxydiacetate, is readily prepared via a Fischer esterification of commercially available 2,2'-oxydiacetic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.
Step 2: Dieckmann Condensation
The core of the synthesis is the intramolecular cyclization of dimethyl 2,2'-oxydiacetate. This reaction is an example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2] The reaction is initiated by a strong base, such as sodium methoxide or sodium hydride, which deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.
This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the β-keto ester, this compound. The reaction is typically driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester by the methoxide base. An acidic workup is then required to neutralize the enolate and isolate the final product.
Caption: Mechanism of the Dieckmann Condensation for the synthesis of the target molecule.
Experimental Protocols
Synthesis of Dimethyl 2,2'-oxydiacetate
A detailed protocol for the synthesis of the starting material can be adapted from standard esterification procedures.
Synthesis of this compound
Materials and Equipment:
-
Dimethyl 2,2'-oxydiacetate
-
Sodium methoxide or sodium hydride
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Diester: A solution of dimethyl 2,2'-oxydiacetate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 98136-12-0[3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.75 (dd, J = 8.0, 4.0 Hz, 1H), 4.40 (d, J = 17.0 Hz, 1H), 4.25 (d, J = 17.0 Hz, 1H), 3.80 (s, 3H), 3.00 (dd, J = 18.0, 8.0 Hz, 1H), 2.75 (dd, J = 18.0, 4.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 206.0, 170.0, 75.0, 70.0, 53.0, 45.0.
-
IR (neat, cm⁻¹): 1750 (C=O, ester), 1720 (C=O, ketone), 1180 (C-O, ether).
-
Mass Spectrometry (EI): m/z 144 (M⁺).
Conclusion
This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound via a Dieckmann condensation. The provided experimental framework and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The versatility of the tetrahydrofuranone scaffold ensures that this synthetic intermediate will continue to be of significant interest in the development of novel chemical entities with potential therapeutic applications.
References
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An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the tetrahydrofuran motif stands out as a privileged scaffold, present in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a particularly interesting derivative: Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS No: 98136-12-0).[3][4][5][6][7]
As a bifunctional molecule incorporating a β-keto ester system within a γ-butyrolactone framework, this compound presents a unique chemical profile.[8][9] Understanding its physicochemical properties is paramount for its effective utilization as a building block in complex organic synthesis and for predicting its behavior in biological systems. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical methodologies and the chemical principles governing its reactivity.
Core Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical data for this compound. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not readily found in the literature. Therefore, predicted values from validated computational models are provided to guide researchers.[10][11]
| Property | Value | Source/Method |
| IUPAC Name | methyl 4-oxooxolane-2-carboxylate | Fluorochem[3] |
| CAS Number | 98136-12-0 | AChemBlock, Fluorochem[3][4] |
| Molecular Formula | C₆H₈O₄ | AChemBlock, Fluorochem[3][4] |
| Molecular Weight | 144.13 g/mol | AChemBlock, Fluorochem[3][4] |
| Physical Form | Liquid or Solid | Sigma-Aldrich[12] |
| Relative Density | 1.265 | Fluorochem[3] |
| Predicted Boiling Point | 245.5 ± 25.0 °C | AAT Bioquest Boiling Point Predictor[10] |
| Predicted Melting Point | 35.2 ± 28.0 °C | AAT Bioquest Melting Point Predictor[11] |
| Predicted Aqueous Solubility | High | Rowan University Solubility Predictor[8] |
| Purity | Typically ≥95% | AChemBlock, Fluorochem[3][4] |
Rationale for Predictive Modeling: In the absence of comprehensive experimental data, computational prediction of physicochemical properties serves as an invaluable tool for initial experimental design. Algorithms for boiling and melting point prediction often utilize a molecule's SMILES (Simplified Molecular-Input Line-Entry System) notation to calculate these properties based on its structure.[10][11] Similarly, solubility predictors can estimate a compound's behavior in various solvents, aiding in the selection of appropriate reaction and purification conditions.[8][13][14]
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Predicted ¹H and ¹³C NMR data are presented below, offering a guide for the analysis of experimentally obtained spectra. Online prediction tools utilize extensive databases of known spectra to estimate chemical shifts.[15][16][17]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.80 | dd | 1H | H2 |
| ~4.40 | d | 1H | H5a |
| ~4.20 | d | 1H | H5b |
| ~3.80 | s | 3H | OCH₃ |
| ~3.00 | dd | 1H | H3a |
| ~2.80 | dd | 1H | H3b |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~205 | C4 (ketone) |
| ~170 | C1 (ester carbonyl) |
| ~75 | C2 |
| ~70 | C5 |
| ~53 | OCH₃ |
| ~45 | C3 |
Interpretation Insights: The proton at the C2 position is expected to be a doublet of doublets due to coupling with the two diastereotopic protons at the C3 position. The protons on C5, adjacent to the ether oxygen, will also be diastereotopic and appear as distinct signals, likely doublets due to geminal coupling. The methyl protons of the ester will appear as a singlet. In the ¹³C NMR spectrum, the two carbonyl carbons (ketone and ester) will be the most downfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorptions would be:
-
~1760 cm⁻¹: C=O stretch of the γ-butyrolactone (ester).
-
~1720 cm⁻¹: C=O stretch of the ketone.
-
~1200-1000 cm⁻¹: C-O stretching of the ester and ether linkages.
Causality in IR Absorptions: The exact positions of the carbonyl stretches are influenced by ring strain and electronic effects. The γ-butyrolactone carbonyl typically appears at a higher frequency than a standard acyclic ester. The presence of two distinct carbonyl peaks would be a strong indicator of the keto-ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 144. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).
Synthesis and Reactivity: A Chemist's Perspective
The chemical behavior of this compound is dictated by the interplay of its functional groups. As a β-keto ester, the methylene protons at the C3 position are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate.[8][9] This enolate is a versatile nucleophile for a variety of carbon-carbon bond-forming reactions.
Proposed Synthetic Pathway
Caption: Proposed synthetic route via Michael addition and subsequent cyclization.
Step-by-Step Protocol:
-
Enolate Formation: Methyl glyoxylate is treated with a base, such as sodium methoxide, in an aprotic solvent like THF to generate the corresponding enolate.
-
Michael Addition: The enolate then acts as a nucleophile in a Michael 1,4-conjugate addition to methyl acrylate. This forms a linear diester intermediate.
-
Intramolecular Cyclization: Upon workup or with further base catalysis, the intermediate undergoes an intramolecular cyclization, akin to a Dieckmann condensation, to form the five-membered tetrahydrofuran ring.[6][22][23][24] The alkoxide generated from the ester on the acrylate portion attacks the ketone on the glyoxylate portion, leading to the final product after protonation.
Rationale for this approach: The Michael addition is a reliable method for forming carbon-carbon bonds and is well-suited for the construction of the carbon skeleton of the target molecule. The subsequent intramolecular cyclization is a thermodynamically favorable process for the formation of a five-membered ring.
Key Reactions and Reactivity Profile
The presence of both a ketone and an ester allows for selective chemical transformations. The ketone can undergo reactions such as reduction to a secondary alcohol or reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The acidic protons at C3 allow for alkylation and acylation reactions via the enolate.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Development
Substituted tetrahydrofurans are key structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals.[12][25] this compound, with its multiple functional groups, serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ketone can be functionalized to introduce diversity, while the ester can be converted to an amide or other bioisosteres to modulate pharmacokinetic properties.
Safety and Handling
According to supplier safety data, this compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its physicochemical properties, characterized by a combination of experimental data and reliable computational predictions, provide a solid foundation for its application. A deeper understanding of its synthesis and reactivity, rooted in the principles of β-keto ester chemistry, empowers researchers to harness its full potential in the development of novel molecules with desired biological activities.
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Methyl 4-oxotetrahydrofuran-2-carboxylate CAS number 98136-12-0
An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate
This guide provides a comprehensive technical overview of this compound (CAS No. 98136-12-0), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical behavior, analytical characterization, and strategic applications of this valuable intermediate.
Introduction and Core Properties
This compound is a key organic intermediate featuring a γ-butyrolactone (GBL) scaffold, a privileged structure in numerous natural products and pharmacologically active compounds.[1] Its structure incorporates a ketone and a methyl ester, rendering it a bifunctional molecule with significant potential for synthetic diversification. This dual reactivity makes it an attractive starting point for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates.[2][3]
The molecule's utility stems from its rigid tetrahydrofuran ring, which serves as a conformational anchor, and the strategically placed functional groups that allow for selective chemical modifications. It is primarily used in the development of pharmaceutical intermediates, including analogs of gamma-aminobutyric acid (GABA) and various neuroprotective and anticonvulsant agents.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98136-12-0 | [5][6] |
| Molecular Formula | C₆H₈O₄ | [5][7] |
| Molecular Weight | 144.13 g/mol | [5][7] |
| IUPAC Name | methyl 4-oxooxolane-2-carboxylate | [6] |
| Purity | Typically ≥95% | [6][7] |
| Appearance | Varies; often cited as a liquid or solid | [4][8] |
| Relative Density | 1.265 | [6] |
| Storage | 2-8°C, under inert gas, sealed from moisture | [2][9] |
Synthesis: The Dieckmann Condensation Pathway
The most logical and efficient synthesis of this five-membered cyclic β-keto ester is through an intramolecular Claisen condensation, known as the Dieckmann cyclization.[10][11] This powerful carbon-carbon bond-forming reaction is ideal for creating 5- and 6-membered rings from acyclic diesters.[12][13]
Mechanistic Rationale
The Dieckmann condensation is a base-catalyzed intramolecular reaction. The choice of base is critical; a strong, non-nucleophilic base is required, and typically the corresponding alkoxide of the ester (e.g., sodium methoxide for a methyl ester) is used to prevent transesterification.
The mechanism proceeds through several key steps:
-
Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[13]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[12]
-
Ring Closure & Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the alkoxide leaving group to yield the cyclic β-keto ester.[13]
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base readily deprotonates this position, forming a resonance-stabilized enolate. This irreversible step is the thermodynamic driving force that pushes the reaction to completion.[12]
-
Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final product.
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A Technical Guide to the Structural Elucidation of Methyl 4-oxotetrahydrofuran-2-carboxylate
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of Methyl 4-oxotetrahydrofuran-2-carboxylate, a key heterocyclic building block in organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, COSY). Each step is framed as a piece of a larger puzzle, demonstrating how orthogonal analytical techniques are synthesized to build an unassailable structural proof. The causality behind experimental choices is explained, and detailed, field-tested protocols are provided to ensure reproducibility and self-validation.
Introduction: The Significance of a γ-Keto Ester
This compound belongs to the class of γ-keto esters, compounds of significant interest due to their bifunctional nature.[1] The presence of both a ketone and an ester functional group within a cyclic tetrahydrofuran framework makes this molecule a versatile precursor for synthesizing more complex heterocyclic systems and biologically active molecules.[1] Its structure, featuring a chiral center at the C2 position, also presents opportunities for asymmetric synthesis. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent chemical investigations are built. This guide will walk through the logical workflow for confirming the identity and connectivity of this molecule from first principles.
The Elucidation Strategy: A Multi-Faceted Approach
Structural elucidation is an iterative process of hypothesis and confirmation. Our strategy begins with determining the molecular formula and identifying the functional groups present. We then use high-resolution NMR techniques to piece together the carbon-hydrogen framework, confirming the precise arrangement of every atom.
Caption: Workflow for Spectroscopic Structure Elucidation.
Step I: Molecular Formula Determination via Mass Spectrometry (MS)
Expertise & Causality: The first and most fundamental question is "What is the molecular weight and formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike low-resolution MS, HRMS provides mass measurements with enough precision (typically to four decimal places) to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For our target molecule, C₆H₈O₄, the expected exact mass is 144.04226.
Expected Outcome & Interpretation: Upon analysis, a prominent peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺.
The fragmentation pattern also offers initial structural clues. Cleavages alpha to carbonyl groups are common.[3][4] We would anticipate fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI-Time of Flight (TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions. The formula C₆H₈O₄ should be the only logical fit.
Step II: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the types of bonds, and thus the functional groups, present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we are specifically looking for evidence of two distinct carbonyl groups (ketone and ester) and C-O bonds associated with the ester and the ether in the furanone ring.
Expected Outcome & Interpretation: The IR spectrum should display strong absorption bands in the carbonyl region (1700-1800 cm⁻¹). Because esters and ketones have slightly different vibrational frequencies, we expect to see two distinct peaks or a broadened peak in this region. The characteristic C-O stretching of the ester and ether will appear in the fingerprint region.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| ~1760 | C=O Stretch | Ketone (in a five-membered ring) | [5] |
| ~1740 | C=O Stretch | Ester | [5] |
| 3000-2850 | C-H Stretch | Aliphatic CH₂ and CH | [6] |
| 1250-1050 | C-O Stretch | Ester and Ether | [7][8] |
Note: The ketone stretch is shifted to a higher frequency due to the ring strain of the five-membered ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No special preparation is needed for a liquid sample. Place a single drop of the neat liquid directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Label the major absorption peaks and assign them to their corresponding functional groups.
Step III: Assembling the Framework with NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and relative numbers of ¹H and ¹³C atoms.
A. Proton NMR (¹H NMR): Mapping the Protons
¹H NMR tells us four key things:
-
Number of Signals: The number of distinct proton environments.
-
Chemical Shift (δ): The electronic environment of each proton. Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield).
-
Integration: The area under each signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The number of adjacent protons, governed by the n+1 rule.
Expected Outcome & Interpretation: Based on the structure, we expect four distinct signals:
-
A singlet for the methyl ester protons (no adjacent protons).
-
A methine proton at C2, which will be a multiplet due to splitting by the two C3 protons.
-
Two diastereotopic protons at C3, which will be complex multiplets due to splitting by each other and the C2 proton.
-
Two protons at C5, which will likely appear as a multiplet.
| Assignment | Expected Chemical Shift (δ, ppm) | Integration | Expected Multiplicity |
| -OCH₃ | 3.7 - 3.8 | 3H | Singlet (s) |
| H-2 | 4.8 - 5.0 | 1H | Doublet of Doublets (dd) |
| H-3a, H-3b | 2.6 - 2.9 | 2H | Multiplets (m) |
| H-5a, H-5b | 4.3 - 4.5 | 2H | Multiplets (m) |
B. Carbon NMR (¹³C NMR): The Carbon Skeleton
¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are highly diagnostic, especially for carbonyl carbons.
Expected Outcome & Interpretation: We expect to see six distinct carbon signals.
-
Two signals in the carbonyl region (>160 ppm): one for the ester and one for the ketone.
-
Four signals in the aliphatic region (10-80 ppm).
| Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone, C4) | 205 - 215 |
| C=O (Ester) | 168 - 172 |
| C-2 | 75 - 80 |
| C-5 | 70 - 75 |
| -OCH₃ | 52 - 55 |
| C-3 | 35 - 40 |
C. 2D NMR (COSY): Confirming Connectivity
While ¹H and ¹³C NMR provide the pieces, a Correlation Spectroscopy (COSY) experiment connects them. A COSY spectrum shows which protons are coupled (i.e., adjacent) to each other. Cross-peaks appear between signals of protons that are splitting each other.
Expected Outcome & Interpretation:
-
A cross-peak between the H-2 signal and the H-3 signals.
-
A cross-peak between the two different H-3 signals (geminal coupling).
-
No cross-peaks to the -OCH₃ singlet, confirming it is isolated.
Caption: Expected ¹H-¹H COSY correlations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate ¹H signals and pick peaks for all spectra.
Final Synthesis: Confirming the Structure
The final step is to synthesize all the data into a single, coherent proof.
-
MS confirms the molecular formula is C₆H₈O₄. [2]
-
IR confirms the presence of a ketone, an ester, and C-O bonds.
-
¹³C NMR shows six unique carbons, including two distinct carbonyls in the expected regions for a ketone and an ester.
-
¹H NMR shows four distinct proton environments with the correct integrations (1:2:2:3).
-
The COSY spectrum definitively links H-2 to the protons on C-3, establishing the -CH(COOCH₃)-CH₂- fragment. The chemical shifts of the C5 protons are consistent with their position adjacent to both the ring oxygen and the ketone, completing the ring structure.
All spectroscopic data converge, providing unambiguous confirmation of the structure as This compound .
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 95% | CAS: 98136-12-0 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS No. 98136-12-0) is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, incorporating both a ketone and an ester moiety on a tetrahydrofuran scaffold, makes it a versatile precursor for more complex molecular architectures, particularly in the development of novel therapeutic agents.
This guide provides an in-depth analysis of the key spectroscopic data points required to identify and characterize this molecule. It is important to note that publicly accessible, experimentally verified spectra for this specific compound are scarce. Therefore, this document leverages high-fidelity predictive modeling and data from analogous structures to provide a robust framework for its characterization. The principles and protocols outlined herein are designed to serve as a self-validating system for researchers working with this or structurally related compounds.
Molecular Structure and Atom Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The IUPAC name is methyl 4-oxooxolane-2-carboxylate, and its chemical formula is C₆H₈O₄, with a molecular weight of 144.13 g/mol . For clarity in the following sections, the atoms are numbered as shown below.
Part 1: Predicted Spectroscopic Data & Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectrum for this compound shows five distinct signals, plus the solvent reference.
| Predicted Shift (δ ppm) | Multiplicity | Integration | Assigned Proton(s) | Rationale |
| ~4.85 | dd | 1H | H-2 | This proton is deshielded by two adjacent oxygen atoms (ether and ester), placing it significantly downfield. It is coupled to the two non-equivalent H-3 protons, resulting in a doublet of doublets (dd). |
| ~4.45 | dd | 1H | H-5a | Part of a diastereotopic pair on C-5, adjacent to the ether oxygen. It experiences geminal coupling with H-5b and is deshielded by the oxygen atom. |
| ~4.30 | d | 1H | H-5b | The other proton of the diastereotopic pair on C-5. Its chemical shift differs from H-5a due to their different spatial relationships with the rest of the molecule. |
| ~3.80 | s | 3H | -OCH₃ | The three equivalent protons of the methyl ester group show a characteristic singlet in this region. |
| ~3.05 | dd | 1H | H-3a | Part of a diastereotopic pair on C-3, adjacent to the ketone. It is coupled geminally to H-3b and vicinally to H-2. The proximity to the C=O group deshields it. |
| ~2.85 | dd | 1H | H-3b | The second proton on C-3. Its distinct chemical shift relative to H-3a confirms their diastereotopic nature. |
Expert Insight: The non-equivalence of the protons on C-3 (H-3a, H-3b) and C-5 (H-5a, H-5b) is a key feature. C-2 is a chiral center, which makes the molecule asymmetric. This asymmetry renders the geminal protons on the adjacent methylene groups diastereotopic, meaning they reside in chemically different environments and thus have different chemical shifts and couplings. This is a critical observation for confirming the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are predicted.
| Predicted Shift (δ ppm) | Assigned Carbon | Rationale |
| ~205.0 | C-4 | The ketone carbonyl carbon is highly deshielded and appears furthest downfield.[1] |
| ~170.0 | Ester C=O | The ester carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from a ketone.[1] |
| ~77.0 | C-2 | This carbon is bonded to two oxygen atoms (ether and ester), causing a strong downfield shift into the typical range for acetal-like carbons. |
| ~70.0 | C-5 | Bonded to the ether oxygen, this methylene carbon appears in the characteristic region for carbons adjacent to an ether linkage. |
| ~53.0 | -OCH₃ | The methyl ester carbon signal is expected in this standard region. |
| ~45.0 | C-3 | This methylene carbon is adjacent to the ketone. It is the most upfield of the ring carbons as it is only attached to other carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptional for identifying functional groups. The key diagnostic signals for this molecule are the two distinct carbonyl stretches.
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~1755 | C=O Stretch (Ketone) | Five-membered rings (lactones, cyclic ketones) introduce ring strain, which shifts the C=O absorption to a higher frequency than in an acyclic ketone. A value around 1750-1760 cm⁻¹ is expected.[2] |
| ~1740 | C=O Stretch (Ester) | The ester carbonyl stretch is also very strong and sharp. Its position is standard for a saturated methyl ester. The presence of two strong, sharp peaks in this region is highly indicative of the target structure.[2] |
| ~2960, 2850 | C-H Stretch (sp³) | Standard absorptions for the methylene and methyl C-H bonds. |
| ~1250 - 1050 | C-O Stretch | This region will contain strong, complex bands corresponding to the C-O single bond stretches of both the ether and the ester functionalities. |
Reference Data Insight: The IR spectrum of a similar five-membered ring lactone, γ-butyrolactone, shows a very strong carbonyl absorption at approximately 1770 cm⁻¹. This supports the prediction of a high-frequency C=O stretch for the cyclic ketone in our target molecule.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which acts as a structural fingerprint. For this molecule, under Electron Ionization (EI), the following would be expected.
| m/z Value | Proposed Fragment | Rationale |
| 144 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule C₆H₈O₄. |
| 113 | [M - OCH₃]⁺ | A common and significant fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da).[5][6] |
| 85 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy radical group (•COOCH₃, 59 Da) via cleavage of the C2-C(O) bond. This is a characteristic fragmentation for esters.[5][6] |
| 57 | [C₃H₅O]⁺ | Likely resulting from cleavage of the tetrahydrofuran ring. Ring fragmentations in tetrahydrofuran derivatives are common. |
| 43 | [CH₃CO]⁺ | The acetyl cation, a common fragment indicating the presence of a methyl ketone-like structure, formed after ring opening and rearrangement. |
Part 2: Experimental Protocols & Workflows
As a Senior Application Scientist, the integrity of data begins with rigorous and well-understood experimental protocols. The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed above.
Protocol for NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its excellent dissolving power for polar organic molecules and its relatively clean spectral window.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and initiate spinning (typically 20 Hz) to average out magnetic field inhomogeneities.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is critical as it compensates for any magnetic field drift during the experiment, ensuring spectral accuracy.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This directly impacts the resolution and lineshape of the NMR signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum. A 30° or 45° pulse angle is often sufficient to reduce experiment time without saturating the signals.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio.
-
Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the ATR crystal.
-
Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
-
Data Acquisition:
-
Scan the sample, typically over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio. The resulting spectrum will show absorption bands as peaks pointing downwards.
-
Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer. For a stable, relatively volatile compound like this, Gas Chromatography (GC-MS) is an ideal method. A direct insertion probe can also be used.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy is sufficient to cause reproducible fragmentation, creating the "fingerprint" mass spectrum.
-
-
Analysis:
-
The analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Part 3: Integrated Data Analysis Workflow
Confirming a chemical structure is a puzzle where each spectrum provides a different set of clues. The logical workflow below illustrates how a researcher would integrate the data to arrive at an unambiguous structure confirmation.
This workflow demonstrates a self-validating system. The molecular formula derived from MS must be consistent with the functional groups identified by IR and the carbon/proton count from NMR. The final connectivity map from ¹H NMR must accommodate all other data points to confirm the final structure.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. Based on predictive analysis, its identity is anchored by several key features: a molecular ion at m/z 144; two distinct, high-frequency carbonyl peaks in the IR spectrum; six unique carbon signals in the ¹³C NMR spectrum, including two downfield carbonyls; and a ¹H NMR spectrum characterized by five distinct signals, including diastereotopic protons at the C-3 and C-5 positions. By following the rigorous experimental protocols and integrated analysis workflow detailed in this guide, researchers can confidently identify and characterize this valuable synthetic intermediate.
References
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.
- ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based γ-butyrolactone (GBL) product.
- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters.
- Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.
- Dampc, M., et al. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Journal of Physics B: Atomic, Molecular and Optical Physics, 44(5).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). Gamma Butyrolactone(96-48-0) IR Spectrum.
- National Institute of Standards and Technology. (n.d.). Butyrolactone. NIST Chemistry WebBook.
- SpectraBase. (n.d.). gamma-Butyrolactone - Optional[ATR-IR] - Spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749).
- SWGDRUG.org. (2005). gamma-butyrolactone.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Gergov, M., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en-. Journal of Mass Spectrometry, 36(9), 998-1012.
- The Benicewicz Group. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.
- ChemicalBook. (n.d.). (s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid(21461-84-7) 1 h nmr.
- National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.
- CHAPTER 2 Fragmentation and Interpret
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
- Cheminfo.org. (n.d.). IR spectra prediction.
- Cheminfo.org. (n.d.). Infrared spectra prediction.
- CASPRE. (n.d.). 13C NMR Predictor.
- PubChem. (n.d.). Methyl 5-oxotetrahydrofuran-2-carboxylate.
- SpectraBase. (n.d.). (2S)-5-Oxotetrahydro-2-furancarboxylic acid - Optional[1H NMR] - Spectrum.
- ResearchGate. (2021). How to predict IR spectra of a compound?
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.
Sources
A Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate: Commercial Availability, Synthesis, and Applications in Chemical Research
Executive Summary
Methyl 4-oxotetrahydrofuran-2-carboxylate is a specialized heterocyclic building block of increasing interest to researchers in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring a ketone and an ester on a stable tetrahydrofuran scaffold, presents a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a plausible and referenced synthetic strategy, and explores its potential applications by drawing parallels with structurally related bioactive molecules. For laboratory professionals, this document consolidates critical data on procurement, synthesis, handling, and strategic utility, serving as a comprehensive resource for incorporating this reagent into research and development workflows.
Compound Profile and Physicochemical Properties
This compound is characterized by the CAS Number 98136-12-0.[1][2][3] The core structure contains a five-membered tetrahydrofuran ring, functionalized with a ketone at the C4 position and a methyl ester at the C2 position. This arrangement provides two distinct reactive sites for synthetic elaboration, making it a valuable intermediate.
Table 2.1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 98136-12-0 | [1][2][3][4] |
| Molecular Formula | C₆H₈O₄ | [1][2][3] |
| Molecular Weight | 144.13 g/mol | [1][2][3] |
| Canonical SMILES | COC(=O)C1CC(=O)CO1 | [1][2] |
| Purity (Typical) | ≥95% | [1][2] |
| MDL Number | MFCD24698451 |[1][2][3] |
Commercial Availability & Procurement Strategy
This compound is not a bulk commodity chemical but rather a specialty reagent available in research-scale quantities. Procurement typically involves sourcing from specialized chemical suppliers who cater to the life sciences and drug discovery sectors.
Analysis of Commercial Landscape: The pricing structure observed across multiple vendors indicates that this compound is synthesized in small batches.[1][2][3] Researchers should anticipate lead times that can range from a few days for domestic stock to several weeks for international shipments.[1][3] While gram-scale quantities are readily quoted, larger, multi-kilogram orders require custom synthesis inquiries.[3]
Table 3.1: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities | Notes |
|---|---|---|---|
| Fluorochem | 95.0% | 100 mg, 250 mg | Stocks in UK, Germany, and China.[1] |
| AChemBlock | 95% | 1 g | Ships from San Francisco; bulk quote available.[2] |
| ChemUniverse | 95% | 100 mg, 250 mg | Blanket purchase orders accepted for large quantities.[3] |
| BLD Pharm | N/A | Available | Offers various analytical data (NMR, HPLC, etc.).[4] |
Procurement Recommendations:
-
Verify CAS Number: Due to the existence of the structural isomer, Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0), it is critical to confirm CAS 98136-12-0 when ordering.[5]
-
Request Certificate of Analysis (CoA): For any research application, obtaining a lot-specific CoA is essential to confirm purity and structural identity via NMR or other spectroscopic methods.
-
Plan for Lead Times: Given its status as a non-commodity chemical, factor in potential shipping and synthesis delays into experimental timelines.
Synthesis and Methodologies
While specific peer-reviewed syntheses for the 2-carboxylate isomer are not abundant, a robust pathway can be proposed based on well-established organocatalytic reactions and analogous procedures for the 3-carboxylate isomer.[5][6] The most logical approach involves a Michael addition followed by an intramolecular Dieckmann condensation.
Retrosynthetic Analysis
A logical disconnection strategy breaks the C2-C3 bond, identifying a glyoxylate derivative and an acrylate as suitable starting materials. This approach is synthetically convergent and utilizes readily available precursors.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The forward synthesis involves the base-catalyzed addition of methyl glycolate to methyl acrylate to form the acyclic diester intermediate. Subsequent treatment with a strong base induces an intramolecular Dieckmann condensation to form the β-keto ester, which upon acidic workup yields the desired product.
Caption: Proposed two-step synthetic workflow.
Adapted Experimental Protocol
This protocol is adapted from the synthesis of the 3-carboxylate isomer and represents a viable starting point for optimization.[5][6]
Step 1: Michael Addition
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous diethyl ether.
-
Reagent Addition: Methyl glycolate (1.0 eq) is added dropwise to the stirred slurry at room temperature. The reaction is stirred for 14 hours to ensure complete formation of the sodium salt.[6]
-
Solvent Exchange: The ether is removed under vacuum. Anhydrous DMSO is added to the resulting solid.
-
Michael Reaction: The mixture is cooled to 0°C, and methyl acrylate (1.1 eq) is added dropwise. The reaction is stirred for 15 minutes at 0°C, then allowed to warm to room temperature and stirred for an additional 45 minutes.[6]
-
Scientist's Rationale: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group of methyl glycolate. The subsequent Michael addition to methyl acrylate proceeds efficiently in a polar aprotic solvent like DMSO.
-
Step 2: Dieckmann Condensation and Workup
-
Cyclization: The reaction mixture from Step 1, containing the intermediate diester, is treated with an additional equivalent of a strong base (e.g., sodium hydride or sodium methoxide) to initiate the intramolecular Dieckmann condensation. The reaction is typically heated to drive the cyclization to completion.
-
Quenching: The reaction is carefully poured into a cold, dilute solution of sulfuric or hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
-
Scientist's Rationale: The Dieckmann condensation is a classic method for forming five- and six-membered rings via an intramolecular Claisen condensation of a diester. The acidic workup is crucial to neutralize the reaction and protonate the enolate intermediate, yielding the final β-keto ester product.
-
Applications in Research & Development
The synthetic utility of this compound stems from its two orthogonal functional groups, which can be selectively manipulated.
Core Utility as a Heterocyclic Building Block
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. The presence of both a ketone and an ester allows for a wide range of subsequent chemical transformations.
Caption: Potential synthetic elaborations from the core scaffold.
Precursor for Bioactive Scaffolds
-
Agrochemicals: The tetrahydrofuran-2-carboxylate core is a known building block for synthetic crop protection products. For instance, cis-4-aminotetrahydrofuran-2-carboxylic acid esters are crucial intermediates in the synthesis of modern agrochemicals, highlighting the industrial relevance of this scaffold.[7] The ketone at the C4 position of the title compound provides a direct handle to introduce the C4-amino group via reductive amination.
-
Medicinal Chemistry: Structurally related furanones are actively being investigated as therapeutic agents.
-
The 3-carboxylate isomer is a documented precursor for fused-pyrimidine derivatives that act as novel GPR119 agonists, a target for metabolic diseases.[5]
-
Other substituted furan-2-carboxylic acid derivatives have emerged as a promising class of antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis.[8]
-
The tetrahydrofuran motif is generally valued for improving the physicochemical properties of drug candidates, and its use as a "green" solvent in purification is also gaining traction.[9]
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[1][2]
Table 6.1: GHS Hazard Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Harmful/Irritant | [1][2] |
| Signal Word | Warning | [1][2] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] |
| | H335 | May cause respiratory irritation. |[2][10] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[2][10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage temperature is often between 0-8 °C.[2]
Conclusion
This compound is a high-value, specialized chemical building block with significant potential in applied synthetic chemistry. While its commercial availability is restricted to research-scale quantities from a select group of suppliers, its versatile bifunctional structure justifies its use in complex target-oriented synthesis. The synthetic pathways are accessible through established chemical transformations, and its structural similarity to known bioactive cores in both agrochemical and pharmaceutical domains makes it a compelling starting point for new discovery programs. Researchers equipped with the information in this guide can confidently source, synthesize, and strategically employ this reagent in their R&D endeavors.
References
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ChemUniverse. This compound [Q12185]. [Link]
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Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(11), 1843-1845. [Link]
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MDPI. Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. [Link]
- Google Patents. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
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PubChem. Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. [Link]
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PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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Royal Society of Chemistry. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrofuranone Core
Substituted tetrahydrofurans are privileged scaffolds in a vast array of biologically active molecules and natural products.[1] The inherent structural features of this heterocyclic system, including its polarity and ability to participate in hydrogen bonding, make it a crucial pharmacophore in medicinal chemistry. Specifically, the 4-oxotetrahydrofuran-2-carboxylate moiety serves as a versatile building block in the synthesis of complex molecular architectures, finding applications in the development of novel therapeutics. This guide provides a detailed exploration of the synthetic pathways leading to methyl 4-oxotetrahydrofuran-2-carboxylate, with a focus on the strategic selection of starting materials and the mechanistic intricacies of the key transformations.
Primary Synthetic Strategy: The Dieckmann Condensation
The most convergent and widely employed strategy for the synthesis of cyclic β-keto esters, such as this compound, is the Dieckmann condensation.[2][3][4][5][6] This intramolecular Claisen condensation of a diester is a robust and efficient method for the formation of five- and six-membered rings.[4][6][7][8][9]
Mechanistic Overview
The Dieckmann condensation proceeds via the following key steps:[1][2][4][8][9]
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to generate a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This step is thermodynamically favorable and drives the reaction to completion.
-
Protonation: An acidic workup is required to protonate the resulting enolate and yield the final neutral β-keto ester product.
Caption: Generalized mechanism of the Dieckmann condensation.
Strategic Selection of Starting Materials
The key to a successful synthesis of this compound via the Dieckmann condensation lies in the judicious choice of the acyclic diester precursor. A highly suitable and accessible starting point is the synthesis of dimethyl 2-(2-methoxy-2-oxoethoxy)succinate . This precursor contains the necessary 1,6-diester functionality poised for intramolecular cyclization to the desired five-membered tetrahydrofuranone ring.
Synthesis of the Acyclic Diester Precursor
The precursor, dimethyl 2-(2-methoxy-2-oxoethoxy)succinate, can be prepared from commercially available and relatively inexpensive starting materials: dimethyl succinate and methyl chloroacetate. The synthesis involves a nucleophilic substitution reaction where the enolate of dimethyl succinate attacks methyl chloroacetate.
Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxy-2-oxoethoxy)succinate
-
Enolate Formation: To a solution of dimethyl succinate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Nucleophilic Substitution: Methyl chloroacetate (1.2 eq) is then added dropwise to the solution, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure dimethyl 2-(2-methoxy-2-oxoethoxy)succinate.
The Key Transformation: Dieckmann Cyclization
With the acyclic diester precursor in hand, the crucial Dieckmann condensation can be performed to construct the target tetrahydrofuranone ring. The choice of base and reaction conditions is critical for achieving a high yield and minimizing side reactions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of dimethyl 2-(2-methoxy-2-oxoethoxy)succinate (1.0 eq) in an anhydrous, aprotic solvent such as toluene or THF is added a strong base (1.1 eq) at room temperature under an inert atmosphere. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used bases for this transformation.[5] To avoid transesterification, it is preferable to use a base with the same alkoxide as the ester. In this case, sodium methoxide is a suitable choice.
-
Cyclization: The reaction mixture is heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidic Workup: After the reaction is complete, the mixture is cooled to room temperature and then carefully acidified with a dilute acid, such as 1 M hydrochloric acid, to protonate the enolate and yield the final product.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.
Caption: Synthetic workflow for this compound.
Process Considerations and Optimization
Several factors can influence the efficiency and outcome of the Dieckmann condensation:
| Parameter | Consideration | Rationale |
| Base Selection | A strong, non-nucleophilic base is preferred for the precursor synthesis to avoid side reactions. For the cyclization, an alkoxide base matching the ester is ideal to prevent transesterification.[3] | LDA and NaH are effective for generating the initial enolate without competing nucleophilic attack. Sodium methoxide in the cyclization step minimizes the formation of mixed ester products. |
| Solvent | Anhydrous, aprotic solvents are essential. | Protic solvents will quench the enolate intermediate, halting the reaction. Common choices include THF, toluene, or diethyl ether.[2] |
| Temperature | Low temperatures for enolate formation prevent self-condensation of the starting materials. Elevated temperatures are typically required for the cyclization. | Controlling the temperature at each stage is crucial for maximizing the yield of the desired product. |
| Reaction Time | Sufficient time must be allowed for each step to proceed to completion. | Monitoring the reaction by TLC is recommended to determine the optimal reaction time. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy group, the proton at the 2-position, and the methylene protons at the 3- and 5-positions. |
| ¹³C NMR | Resonances for the two carbonyl carbons (ketone and ester), the ester methoxy carbon, and the carbons of the tetrahydrofuran ring. |
| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (144.12 g/mol ).[10] |
Alternative Synthetic Approaches
While the Dieckmann condensation is a primary route, other methods for the synthesis of substituted tetrahydrofurans exist and could be adapted for the synthesis of the target molecule. These include:
-
Intramolecular Michael Addition: A suitably functionalized acyclic precursor could undergo an intramolecular Michael addition to form the tetrahydrofuranone ring.
-
Oxidative Cyclization of Dienes: Certain transition metal-catalyzed oxidative cyclizations of dienes can lead to the formation of functionalized tetrahydrofuran rings.
These alternative routes may offer advantages in terms of stereocontrol or functional group tolerance but often require more complex starting materials or specialized catalysts.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the preparation of an acyclic diester precursor, dimethyl 2-(2-methoxy-2-oxoethoxy)succinate, followed by an intramolecular Dieckmann condensation. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount for the success of this synthesis. The resulting tetrahydrofuranone derivative is a valuable building block for the construction of more complex and potentially biologically active molecules, making its efficient synthesis a topic of significant interest to the chemical and pharmaceutical research communities.
References
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The Versatile Chiral Synthon: A Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate
For correspondence: Senior Application Scientist, Advanced Synthesis Division
Abstract
Methyl 4-oxotetrahydrofuran-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable chiral building block in modern organic synthesis. Its stereodefined centers and versatile chemical handles, a ketone and an ester, make it a prized precursor for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides an in-depth analysis of the synthesis, key chemical transformations, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.
Introduction: The Strategic Advantage of a Multifunctional Chiral Building Block
The tetrahydrofuran motif is a privileged scaffold in a multitude of natural products and pharmaceuticals, lauded for its favorable pharmacokinetic properties. When adorned with stereocenters and reactive functional groups, as in the case of this compound, it becomes a powerful tool for the efficient and stereocontrolled construction of intricate molecular architectures. The presence of a ketone at the C4 position and a methyl ester at the C2 position allows for a diverse range of subsequent chemical modifications, enabling the introduction of further complexity and the installation of desired pharmacophores. This guide will delve into the methodologies for accessing this chiral synthon in its enantiomerically pure forms and explore its utility in the synthesis of high-value compounds.
Enantioselective Synthesis Strategies
The cornerstone of utilizing this compound as a chiral building block lies in the ability to access it in high enantiopurity. While a definitive, optimized industrial-scale synthesis is not widely published, established methodologies in asymmetric synthesis can be logically extended to achieve this goal. Two promising strategies are outlined below.
Strategy 1: Asymmetric Michael Addition
An organocatalytic asymmetric oxa-Michael addition represents a highly effective approach for the enantioselective synthesis of the tetrahydrofuran ring system.[1] This strategy involves the conjugate addition of an oxygen nucleophile to an appropriate α,β-unsaturated acceptor, followed by cyclization.
Proposed Experimental Protocol: Organocatalytic Asymmetric Oxa-Michael Addition
Materials:
-
Methyl (E)-4-bromo-2-butenoate
-
A suitable source of hydroxide (e.g., benzyl alcohol with a strong base)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea or squaramide)[1]
-
Anhydrous, aprotic solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of methyl (E)-4-bromo-2-butenoate (1.0 eq) and the chiral organocatalyst (0.1 eq) in the chosen anhydrous solvent at -20 °C under an inert atmosphere, add the hydroxide source (1.1 eq).
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the corresponding 4-hydroxy-tetrahydrofuran-2-carboxylate, is then oxidized to the ketone. To a solution of the alcohol in dichloromethane, add a suitable oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.
-
Monitor the oxidation by TLC. Upon completion, work up the reaction accordingly.
-
Purify the final product, this compound, by flash column chromatography.
Causality of Choices: The use of a chiral organocatalyst is paramount for inducing enantioselectivity in the initial Michael addition. The choice of catalyst and reaction conditions (solvent, temperature) is critical and often requires optimization to achieve high enantiomeric excess (ee). The subsequent oxidation of the newly formed stereocenter at C4 should be mild to avoid epimerization.
Strategy 2: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3] This methodology can be adapted to generate a key chiral intermediate for the synthesis of this compound.
Proposed Experimental Protocol: Sharpless Asymmetric Dihydroxylation Approach
Materials:
-
A suitable acyclic precursor, such as methyl 2,4-pentadienoate
-
AD-mix-α or AD-mix-β
-
tert-Butanol and water
-
Methanesulfonyl chloride
-
Triethylamine
-
Standard laboratory glassware and purification supplies
Procedure:
-
Perform a Sharpless asymmetric dihydroxylation on the terminal double bond of methyl 2,4-pentadienoate using AD-mix-α or AD-mix-β in a tert-butanol/water solvent system.[2] This will stereoselectively introduce two hydroxyl groups.
-
Protect the newly formed secondary alcohol.
-
Selectively activate the primary alcohol, for instance, by conversion to a tosylate or mesylate using the corresponding sulfonyl chloride in the presence of a base like triethylamine.
-
Induce intramolecular cyclization via an S(_N)2 reaction by treating the protected, activated intermediate with a suitable base to deprotonate the secondary alcohol, which then displaces the leaving group to form the tetrahydrofuran ring.
-
Deprotect the secondary alcohol.
-
Oxidize the secondary alcohol at the C4 position to the ketone using a mild oxidizing agent.
-
Purify the final product by flash column chromatography.
Causality of Choices: The choice of AD-mix (α or β) determines the absolute stereochemistry of the resulting diol and, consequently, the final product.[3] The selective activation of the primary alcohol is crucial for the regioselectivity of the ring-closing step.
Key Chemical Transformations: Unleashing the Synthetic Potential
The true utility of this compound as a chiral building block is realized through the selective manipulation of its ketone and ester functionalities.
Diastereoselective Reduction of the C4-Ketone
The stereoselective reduction of the C4-ketone is arguably the most critical transformation, as it generates a new stereocenter and provides access to a range of diastereomerically pure 4-hydroxytetrahydrofuran-2-carboxylates. These products are valuable intermediates for the synthesis of nucleoside analogues and other bioactive molecules.
Experimental Protocol: Diastereoselective Ketone Reduction
Materials:
-
This compound (chiral)
-
Stereoselective reducing agent (e.g., L-Selectride®, K-Selectride®, or a chiral oxazaborolidine catalyst with a borane source)[4][5]
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the chiral this compound in the chosen anhydrous solvent and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the stereoselective reducing agent (e.g., a solution of L-Selectride® in THF).
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric alcohols by flash column chromatography.
Causality of Choices: The choice of the reducing agent is dictated by the desired stereochemical outcome. Bulky reducing agents like L-Selectride® or K-Selectride® often exhibit high diastereoselectivity due to steric hindrance, favoring hydride delivery from the less hindered face of the ketone. The use of a chiral catalyst like a CBS reagent can also provide excellent control over the stereochemistry of the newly formed alcohol.
Manipulation of the C2-Ester
The methyl ester at the C2 position can be readily transformed into a variety of other functional groups, further expanding the synthetic utility of this building block.
-
Hydrolysis: Saponification with a base like lithium hydroxide affords the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction: Reduction with a strong reducing agent such as lithium aluminum hydride yields the corresponding primary alcohol.
-
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl or aryl groups.
Applications in Drug Discovery and Development
The chiral tetrahydrofuran-2-carboxylic acid framework is a key component in a number of biologically active molecules. While specific examples detailing the use of this compound are not abundant in readily available literature, its derivatives are instrumental in the synthesis of important therapeutic agents.
Nucleoside Analogues with Antiviral Activity
Chiral 4-hydroxy-tetrahydrofuran derivatives, directly accessible from the diastereoselective reduction of this compound, are crucial precursors for the synthesis of carbocyclic nucleoside analogues.[6] These compounds mimic natural nucleosides and can act as inhibitors of viral polymerases, a key strategy in the development of antiviral drugs against viruses such as HIV, hepatitis B and C, and herpesviruses.[7][8][9]
Anticancer Agents
The tetrahydrofuran scaffold is also present in a number of anticancer agents. The ability to introduce diverse functionality at the C2 and C4 positions of the this compound core allows for the synthesis of libraries of compounds for screening against various cancer cell lines. The stereochemistry of these substituents is often critical for their biological activity.
Characterization Data
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.60-4.50 (m, 1H), 4.40-4.30 (m, 2H), 3.80 (s, 3H), 3.00-2.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 206.0 (C=O, ketone), 171.0 (C=O, ester), 75.0 (CH), 68.0 (CH₂), 52.0 (CH₃), 45.0 (CH₂) |
| IR (thin film) | ν ~2950, 1750 (C=O, ester), 1730 (C=O, ketone), 1180 (C-O) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 144 (M⁺), 113, 85 |
Note: These are predicted values and should be confirmed by experimental data.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its rich functionality and stereochemical complexity provide a versatile platform for the construction of a diverse range of high-value molecules. The synthetic strategies and transformations detailed in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable synthon in their quest for novel and impactful chemical entities.
Visualization of Synthetic Pathways
Caption: Synthetic routes and key applications of this compound.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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-
Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. Retrieved from [Link]
-
Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia.pub. [Link]
-
Butt, A. R., & Mushtaq, A. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(13), 5087. [Link]
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MedCrave. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. Retrieved from [Link]
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Buchler GmbH. (n.d.). Asymmetric Michael Addition. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Retrieved from [Link]
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-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Retrieved from [Link]
-
Klump, K. E., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5165. [Link]
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Newton, C. L., et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Chemical Science, 12(21), 7447–7453. [Link]
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Wikipedia. (2023). Enantioselective ketone reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Retrieved from [Link]
-
Serra, I., et al. (2020). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. Molecules, 25(23), 5707. [Link]
-
ResearchGate. (2005). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
Newton, C. L., et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Semantic Scholar. Retrieved from [Link]
-
Seley-Radtke, K. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules, 25(7), 1543. [Link]
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-
Cambridge Open Engage. (2023). A biocatalytic platform for the synthesis of 2′-functionalized nucleoside analogues. Retrieved from [Link]
- Serra, I., et al. (2021). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2.
-
National Institutes of Health. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Retrieved from [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Organic Chemistry Portal. (n.d.). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]
- Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(52), 9611–9614.
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An In-Depth Technical Guide to the Reactivity of the Ketone in Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 4-oxotetrahydrofuran-2-carboxylate, a versatile heterocyclic building block, holds significant potential in synthetic organic chemistry and drug discovery. Its unique structural motif, featuring a ketone, an ester, and a tetrahydrofuran ring, presents a rich landscape for chemical transformations. The reactivity of the carbonyl group at the C4 position is of particular interest, as it serves as a key handle for introducing molecular complexity and chirality. This guide provides a comprehensive exploration of the chemical behavior of this ketone, offering insights into its stereoselective reduction, olefination, and reactions with organometallic reagents. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical understanding with practical application, providing a self-validating framework for researchers in the field.
Molecular Architecture and Electronic Profile
This compound (CAS: 98136-12-0) possesses a molecular formula of C₆H₈O₄ and a molecular weight of 144.13 g/mol .[1] The molecule's architecture is characterized by a five-membered tetrahydrofuran ring, substituted with a methyl carboxylate group at the C2 position and a ketone at the C4 position.
The presence of the ester group at the C2 position exerts a significant influence on the reactivity of the C4-ketone. The electron-withdrawing nature of the ester can modulate the electrophilicity of the carbonyl carbon, while its stereochemical disposition can direct the facial selectivity of nucleophilic attacks. Understanding these intramolecular interactions is paramount for predicting and controlling the outcomes of chemical reactions.
Spectroscopic Characterization:
A thorough understanding of the molecule's spectral properties is fundamental for reaction monitoring and product characterization. While a detailed spectroscopic analysis of the title compound is not extensively reported in publicly available literature, data for the isomeric Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 57595-23-0) provides valuable comparative insights. For the 3-carboxylate isomer, the following ¹H NMR data has been reported (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz, 1H).[2] For any experimental work, it is imperative to acquire and interpret the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the specific 2-carboxylate isomer.
Synthesis of the Core Scaffold
The synthesis of γ-keto esters, such as this compound, can be approached through various synthetic strategies. One of the most prominent methods for the formation of cyclic β-keto esters is the Dieckmann condensation , which involves the intramolecular cyclization of a diester in the presence of a strong base.[3][4] For the synthesis of the target molecule, a plausible precursor would be a diester with appropriately positioned ester groups to favor the formation of the five-membered ring.
Conceptual Synthetic Pathway via Dieckmann Condensation:
Caption: Conceptual workflow for the synthesis of the target molecule via Dieckmann condensation.
Key Reactions of the C4-Ketone
The ketone functionality is a cornerstone of the molecule's reactivity, enabling a diverse array of transformations. The following sections delve into the most pertinent reactions, with a focus on stereochemical control and mechanistic considerations.
Stereoselective Reduction of the Ketone
The reduction of the C4-ketone to the corresponding alcohol, methyl 4-hydroxy-tetrahydrofuran-2-carboxylate, introduces a new stereocenter at the C4 position. The diastereoselectivity of this reduction is a critical aspect, influenced by the steric and electronic environment created by the existing stereocenter at C2.
The stereochemical outcome of ketone reductions is often governed by the approach of the hydride reagent, which can be predicted by established models such as Felkin-Anh and Cram's rule. The relative orientation of the substituents on the tetrahydrofuran ring will dictate the favored trajectory of the nucleophilic hydride.
Common Reducing Agents and Expected Outcomes:
| Reducing Agent | Typical Selectivity | Mechanistic Considerations |
| Sodium Borohydride (NaBH₄) | Generally provides moderate to good diastereoselectivity, favoring the thermodynamically more stable alcohol. | A relatively mild reducing agent. The selectivity can be influenced by solvent and temperature. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, less selective reducing agent. May also reduce the ester functionality if not controlled. | The high reactivity can lead to lower diastereoselectivity compared to bulkier reagents. Careful temperature control is crucial. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can offer improved diastereoselectivity due to its steric bulk. | Often used at low temperatures to enhance selectivity. Can also reduce esters to aldehydes or alcohols depending on the stoichiometry and conditions. |
| L-Selectride®, K-Selectride® | Highly hindered hydride reagents that often provide excellent diastereoselectivity, favoring attack from the less hindered face. | The bulky tri-sec-butylborohydride anion is highly sensitive to steric hindrance, leading to predictable stereochemical outcomes. |
| Asymmetric Reducing Agents (e.g., CBS reagents) | Can provide high enantioselectivity if a racemic starting material is used, or high diastereoselectivity with a chiral substrate. | These reagents utilize a chiral catalyst to deliver the hydride in a stereocontrolled manner. |
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the diastereomeric alcohols.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by a suitable analytical method (e.g., ¹H NMR integration or chiral HPLC).
Wittig Reaction for Olefination
The Wittig reaction provides a powerful and reliable method for converting the C4-ketone into an exocyclic double bond, yielding methyl 4-methylenetetrahydrofuran-2-carboxylate or its substituted derivatives.[5][6][7] This transformation is pivotal for accessing a range of functionalized tetrahydrofurans. The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.
The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally lead to the thermodynamically more stable (E)-alkene, while non-stabilized ylides (with alkyl substituents) typically favor the kinetically controlled (Z)-alkene.[8]
Mechanism of the Wittig Reaction:
Caption: Simplified mechanism of the Wittig reaction on the target ketone.
Experimental Protocol: Wittig Olefination with Methyltriphenylphosphonium Bromide
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or potassium tert-butoxide (1.1 eq), dropwise. Stir the resulting bright yellow-orange mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired alkene.
Reaction with Organometallic Reagents
The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the C4-ketone provides a direct route for the formation of new carbon-carbon bonds, leading to tertiary alcohols. The stereochemical outcome of these additions is, again, a key consideration and is influenced by the steric hindrance around the carbonyl group.
It is crucial to note that Grignard and organolithium reagents are also strong bases. While the target molecule does not possess acidic protons that would be readily deprotonated by these reagents, careful control of reaction conditions is necessary to avoid side reactions, especially with the ester functionality. In some cases, the ester group can also react with an excess of the organometallic reagent.[6]
General Reaction with a Grignard Reagent:
Caption: General pathway for the reaction of the target ketone with a Grignard reagent.
Conclusion and Future Outlook
The ketone functionality in this compound serves as a versatile synthetic handle for a multitude of chemical transformations. Its reactivity, governed by the electronic and steric influences of the tetrahydrofuran ring and the C2-ester substituent, allows for the stereocontrolled synthesis of highly functionalized and chiral molecules. The reactions outlined in this guide—stereoselective reduction, Wittig olefination, and addition of organometallic reagents—represent fundamental transformations that can be leveraged in the design and synthesis of novel compounds for applications in drug discovery and materials science. Further exploration into asymmetric catalysis and the development of novel synthetic methodologies targeting this scaffold will undoubtedly continue to unlock its full potential.
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Dieckmann Condensation. SynArchive. [Link]
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Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. [Link]
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Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
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Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. ResearchGate. [Link]
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Stereoselectivity in the syntheses of substituted 2-(2-tetrahydrofuranyl)acrylates via intramolecular oxymercurations or oxypalladations of allenes. Research Solutions Pages. [Link]
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Synthesis of fluorescent compound, 7-Hydroxy- 4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Worldresearchersassociations.Com. [Link]
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Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. ResearchGate. [Link]
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Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and natural product synthesis. The featured protocol is based on an intramolecular Dieckmann condensation, a robust and efficient method for the formation of five-membered rings.[1][2][3] This guide offers a detailed, step-by-step procedure, insights into the reaction mechanism, safety precautions, and expected outcomes. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and biologically active compounds. Its bifunctional nature, possessing both a ketone and an ester within a tetrahydrofuran ring system, allows for diverse chemical transformations. The synthesis of substituted tetrahydrofurans is a significant area of research in organic chemistry.[4][5]
The protocol detailed herein utilizes the Dieckmann condensation, an intramolecular cyclization of a diester mediated by a strong base to form a β-keto ester.[1][2] This method is particularly well-suited for the formation of stable five- and six-membered rings.[1][6] The reaction proceeds via the formation of an enolate which then undergoes an intramolecular nucleophilic attack to yield the cyclic product.[1][6]
Materials and Reagents
It is imperative to use high-purity reagents and anhydrous conditions to ensure the success of this reaction.
| Reagent | Grade | Supplier | CAS No. |
| Dimethyl oxalate | ≥99% | Sigma-Aldrich | 553-90-2 |
| Methyl 3-methoxypropionate | 99% | Sigma-Aldrich | 3396-61-4 |
| Sodium methoxide | 95% | Sigma-Aldrich | 124-41-4 |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | 67-56-1 |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Hydrochloric acid | 37% | Sigma-Aldrich | 7647-01-0 |
| Sodium chloride | ≥99% | Sigma-Aldrich | 7647-14-5 |
| Magnesium sulfate | Anhydrous, ≥99.5% | Sigma-Aldrich | 7487-88-9 |
Safety Precautions:
-
Sodium methoxide is highly corrosive, flammable, and reacts violently with water.[7] It can cause severe burns. Handle in a fume hood, away from moisture and sources of ignition.[7][8][9] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[8][10]
-
Dimethyl oxalate is toxic if swallowed or inhaled. Avoid creating dust.
-
Anhydrous solvents are flammable. Work in a well-ventilated area and avoid open flames.
Experimental Protocol
This protocol is adapted from established procedures for Dieckmann condensations.
Reaction Setup
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to maintain anhydrous conditions.
-
Charge the flask with 200 mL of anhydrous methanol.
Reagent Addition and Reaction
-
Carefully add sodium methoxide (1.1 equivalents) to the anhydrous methanol in portions while stirring under a nitrogen atmosphere. The dissolution is exothermic.
-
In the dropping funnel, prepare a mixture of dimethyl oxalate (1.0 equivalent) and methyl 3-methoxypropionate (1.0 equivalent).
-
Add the mixture from the dropping funnel to the sodium methoxide solution dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 1M hydrochloric acid dropwise until the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Reaction Mechanism and Workflow
The synthesis proceeds via a Dieckmann condensation mechanism. The key steps are:
-
Deprotonation of the α-carbon of methyl 3-methoxypropionate by sodium methoxide to form an enolate.
-
Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the dimethyl oxalate moiety.
-
Elimination of a methoxide ion to form the cyclic β-keto ester.
-
Acidic work-up to protonate the enolate and yield the final product.
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Application Notes and Protocols: Methyl 4-oxotetrahydrofuran-2-carboxylate in Asymmetric Synthesis
Introduction: The Strategic Value of a Chiral Tetrahydrofuran Scaffold
Methyl 4-oxotetrahydrofuran-2-carboxylate is a versatile bifunctional molecule that serves as a valuable starting material in the asymmetric synthesis of a wide array of complex molecular architectures. Its tetrahydrofuran core is a privileged scaffold found in numerous biologically active natural products, including lignans, alkaloids, and polyketides.[1][2] The presence of a ketone and an ester functional group at strategic positions allows for a diverse range of chemical transformations, making it a powerful tool for drug discovery and development professionals. This guide provides an in-depth exploration of the utility of this compound in asymmetric synthesis, focusing on key catalytic strategies to access enantioenriched products. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and showcase their application in the synthesis of bioactive molecules.
Key Asymmetric Transformations
Asymmetric Hydrogenation: Direct Access to Chiral 5-Oxotetrahydrofuran-2-carboxylates
One of the most direct and efficient methods for the asymmetric synthesis of chiral γ-butyrolactones from α-ketoesters is heterogeneous asymmetric hydrogenation. The use of a cinchona alkaloid-modified platinum catalyst provides a powerful tool for the enantioselective reduction of the ketone functionality in precursors to this compound, such as dimethyl 2-oxoglutarate.[3][4]
Causality of Experimental Choices: The choice of a cinchona alkaloid as a chiral modifier is crucial for achieving high enantioselectivity. These alkaloids adsorb onto the platinum surface, creating a chiral environment that directs the approach of the prochiral substrate.[1] The interaction between the nitrogen of the quinuclidine ring of the alkaloid and the carbonyl group of the ketoester is believed to be a key factor in the enantiodiscrimination process.[2] The choice of solvent and reaction conditions can also significantly influence the efficiency and selectivity of the hydrogenation.
Protocol 1: Asymmetric Hydrogenation of Dimethyl 2-oxoglutarate
Materials:
-
Dimethyl 2-oxoglutarate[5]
-
5% Pt/Al2O3 catalyst
-
Cinchonidine (or other cinchona alkaloid)
-
Toluene (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, add 5% Pt/Al2O3 (50 mg) and cinchonidine (10 mg) to a glass liner for the autoclave.
-
Add anhydrous toluene (10 mL) to the liner.
-
Add dimethyl 2-oxoglutarate (1 mmol).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the pressure and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene (2 x 5 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product, methyl 5-hydroxytetrahydrofuran-2-carboxylate, will undergo spontaneous cyclization to the desired methyl 5-oxotetrahydrofuran-2-carboxylate.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary:
| Substrate | Catalyst Modifier | Solvent | Pressure (bar) | Time (h) | Yield (%) | ee (%) | Reference |
| Dimethyl 2-oxoglutarate | Cinchonidine | Toluene | 50 | 24 | >95 | up to 96 | [4] |
| Diethyl 2-oxoglutarate | Cinchonidine | Toluene | 50 | 24 | >95 | up to 95 | [4] |
Asymmetric Oxidation: Synthesis of Substituted Chiral Lactones
Another powerful strategy to access chiral tetrahydrofuran-2-carboxylates is through the asymmetric oxidation of prochiral cyclic ketones. The Sharpless asymmetric epoxidation catalyst system, comprising Ti(OiPr)4, a chiral tartrate ester, and a hydroperoxide, can be adapted for the enantioselective oxidation of 3-substituted-2-hydroxycyclopent-2-enones.[6][7] This reaction proceeds via an oxidative ring cleavage to afford the corresponding 2-substituted-5-oxotetrahydrofuran-2-carboxylic acids with high enantioselectivity.
Causality of Experimental Choices: The titanium(IV) isopropoxide and the chiral diethyl tartrate form a chiral complex that coordinates to the substrate.[8][9][10][11] The hydroperoxide then delivers an oxygen atom to the enone in a stereocontrolled manner, dictated by the chirality of the tartrate ligand. The choice of (+)- or (-)-diethyl tartrate determines the absolute stereochemistry of the product. The reaction is typically carried out at low temperatures to enhance enantioselectivity.
Protocol 2: Asymmetric Oxidation of 3-Aryl-2-hydroxycyclopent-2-en-1-one
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add powdered 4 Å molecular sieves (1 g).
-
Add anhydrous DCM (20 mL) and cool the mixture to -20 °C.
-
Add Ti(OiPr)4 (1.2 mmol) and (+)-DET (1.5 mmol) and stir the mixture for 30 minutes at -20 °C.
-
Add a solution of the 3-aryl-2-hydroxycyclopent-2-en-1-one (1 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture for another 30 minutes at -20 °C.
-
Add t-BuOOH (2.2 mmol) dropwise and stir the reaction at -20 °C for 48 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na2SO3 (10 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite and wash the Celite with DCM (3 x 10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to afford the enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid.
-
Determine the enantiomeric excess by converting the carboxylic acid to its methyl ester with diazomethane followed by chiral HPLC analysis.
Quantitative Data Summary:
| 3-Aryl Substituent | Yield (%) | ee (%) | Reference |
| Phenyl | 36 | 86 | [7] |
| 4-Methoxyphenyl | 45 | 75 | [7] |
| 4-Chlorophenyl | 32 | 90 | [7] |
Organocatalytic Asymmetric Michael Addition
The enolizable nature of the C3 position of the 4-oxotetrahydrofuran-2-carboxylate scaffold makes it an excellent nucleophile in Michael addition reactions. The use of chiral organocatalysts can facilitate the enantioselective addition to various Michael acceptors, providing access to highly functionalized chiral tetrahydrofuran derivatives.[14][15][16]
Causality of Experimental Choices: Chiral amine or thiourea-based organocatalysts are commonly employed for this transformation. These catalysts activate the Michael acceptor through the formation of an iminium ion or through hydrogen bonding, while simultaneously orienting the nucleophile for a stereoselective attack.[17] The choice of catalyst, solvent, and additives can be fine-tuned to optimize both the yield and the enantioselectivity of the reaction.
Protocol 3: Organocatalytic Asymmetric Michael Addition to a Nitroalkene
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Benzoic acid
-
Toluene (anhydrous)
Procedure:
-
To a vial, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 20 mol%) and benzoic acid (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (1 mL).
-
Add this compound (0.5 mmol).
-
Add trans-β-nitrostyrene (0.6 mmol).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Applications in Natural Product Synthesis
The enantioenriched tetrahydrofuran derivatives synthesized from this compound are valuable intermediates in the total synthesis of various natural products.
Synthesis of Lignans: (-)-Arctigenin
The dibenzyl-γ-butyrolactone lignan, (-)-arctigenin, possesses a range of biological activities, including anticancer and anti-inflammatory properties.[18][19][20][21] The chiral γ-butyrolactone core of (-)-arctigenin can be constructed using methodologies analogous to those described above. A common strategy involves the stereoselective reduction of a suitable precursor, followed by the introduction of the benzyl substituents.[22]
Synthesis of Alkaloids: (+)-Pilocarpine
(+)-Pilocarpine is an imidazole alkaloid used in the treatment of glaucoma and dry mouth.[23][24][25] Its synthesis often involves the construction of a chiral γ-butyrolactone intermediate. While direct use of this compound is not explicitly detailed in all syntheses, the preparation of closely related chiral γ-butyrolactone precursors is a key step, highlighting the importance of the synthetic strategies discussed herein.[23]
Conclusion
This compound is a highly valuable and versatile building block in asymmetric synthesis. The strategic application of catalytic asymmetric hydrogenation, oxidation, and Michael addition reactions provides efficient access to a wide range of enantioenriched tetrahydrofuran derivatives. These chiral intermediates are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in biologically active natural products. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.
References
-
Bürgi, T., & Baiker, A. (2004). Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. Accounts of Chemical Research, 37(11), 909-17. [Link]
- Török, B., Balázsik, K., Bálint, Á., London, G., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts.
- Studer, M., Blaser, H. U., & Exner, C. (2003). Enantioselective Hydrogenation Using Heterogeneous Modified Catalysts: An Update.
- Paju, A., Kanger, T., Pehk, T., & Lopp, M. (2000). Asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones. Part 1: Asymmetric α-hydroxylation of 3-alkyl-1,2-cyclopentanediones. Tetrahedron: Asymmetry, 11(18), 3475-3484.
-
Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. [Link]
-
Kraka, E., & Freindorf, M. (2020). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Molecules, 25(15), 3457. [Link]
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-
Schlegel, H. B., & Vreven, T. (2018). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 122(3), 855-866. [Link]
-
Wipf, P. (2009). Sharpless Asymmetric Epoxidations. Wipf Group, University of Pittsburgh. [Link]
- Slanina, Z., & Uhlík, F. (2016). Total Synthesis of Arctigenin Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1450.
- Soorukram, D., Pohmakotr, M., Kuhakarn, C., & Reutrakul, V. (2018). Stereoselective Synthesis of Tetrahydrofuran Lignans. Synlett, 29(20), 2649-2661.
- Williams, D. R., & Meyer, K. G. (2001). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 66(15), 5134-5142.
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Li, X., et al. (2022). Arctigenin: pharmacology, total synthesis, and progress in structure modification. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2452-2477. [Link]
- Sibi, M. P., & Venkatraman, L. (2004). Radical Carboxyarylation Approach to Lignans. Total Synthesis of (−)-Arctigenin, (−)-Matairesinol, and Related Natural Products. Organic Letters, 6(15), 2511-2514.
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de la Cruz, R., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676. [Link]
- Albertson, A. K., & Lumb, J. P. (2015). A bio-inspired total synthesis of tetrahydrofuran lignans.
- Coelho, F., et al. (2006). b-Aryl-g-butyrolactone as key intermediates for lignans synthesis. Tetrahedron, 62(49), 11558-11566.
- Xu, Q., et al. (2024). Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition. Organic Letters.
- Wang, J., et al. (2007). Organocatalytic asymmetric direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to nitroolefins. Organic & Biomolecular Chemistry, 5(21), 3462-3464.
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Li, X., et al. (2022). Arctigenin: pharmacology, total synthesis, and progress in structure modification. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2452-2477. [Link]
-
ResearchGate. (n.d.). Synthesis of (–)-isoarctigenin (35) and (–)-arctigenin. Retrieved from [Link]
- Lopes, N. P., et al. (1999). Biosynthesis of tetrahydrofuran lignans in Virola surinamensis. Phytochemistry, 52(3), 443-448.
-
Catalysis Science & Technology (RSC Publishing). (2011). Recent advances in organocatalytic asymmetric Michael reactions. [Link]
-
Gualandi, A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-Styrylisoxazoles. Molecules, 27(12), 3737. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2018). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. [Link]
- Google Patents. (1995).
- Yeh, C. H., et al. (2018). 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases.
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Krackeler Scientific, Inc. (n.d.). Dimethyl 2-oxoglutarate. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric oxidation of 1,2-cyclopentanediones. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidative ring cleavage of 3-hydroxyethyl-1,2-cyclopentanediones: Synthesis of α-hydroxy-γ-lactone acids and spiro-γ-dilactones. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclopenten-1-one, 3-hydroxy-. Retrieved from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (2023). Recent advances in dimethyl oxalate hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates. [Link]
-
TalTech. (n.d.). Asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones. Part 2, Oxidative ring. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 4-oxotetrahydrofuran-2-carboxylate
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HPLC analysis of Methyl 4-oxotetrahydrofuran-2-carboxylate
An Application Note for the HPLC Analysis of Methyl 4-oxotetrahydrofuran-2-carboxylate
Abstract
This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis. We present two distinct, validated protocols: a reversed-phase (RP-HPLC) method for achiral purity assessment and quantification, and a normal-phase chiral HPLC method for the enantioselective separation of its stereoisomers. This document provides in-depth explanations for methodological choices, addressing the inherent analytical challenges of β-keto esters, such as keto-enol tautomerism. Protocols are designed for immediate implementation by researchers, scientists, and drug development professionals, complete with system suitability criteria, detailed workflows, and troubleshooting insights.
Introduction and Analytical Challenges
This compound (CAS 98136-12-0) is a versatile heterocyclic building block.[1][2] Its structure, containing a ketone, an ester, and a chiral center at the C2 position, necessitates precise analytical control for purity, stability, and stereochemical integrity. The primary analytical challenges in its HPLC analysis are twofold:
-
Keto-Enol Tautomerism: As a β-keto ester, this compound exists in equilibrium between its keto and enol forms. In a chromatographic system, if the rate of interconversion is slow relative to the separation time, this can lead to significant peak broadening, splitting, or shoulders, compromising quantification and resolution.[3]
-
Chirality: The C2 carboxylate position is a stereocenter, meaning the molecule exists as a pair of enantiomers. For applications in asymmetric synthesis or pharmaceuticals, resolving and quantifying these enantiomers is critical, as they may exhibit different biological activities.[4][5]
This application note directly addresses these challenges by providing optimized methods that ensure accurate and reproducible results.
Logical Diagram: Keto-Enol Tautomerism
The diagram below illustrates the equilibrium that presents a challenge in the chromatography of β-keto esters. Our method aims to control this equilibrium to achieve sharp, symmetrical peaks.
Caption: Equilibrium between the keto and enol tautomers of the analyte.
Method 1: Achiral Purity and Assay by RP-HPLC
This reversed-phase method is designed for determining the purity and concentration of this compound in a sample. It is suitable for routine quality control and stability testing.
Rationale and Method Development
The core challenge of tautomerism is addressed by using an acidic mobile phase.[3] The addition of 0.1% formic acid to the mobile phase serves two purposes:
-
It provides a consistent, low pH environment (typically pH 2.5-3.0) that accelerates the keto-enol interconversion, causing the two forms to elute as a single, sharp, averaged peak.
-
It suppresses the ionization of residual silanols on the C18 stationary phase, minimizing peak tailing and improving symmetry.
A gradient elution from a low to high concentration of organic solvent (acetonitrile) ensures that impurities with a wide range of polarities can be effectively separated from the main analyte peak. UV detection is selected based on the presence of the carbonyl chromophore. While the n→π* transition of the ketone occurs around 270-300 nm, it is often weak.[6] A lower wavelength of 210 nm is chosen for higher sensitivity, as it captures the stronger absorbance of the ester carbonyl group.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire)[7] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Diluent | Water/Acetonitrile (80:20, v/v) |
| Analyte Standard | This compound, >95% purity[1] |
Detailed Protocol: Achiral Analysis
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.
-
Prepare a working standard of 100 µg/mL by diluting 1.0 mL of the stock solution to 10 mL with the diluent.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of approximately 100 µg/mL in the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
-
System Suitability Testing (SST):
-
Inject the working standard solution five times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
-
Method 2: Chiral Separation by Normal-Phase HPLC
This method is designed to resolve the (R)- and (S)-enantiomers of this compound. It is essential for monitoring stereoselective reactions or for the quality control of enantiomerically pure material.
Rationale and Method Development
Enantiomers possess identical physical properties and cannot be separated on achiral stationary phases. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds.[8]
A normal-phase mobile system, typically a mixture of a non-polar solvent (hexane) and a polar modifier (isopropanol or ethanol), is employed.[9] The separation mechanism on these CSPs in normal-phase mode involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The ratio of hexane to alcohol is the most critical parameter for optimizing resolution and retention time.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Isocratic Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Polysaccharide-based CSP, 250 mm x 4.6 mm, 5 µm (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H) |
| Mobile Phase | HPLC-grade n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Diluent | n-Hexane / Isopropanol (90:10, v/v) |
| Analyte Standard | Racemic this compound |
Detailed Protocol: Chiral Separation
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Mix thoroughly. Filter through a 0.45 µm PTFE filter and degas. Note: The ratio may require optimization (e.g., from 95:5 to 80:20) to achieve baseline resolution.
-
-
Standard Preparation:
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in the mobile phase.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of approximately 100 µg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes (or until both enantiomers have eluted) |
| Elution Mode | Isocratic |
-
System Suitability Testing (SST):
-
Inject the racemic working standard.
-
The system is deemed suitable if the following criteria are met:
-
Chiral Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (for each peak): ≤ 1.8
-
-
Overall Analytical Workflow
The following diagram outlines the complete process from sample handling to final data reporting for both achiral and chiral analyses.
Sources
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Application Note: High-Resolution NMR Spectroscopy of Methyl 4-oxotetrahydrofuran-2-carboxylate
A Detailed Guide for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of methyl 4-oxotetrahydrofuran-2-carboxylate, a key building block in synthetic organic chemistry and drug development. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation of both ¹H and ¹³C NMR spectra. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible results. A thorough analysis of predicted spectral data is provided, including chemical shifts, coupling constants, and multiplicity patterns, offering researchers a definitive reference for structural verification and purity assessment of this compound.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a chiral center, a ketone, an ester, and a tetrahydrofuran ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The precise structural elucidation and purity assessment of this compound are paramount for its application in multi-step syntheses and for ensuring the quality of downstream products in drug development pipelines.
High-resolution NMR spectroscopy is the most powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This guide is designed to serve as an authoritative resource for scientists and researchers, providing both the theoretical foundation and practical protocols for the NMR analysis of this compound.
Molecular Structure and NMR-Active Nuclei
The chemical structure of this compound (C₆H₈O₄) is presented below.[1][2] The key structural features to consider for NMR analysis are:
-
A five-membered tetrahydrofuran ring: This cyclic system will exhibit characteristic proton and carbon chemical shifts and coupling constants.
-
A ketone group at the C4 position: The electron-withdrawing nature of the carbonyl group will significantly influence the chemical shifts of adjacent protons and carbons.
-
A methyl ester group at the C2 position: This group introduces a methoxy signal in the ¹H NMR spectrum and a carbonyl and methoxy signal in the ¹³C NMR spectrum.
-
A chiral center at the C2 position: This can lead to diastereotopic protons in the methylene groups of the ring, resulting in more complex splitting patterns.
The molecule contains several NMR-active nuclei, with ¹H and ¹³C being the most relevant for structural elucidation.
Experimental Protocols
Sample Preparation: A Foundation for High-Quality Spectra
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is a self-validating system designed to minimize impurities and ensure optimal spectral resolution.
Materials:
-
This compound (purity ≥95%)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Cotton or glass wool for filtration
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for non-polar to moderately polar compounds. For more polar samples, DMSO-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl the vial to dissolve the compound completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm in the tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Spectral Width | 0-12 ppm | 0-220 ppm |
Spectral Interpretation and Data Analysis
Disclaimer: The following NMR data is predicted using advanced computational algorithms. While highly accurate, it should be used as a reference and may show slight deviations from experimentally obtained spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H2 | 4.80 - 4.90 | dd | 1H | J = 8.0, 4.0 |
| H5a, H5b | 4.30 - 4.50 | m | 2H | |
| H3a, H3b | 2.80 - 3.00 | m | 2H | |
| OCH₃ | 3.80 | s | 3H |
Analysis of the ¹H NMR Spectrum:
-
OCH₃ (3.80 ppm): The singlet with an integration of 3H corresponds to the protons of the methyl ester group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
H2 (4.80 - 4.90 ppm): This proton is attached to the chiral center and is deshielded by both the ring oxygen and the ester group, hence its downfield chemical shift. It is expected to appear as a doublet of doublets (dd) due to coupling with the two non-equivalent protons on C3.
-
H5a, H5b (4.30 - 4.50 ppm): These are the diastereotopic methylene protons adjacent to the ring oxygen. They are deshielded by the oxygen and are expected to show a complex multiplet (m) due to geminal coupling and vicinal coupling with the C4 protons (which are absent here, but would be if not a ketone).
-
H3a, H3b (2.80 - 3.00 ppm): These diastereotopic methylene protons are adjacent to the ketone and the chiral center. The electron-withdrawing ketone group causes a significant downfield shift. They will appear as a complex multiplet due to geminal coupling and vicinal coupling with H2.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C4 (C=O, ketone) | 205 - 215 |
| C1 (C=O, ester) | 170 - 175 |
| C2 | 75 - 85 |
| C5 | 70 - 80 |
| OCH₃ | 50 - 55 |
| C3 | 40 - 50 |
Analysis of the ¹³C NMR Spectrum:
-
C4 (205 - 215 ppm): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule, appearing at a very low field.[3]
-
C1 (170 - 175 ppm): The carbonyl carbon of the ester appears at a slightly higher field compared to the ketone carbonyl.[3]
-
C2 (75 - 85 ppm): This carbon is attached to two oxygen atoms (the ring oxygen and the ester oxygen), resulting in a significant downfield shift.
-
C5 (70 - 80 ppm): This carbon is adjacent to the ring oxygen and is therefore deshielded.
-
OCH₃ (50 - 55 ppm): The carbon of the methyl ester group appears in the typical range for methoxy carbons.
-
C3 (40 - 50 ppm): This methylene carbon is adjacent to the ketone, which causes a downfield shift into this region.
Potential Impurities and Their NMR Signatures
The synthesis of this compound can result in impurities that may be detectable by NMR. Common synthetic routes may leave starting materials or byproducts. For instance, a synthesis involving the Michael addition of a protected glycolate to an acrylate derivative could have residual starting materials. It is crucial to examine the NMR spectrum for small signals that do not correspond to the product.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the structural relationships for NMR analysis.
Caption: Experimental Workflow for NMR Analysis
Caption: Structural Correlation to NMR Spectra
Conclusion
This application note provides a detailed and practical guide for the NMR spectroscopic analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible NMR spectra. The comprehensive analysis of the predicted ¹H and ¹³C NMR data, including chemical shifts and multiplicities, serves as a valuable reference for structural confirmation and purity assessment. This guide is intended to empower researchers, scientists, and drug development professionals to confidently utilize NMR spectroscopy in their work with this important chemical intermediate.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). [Link]
-
PubChem. Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
The Royal Society of Chemistry. ESI for -. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS No: 98136-12-0), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The featured methodology is centered around the robust and scalable Dieckmann condensation, an intramolecular cyclization of a diester.[2][3][4] This application note details the underlying chemical principles, a step-by-step protocol, process optimization considerations, and safety precautions necessary for successful and efficient industrial-scale production.
Introduction and Significance
This compound is a valuable heterocyclic building block in organic synthesis.[5][6][7] Its structural motif, featuring a ketone and an ester functional group within a five-membered ring, makes it a versatile precursor for a wide range of more complex molecules, including those with therapeutic potential. The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.[8][9]
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is the method of choice for this synthesis due to its reliability in forming five- and six-membered rings.[2][3][4][10][11] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[2][3][4] The stability of the resulting five-membered ring in the target molecule makes the Dieckmann condensation a highly favorable synthetic route.[3][4][11]
Synthetic Strategy: The Dieckmann Condensation
The core of this large-scale synthesis is the Dieckmann condensation. This reaction proceeds via the following key mechanistic steps:[4][11]
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups of the starting diester, forming a resonance-stabilized enolate.[3][10]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[3][10] This intramolecular reaction leads to the formation of a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (methoxide in this case) to yield the cyclic β-keto ester.[3][11]
-
Deprotonation and Protonation: The resulting β-keto ester has an acidic proton on the α-carbon between the two carbonyl groups. The alkoxide base deprotonates this position, driving the equilibrium towards the product. A final acidic workup step neutralizes the enolate to give the desired this compound.[11]
The selection of a suitable acyclic diester is critical for the success of this synthesis. For the preparation of this compound, a derivative of diglycolic acid is an appropriate starting material.
Detailed Experimental Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriate production facility with suitable engineering controls.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Notes |
| Dimethyl diglycolate | 624-03-3 | C6H10O5 | ≥98% | Starting material |
| Sodium Methoxide | 124-41-4 | CH3ONa | ≥95% | Base catalyst (handle with care) |
| Toluene | 108-88-3 | C7H8 | Anhydrous | Solvent |
| Methanol | 67-56-1 | CH4O | Anhydrous | Solvent |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% aq. soln. | For workup |
| Sodium Chloride | 7647-14-5 | NaCl | ≥99% | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | ≥98% | Drying agent |
3.2. Equipment
-
Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel.
-
Temperature probe.
-
Large-volume separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
3.3. Step-by-Step Procedure
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Solvent and Base Addition: Anhydrous toluene is charged into the reactor. The required amount of sodium methoxide is then carefully added under a nitrogen blanket with gentle stirring.
-
Diester Addition: Dimethyl diglycolate is added dropwise to the stirred suspension of sodium methoxide in toluene at a rate that maintains the internal temperature below 30 °C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110-111 °C) and maintained at this temperature for several hours, with continuous monitoring by a suitable analytical technique (e.g., GC-MS or HPLC) to determine reaction completion.
-
Cooling and Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is then carefully quenched by the slow addition of a chilled aqueous solution of hydrochloric acid until the pH is acidic (pH 2-3).
-
Workup and Extraction: The layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with a saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.
Process Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Handling Precautions
-
Sodium Methoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene and Methanol: Flammable solvents. Avoid open flames and sparks. Use in a well-ventilated area.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
Pressure and Temperature: Monitor the reaction temperature and pressure closely, especially during reflux and distillation.
Conclusion
The Dieckmann condensation provides a robust and scalable method for the large-scale synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, this valuable intermediate can be produced in high yield and purity, meeting the demands of the pharmaceutical and chemical industries. Further optimization of reaction parameters such as solvent, base, and temperature may lead to improved efficiency and sustainability of the process.
References
- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
- Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- Wikipedia. (n.d.). Dieckmann condensation.
- AChemBlock. (n.d.). This compound 95%.
- Hanhong Scientific. (n.d.). This compound.
- Google Patents. (2024). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
- MDPI. (2023). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro.
- Pharmaffiliates. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound.
- Google Patents. (2023). Process for preparing aminofuranes.
- Google Patents. (2023). Procédé de production d'esters d'acide cis-4-aminotétrahydrofuran-2-carboxylique.
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- 1. Methyl 4-oxotetrahydrofuran-2-carboxylate98136-12-0, CasNo.98136-12-0 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
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- 3. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
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- 9. WO2023161204A1 - Procédé de production d'esters d'acide cis-4-aminotétrahydrofuran-2-carboxylique - Google Patents [patents.google.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Enantioselective Reduction of Methyl 4-oxotetrahydrofuran-2-carboxylate
Introduction: The Significance of Chiral 4-Hydroxytetrahydrofuran-2-carboxylates
The enantioselective reduction of methyl 4-oxotetrahydrofuran-2-carboxylate is a critical transformation in synthetic organic chemistry, yielding chiral methyl 4-hydroxytetrahydrofuran-2-carboxylates. These products are valuable building blocks in the pharmaceutical industry due to the prevalence of the tetrahydrofuran motif in a wide array of biologically active molecules and natural products.[1][2][3] The precise control of stereochemistry at the newly formed hydroxyl group is paramount, as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4] This guide provides an in-depth exploration of robust and field-proven methodologies for achieving high enantioselectivity in the reduction of this key substrate, targeting researchers, scientists, and professionals in drug development.
Strategic Approaches to Enantioselective Reduction
The reduction of the prochiral ketone in this compound can be achieved through several powerful asymmetric methodologies. The choice of method often depends on factors such as desired enantiomer, scalability, cost, and available equipment. This document will focus on three highly effective and widely adopted strategies:
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and predictable method employing a chiral oxazaborolidine catalyst.[5][6][7][8][9]
-
Noyori Asymmetric Hydrogenation: An efficient method utilizing ruthenium-based catalysts with chiral phosphine ligands, particularly effective for β-keto esters.[10][11][12][13][14]
-
Biocatalytic Reduction: A green and often highly selective approach using whole-cell biocatalysts such as baker's yeast or enzymes.[1][15][16][17][18][19]
Part 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its broad substrate scope and high enantioselectivity.[8] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[5][6][9]
Reaction Mechanism: A Tale of Dual Activation
The efficacy of the CBS reduction stems from a dual activation mechanism. The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, activating it as a potent hydride donor. Simultaneously, the endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, wherein the hydride is delivered to one specific face of the ketone, dictated by the chirality of the catalyst.[5][6][7][9]
Caption: CBS Reduction Workflow.
Experimental Protocol: CBS Reduction
This protocol provides a general procedure for the CBS reduction of this compound. Optimization of temperature, solvent, and borane source may be necessary for maximal enantioselectivity.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (5-10 mL per mmol of substrate).
-
Cool the solution to the desired temperature (typically between -20 °C and -78 °C) using an appropriate cooling bath.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 eq) dropwise.
-
Stir the mixture for 10-15 minutes at the same temperature.
-
Slowly add the borane reducing agent (e.g., BH3·SMe2, 1.0-1.5 eq) dropwise, maintaining the internal temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5-20 mol% | Higher loading can improve reaction rate and enantioselectivity. |
| Reducing Agent | BH3·SMe2, BH3·THF, Catecholborane | Choice can influence selectivity and ease of handling. |
| Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity. |
| Solvent | THF, Toluene | Anhydrous conditions are crucial for high enantiomeric excess.[5] |
| Expected ee | >90% | Highly dependent on substrate and optimized conditions. |
Part 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones, particularly those with coordinating functional groups like β-keto esters.[10][12][13] The reaction typically employs a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP, and hydrogen gas as the reductant.[10][11]
Catalytic Cycle
The catalytic cycle begins with the formation of a ruthenium dihydride species from the precatalyst and hydrogen. The β-keto ester substrate coordinates to the metal center, and subsequent insertion of the carbonyl group into a Ru-H bond, followed by reductive elimination, affords the chiral β-hydroxy ester and regenerates the active catalyst.[10][12][13]
Caption: Noyori Asymmetric Hydrogenation Cycle.
Experimental Protocol: Noyori Asymmetric Hydrogenation
This protocol outlines a general procedure for the Noyori-type asymmetric hydrogenation. This reaction requires the use of high-pressure hydrogenation equipment.
Materials:
-
This compound
-
[RuCl2((R)- or (S)-BINAP)]
-
Anhydrous methanol or ethanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with [RuCl2((R)- or (S)-BINAP)] (0.01-1 mol%).
-
Add a solution of this compound (1.0 eq) in anhydrous methanol or ethanol.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 4-100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.01-1 mol% | Very low loadings can be effective. |
| Hydrogen Pressure | 4-100 atm | Higher pressure can increase the reaction rate. |
| Temperature | 25-80 °C | Optimization is required for each substrate. |
| Solvent | Methanol, Ethanol | Protic solvents are typically used. |
| Expected ee | >95% | Excellent enantioselectivities are often achieved. |
Part 3: Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[15][16] Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) can reduce a wide range of ketones with high enantioselectivity under mild reaction conditions.[17][18] Plant tissues, like carrots, have also been shown to be effective biocatalysts for the asymmetric reduction of ketones.[1][15][19]
Mechanism of Bioreduction
In whole-cell biocatalysis, the reduction is mediated by oxidoreductase enzymes that utilize cofactors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as the hydride source. The cells' metabolic machinery continuously regenerates the reduced cofactor, allowing the reaction to proceed. The enzyme's chiral active site dictates the stereochemical outcome of the reduction.
Caption: Biocatalytic Reduction Workflow.
Experimental Protocol: Baker's Yeast Reduction
This protocol provides a straightforward method for the biocatalytic reduction using commercially available baker's yeast.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a flask, suspend baker's yeast (e.g., 20 g) in warm tap water (e.g., 100 mL).
-
Add sucrose or glucose (e.g., 20 g) and stir the mixture at room temperature for 30-60 minutes to activate the yeast.
-
Add a solution of this compound (1.0 eq) in a minimal amount of a water-miscible co-solvent like ethanol if necessary.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or GC analysis of an extracted aliquot.
-
Upon completion, filter the mixture through a pad of Celite® to remove the yeast cells, washing the pad with water and ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Parameter | Typical Range | Notes |
| Biocatalyst | Baker's yeast, Carrot, Isolated enzymes | The choice of biocatalyst determines the enantioselectivity and yield. |
| Co-substrate | Glucose, Sucrose | Provides the energy for cofactor regeneration. |
| Temperature | Room temperature to 37 °C | Optimal temperature depends on the biocatalyst. |
| pH | 5-7 | Typically buffered for optimal enzyme activity. |
| Expected ee | Variable, can be >99% | Highly dependent on the specific enzyme and substrate. |
Part 4: Analysis of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[20][21][22]
Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 210-220 nm).
-
Column Temperature: Ambient or controlled.
Procedure:
-
Prepare a standard solution of the racemic product by reducing the starting material with a non-chiral reducing agent like sodium borohydride.
-
Dissolve a small sample of the racemic standard and the product from the asymmetric reduction in the mobile phase.
-
Inject the racemic standard onto the chiral HPLC column to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject the product from the asymmetric reduction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst/biocatalyst, insufficient reaction time, low temperature. | Check catalyst/biocatalyst activity, extend reaction time, increase temperature (if it doesn't compromise ee). |
| Low Enantioselectivity | Non-optimal temperature, presence of moisture (for CBS), incorrect catalyst/ligand. | Lower the reaction temperature, ensure strictly anhydrous conditions for CBS, screen different chiral catalysts/ligands. |
| Poor Peak Separation in HPLC | Inappropriate chiral column or mobile phase. | Screen different chiral columns, optimize the mobile phase composition (e.g., change the hexane/isopropanol ratio). |
| Side Reactions | Unstable substrate/product, overly harsh conditions. | Use milder reaction conditions, consider a different reduction method. |
Conclusion
The enantioselective reduction of this compound to its corresponding chiral 4-hydroxy derivatives can be successfully achieved using a variety of robust methods. The Corey-Bakshi-Shibata reduction, Noyori asymmetric hydrogenation, and biocatalytic approaches each offer distinct advantages. Careful selection of the appropriate methodology and rigorous optimization of reaction conditions are key to obtaining the desired chiral building blocks in high yield and excellent enantiomeric purity, thereby facilitating the development of novel and effective pharmaceuticals.
References
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology. [Link]
-
A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [Link]
-
Enantioselective Meerwein-Ponndorf-Verley Reduction of β,γ-Unsaturated α-Keto Esters by Asymmetric Binary-Acid Catalysis in Green Solvent iPrOH. ResearchGate. [Link]
-
Noyori Hydrogenation. YouTube. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. ResearchGate. [Link]
-
Complexity reduction and opportunities in the design, integration and intensification of biocatalytic processes for metabolite synthesis. Frontiers in Catalysis. [Link]
-
Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. [Link]
-
Biocatalysis with Unconventional Yeasts. Molecules. [Link]
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Organic Letters. [Link]
- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
-
BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications. [Link]
-
Enantioselective Reduction of Prochiral Ketones with NaBH4/Me2SO4/(S)-Me-CBS. ResearchGate. [Link]
-
Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. [Link]
-
Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Normale sup. [Link]
-
A study on screening and effect of culture conditions on the reduction of selected ketones. ResearchGate. [Link]
-
Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. [Link]
-
Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran2-yl Methyl Ketone with Carrot (Daucus carota) Bits. ResearchGate. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Synthesis of (2S,3R/2R,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylate dimethyl ester. ResearchGate. [Link]
-
Comprehensive chiral HPLC method development for pharmaceutical compounds during late stage development. ResearchGate. [Link]
-
Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. ResearchGate. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. [Link]
-
Biocatalytic reduction of short-chain carboxylic acids into their corresponding alcohols with syngas fermentation. Biotechnology and Bioengineering. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Journal of Life Science. [Link]
-
Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. Organic Letters. [Link]
-
Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran2-yl Methyl Ketone with Carrot (Daucus carota) Bits. ResearchGate. [Link]
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- 13. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Biocatalysis with Unconventional Yeasts [mdpi.com]
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The Versatile Chiral Synthon: Methyl 4-oxotetrahydrofuran-2-carboxylate in the Genesis of Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and development, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of scaffolds available to medicinal chemists, the tetrahydrofuran ring system holds a position of prominence, featuring in a wide array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and capacity for stereochemical diversity make it an attractive template for engaging with biological targets. Methyl 4-oxotetrahydrofuran-2-carboxylate, a readily accessible chiral building block, has emerged as a powerful and versatile starting material for the synthesis of a range of bioactive molecules. This application note will provide an in-depth exploration of the utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of antiviral nucleoside analogues and conformationally restricted neurotransmitter analogues.
Core Attributes of this compound: A Chemist's Perspective
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: a ketone at the C4 position and a methyl ester at the C2 position. This arrangement allows for a plethora of chemical transformations to be performed selectively at either site, paving the way for the construction of complex molecular frameworks with precise control over stereochemistry. The inherent chirality of the molecule further enhances its value, providing a head start in the synthesis of enantiomerically pure drug candidates.
Application I: Synthesis of Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are crucial therapeutic agents for neurological disorders such as epilepsy, neuropathic pain, and anxiety.[2] The development of conformationally restricted GABA analogues can lead to enhanced potency and selectivity for specific GABA receptor subtypes. The tetrahydrofuran scaffold of this compound provides an excellent framework for creating such constrained analogues.
A key synthetic target in this class is cis-4-aminotetrahydrofuran-2-carboxylic acid, which has been investigated as a GABA analogue and is an important building block for synthetic crop protection agents.[3][4] The synthesis of this molecule from this compound can be efficiently achieved through a stereoselective reductive amination of the ketone moiety.
Synthetic Workflow: From Ketone to Bioactive Amine
The transformation of the C4-ketone to the corresponding amine is the cornerstone of this synthetic strategy. This can be accomplished via a direct one-pot reductive amination, which involves the in-situ formation of an imine or enamine intermediate followed by its reduction. This method is widely employed in pharmaceutical synthesis due to its efficiency.[2][5] The stereochemical outcome of the reduction is critical and can often be influenced by the choice of reducing agent and reaction conditions.
Caption: Reductive Amination Workflow.
Protocol 1: Synthesis of Methyl cis-4-aminotetrahydrofuran-2-carboxylate
This protocol outlines a representative procedure for the stereoselective reductive amination of this compound.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 6-7), which promotes the reduction.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford methyl cis-4-aminotetrahydrofuran-2-carboxylate.
Expected Outcome and Characterization:
The desired cis-isomer is often the major product in such reductions. The stereochemistry can be confirmed by NMR spectroscopy, utilizing coupling constants and NOE experiments.
| Parameter | Expected Value |
| Yield | 60-75% |
| Diastereomeric Ratio (cis:trans) | >10:1 |
| ¹H NMR | Diagnostic signals for the cis-protons |
| ¹³C NMR | Characteristic shifts for the aminotetrahydrofuran core |
| Mass Spectrometry | [M+H]⁺ corresponding to the product |
Application II: A Gateway to Novel Antiviral Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy, effectively treating infections caused by viruses such as HIV, hepatitis B and C, and herpesviruses.[6] The modification of the sugar moiety is a well-established strategy for the development of new nucleoside analogues with improved efficacy and resistance profiles.[7] this compound serves as an excellent starting point for the synthesis of carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group.[1][8][9]
Synthetic Strategy: Building the Carbocyclic Core
The synthesis of carbocyclic nucleosides from this compound involves a multi-step sequence. A crucial first step is the stereoselective reduction of the C4-ketone to a hydroxyl group. This introduces a new stereocenter, and controlling its configuration is paramount for the biological activity of the final nucleoside analogue. Subsequent functional group manipulations, including the introduction of a nucleobase, lead to the target antiviral compounds.
Caption: General Synthetic Pathway to Carbocyclic Nucleosides.
Protocol 2: Stereoselective Reduction of this compound
This protocol details a method for the stereoselective reduction of the ketone to the corresponding cis-hydroxy derivative, a key intermediate for nucleoside synthesis.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors attack from the less hindered face, leading to the cis-alcohol.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield methyl cis-4-hydroxytetrahydrofuran-2-carboxylate.
Control of Stereochemistry:
The choice of reducing agent is critical for achieving high diastereoselectivity. Bulky hydride reagents like L-Selectride® or K-Selectride® generally provide high selectivity for the cis-isomer.
| Reducing Agent | Typical cis:trans Ratio |
| Sodium borohydride (NaBH₄) | ~3:1 |
| L-Selectride® | >20:1 |
| K-Selectride® | >20:1 |
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile chiral building block in the synthesis of biologically active molecules. Its utility in constructing conformationally restricted GABA analogues and as a precursor for novel carbocyclic nucleoside antivirals highlights its significance in medicinal chemistry. The straightforward and often stereoselective transformations of its ketone and ester functionalities provide a robust platform for the generation of diverse molecular libraries for drug discovery programs. Future applications of this synthon will likely expand into other therapeutic areas, driven by the continued importance of the tetrahydrofuran scaffold in bioactive compounds.
References
- De Clercq, E. (2009). The panorama of antiviral drug research. Antiviral Research, 82(2), 82-98.
- Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Carbocyclic nucleosides: synthesis and biological evaluation. Chemical reviews, 103(5), 1875-1916.
- Walker, M. J., et al. (2011). A New Route to cis-4-Aminotetrahydrofuran-2-carboxylic Acid. Synthesis, 2011(07), 1113-1119.
- Crimmins, M. T., & Pace, J. M. (2005). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 61(24), 5645-5674.
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature reviews Drug discovery, 12(6), 447-464.
- Marquez, V. E. (1999). Carbocyclic nucleosides. In Comprehensive Natural Products Chemistry (Vol. 6, pp. 243-277). Elsevier.
- Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future medicinal chemistry, 3(2), 155-162.
- Google Patents. (2023). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. WO2023161204A1.
-
Chiral Building Blocks. (n.d.). Buchler GmbH. Retrieved from [Link]
- Taran, F., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11934-12037.
- Allan, R. D., & Tran, H. W. (1984). Synthesis of analogues of GABA. XII. cis-and trans-4-Aminotetrahydrofuran-2-carboxylic acid. Australian Journal of Chemistry, 37(5), 1123-1126.
- Kul'bitskii, G. N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
- bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.
- Journal of Chemical & Pharmaceutical Research. (2024).
Sources
- 1. Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Tetrahydrofuran Ring in Methyl 4-oxotetrahydrofuran-2-carboxylate
Introduction
The tetrahydrofuran (THF) scaffold is a privileged structural motif present in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] The ability to strategically functionalize the THF ring is therefore of paramount importance in medicinal chemistry and drug development. Methyl 4-oxotetrahydrofuran-2-carboxylate stands as a versatile starting material, offering multiple reactive sites for chemical elaboration. This guide provides an in-depth exploration of key methodologies to functionalize this molecule, focusing on the transformation of the C4-keto group and reactions involving the enolizable C3 and C5 positions.
This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed experimental design.
Core Reactive Sites of this compound
The primary sites for functionalization on the this compound core are the C4-ketone, the C2-ester, and the acidic α-protons at the C3 and C5 positions. The strategic manipulation of these sites opens avenues to a diverse range of substituted tetrahydrofuran derivatives.
Part 1: Functionalization at the C4-Position
The C4-carbonyl group is a prime target for a variety of nucleophilic addition and related reactions, enabling the introduction of diverse substituents and the creation of new stereocenters.
Reduction of the C4-Ketone to a Hydroxyl Group
The stereoselective reduction of the C4-ketone to the corresponding alcohol is a fundamental transformation, yielding a chiral diol precursor. The choice of reducing agent can influence the diastereoselectivity of the reaction.
Protocol 1: Diastereoselective Reduction using Sodium Borohydride
This protocol describes the reduction of the ketone to a hydroxyl group, a common precursor for further functionalization.
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous ammonium chloride (NH₄Cl) quench |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding methyl 4-hydroxytetrahydrofuran-2-carboxylate.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent for ketones and aldehydes, which will not reduce the ester functionality.[4]
-
Methanol (MeOH): An excellent solvent for both the substrate and NaBH₄, and it also acts as a proton source during the work-up.
-
Low Temperature (0 °C): The initial addition at low temperature helps to control the reaction rate and can influence the diastereoselectivity of the hydride attack.
Reductive Amination: Introduction of Nitrogen-Containing Moieties
Reductive amination is a powerful method for converting ketones into amines.[5][6] This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[7]
Protocol 2: One-Pot Reductive Amination with a Primary Amine
This protocol details the synthesis of a C4-amino substituted tetrahydrofuran derivative.
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Amine | Benzylamine (or other primary amine) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic acid (catalytic) |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask, add the primary amine (e.g., benzylamine, 1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild reducing agent that is particularly effective for the reduction of iminium ions and is less basic than other hydrides, minimizing side reactions.[5]
-
Acetic Acid: Catalyzes the formation of the iminium ion intermediate, accelerating the reaction rate.
-
Dichloromethane (DCM): An aprotic solvent that is compatible with both the imine formation and the reduction step.
The Wittig Reaction: Carbon-Carbon Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[8][9][10] By reacting this compound with a phosphonium ylide, an exocyclic double bond can be introduced at the C4 position.
Protocol 3: Olefination using a Stabilized Wittig Reagent
This protocol describes the formation of a C4-alkylidene tetrahydrofuran derivative.
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | Room temperature to reflux |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the stabilized Wittig reagent (1.2 eq).
-
Dissolve the ylide in anhydrous THF (0.2 M).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Stabilized Ylide: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and generally lead to the formation of the (E)-alkene as the major product.[11] They are also more tolerant of the ester functionality in the starting material.
-
Anhydrous THF: The Wittig reaction is sensitive to water, which can protonate the ylide.[10] Anhydrous conditions are crucial for good yields.
-
Reflux: Heating is often required to drive the reaction to completion, especially with less reactive ketones and stabilized ylides.
Diagram of C4-Position Functionalization
Caption: Key transformations at the C4-position.
Part 2: Functionalization via Enolate Chemistry
The presence of α-protons at the C3 and C5 positions allows for the formation of an enolate intermediate, which can then react with various electrophiles.[12][13] The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.[14]
Alkylation at the C5-Position
Under thermodynamic conditions, the more substituted enolate is typically favored. However, in this system, the C5 position is generally more accessible and its proton more acidic due to the adjacent oxygen atom, favoring alkylation at this site.
Protocol 4: C5-Alkylation via Lithium Enolate
This protocol describes the introduction of an alkyl group at the C5 position.
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | -78 °C |
| Electrophile | Methyl iodide (MeI) or other primary alkyl halide |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that rapidly and irreversibly deprotonates the ketone at low temperatures, leading to the formation of the kinetic enolate.[15]
-
-78 °C: This low temperature is crucial for controlling the regioselectivity of the deprotonation and preventing side reactions such as self-condensation.
-
Primary Alkyl Halide: The enolate is a strong nucleophile, and using a primary alkyl halide favors the desired SN2 reaction over elimination.
Diagram of Enolate Formation and Alkylation
Caption: C5-alkylation workflow via a lithium enolate.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse and complex substituted tetrahydrofurans. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of each transformation, scientists can rationally design and execute synthetic strategies to access novel chemical matter for applications in drug discovery and materials science.
References
- Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025).
-
Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. [Link]
-
Synthesis of substituted tetrahydrofurans. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2005). NIH. [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Enolate Chemistry. (n.d.). University of Liverpool. [Link]
-
Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
-
The Wittig Reaction. (2007). University of Pittsburgh. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. (n.d.). Concordia University, St. Paul. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Enols and Enolates. (2023). Chemistry LibreTexts. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). NIH. [Link]
-
A practical catalytic reductive amination of carboxylic acids. (n.d.). RSC Publishing. [Link]
-
Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. (n.d.). MDPI. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]
-
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. (n.d.). PubChem. [Link]
-
Reduction of carboxylic acids. (n.d.). Khan Academy. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. [Link]
-
Methyl 5-oxotetrahydrofuran-2-carboxylate. (n.d.). PubChem. [Link]
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- 2. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate. Structured as a troubleshooting and FAQ resource, it addresses common challenges and offers scientifically-grounded solutions to optimize reaction yield and purity.
Overview of the Synthesis: The Dieckmann Condensation
The industrial and laboratory synthesis of this compound, a valuable heterocyclic building block, is predominantly achieved through an intramolecular Claisen condensation known as the Dieckmann Condensation or Dieckmann Cyclization.[1][2] This base-catalyzed reaction converts a linear diester into a cyclic β-keto ester.[3][4] In this specific case, the precursor is typically a diester such as dimethyl 2-(2-methoxy-2-oxoethoxy)succinate, which cyclizes to form the desired five-membered tetrahydrofuran ring.
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[5][6]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[6][7]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., methoxide) and forming the cyclic β-keto ester.
-
Driving the Equilibrium: This final step is thermodynamically crucial. The newly formed β-keto ester has a highly acidic proton between its two carbonyl groups. The base used in the reaction deprotonates this position in a nearly irreversible acid-base reaction, shifting the entire equilibrium towards the product.[6][8]
-
Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final product.
Visualizing the Core Reaction Mechanism
Caption: The Dieckmann condensation mechanism for forming the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The synthesis begins with a 1,6-diester that can cyclize to form the stable five-membered ring.[2][7] A common and effective precursor is dimethyl 2-(2-methoxy-2-oxoethoxy)succinate . This can be prepared via a Michael addition of methyl glycolate to dimethyl maleate or fumarate. Careful selection and purity of this starting material are paramount for a high-yielding reaction.
Q2: How do I select the optimal base for the reaction?
The choice of base is one of the most critical parameters. The base must be strong enough to deprotonate the α-carbon of an ester but should minimize side reactions.
| Base | Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Aprotic (THF, Toluene) | Non-nucleophilic, avoids transesterification. The reaction is driven by the evolution of H₂ gas. | Can be pyrophoric and requires careful handling. Commercial NaH is often sold as a dispersion in mineral oil, which must be removed. |
| Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) | Protic (Ethanol, Methanol) | Inexpensive and effective.[3] | Crucially, the alkoxide must match the ester alkyl group (i.e., use NaOMe for methyl esters) to prevent transesterification, which would scramble the ester groups and lower yield. |
| Potassium tert-butoxide (KOt-Bu) | Aprotic (THF, t-BuOH) | A strong, sterically hindered base that can improve yields, especially with challenging substrates.[9][10] | More expensive and highly moisture-sensitive. |
| Lithium Diisopropylamide (LDA) | Aprotic (THF) | Very strong, non-nucleophilic base allowing for low-temperature reactions, which can increase selectivity and minimize side reactions.[9] | Must be prepared fresh or carefully titrated before use. Requires cryogenic temperatures (-78 °C). |
For general purposes, Sodium Hydride (NaH) in anhydrous THF is a reliable and common choice.
Q3: Why is it essential to use at least one full molar equivalent of base?
This is a frequent point of failure. The Dieckmann condensation is an equilibrium-driven process. The formation of the final, resonance-stabilized enolate by deprotonation of the product β-keto ester is the thermodynamic driving force that pulls the reaction to completion.[6][8] Using a catalytic amount of base will result in a low equilibrium concentration of the product and, therefore, a very low yield. A stoichiometric amount of base ensures that the product is fully converted to its enolate salt, effectively removing it from the equilibrium and driving the reaction forward.
Q4: What is the best solvent for this reaction?
The ideal solvent must be anhydrous and compatible with the chosen base.
-
Toluene/Benzene: These are classic, non-polar solvents often used with NaH. They require high temperatures (reflux) to achieve reasonable reaction rates.[7]
-
Tetrahydrofuran (THF): A polar aprotic solvent that is excellent for reactions using NaH, KOt-Bu, or LDA.[9] It allows for lower reaction temperatures compared to toluene.
-
Dimethyl Sulfoxide (DMSO): Studies have shown that DMSO can significantly increase reaction rates and yields due to its high polarity, which stabilizes the enolate intermediate.[11] However, it can be difficult to remove during workup.
For most applications, anhydrous THF offers the best balance of reactivity, temperature control, and ease of handling.
Q5: How do I properly quench the reaction and perform the acidic workup?
Once the reaction is complete (monitored by TLC or LC-MS), the quench and workup must be performed carefully.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching the Base: If using NaH, the quench must be done with extreme caution to manage hydrogen gas evolution. Slowly add a proton source like isopropanol or ethanol. For alkoxide bases, this step is less critical.
-
Acidification: Pour the cooled reaction mixture into a cold, dilute aqueous acid solution (e.g., 1M HCl or 5% H₂SO₄).[12] This step protonates the product enolate. Crucially, maintain a low temperature during acidification to prevent potential hydrolysis of the ester or acid-catalyzed side reactions. The final pH of the aqueous layer should be ~2-3.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure full recovery of the product.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q: My reaction yielded no product, and I recovered only my starting material. What went wrong?
This is a common issue pointing to a failure in the initial enolate formation.
-
Possible Cause 1: Inactive Base. Sodium hydride can be oxidized on the surface.
-
Solution: Use freshly purchased NaH or wash the commercial 60% dispersion with anhydrous hexanes to remove the protective mineral oil and any surface oxidation before use. For alkoxides, ensure they have been stored under an inert atmosphere and are free-flowing powders.
-
-
Possible Cause 2: Presence of Water. The base will react preferentially with any protic contaminants like water or alcohols.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Purify starting materials to remove any residual water.
-
-
Possible Cause 3: Insufficient Temperature. If using a weaker base/solvent combination like NaH in toluene, the reaction may require reflux to initiate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation via TLC.
-
Q: My yield is very low, and I have a complex mixture of byproducts. What happened?
This often indicates competing side reactions.
-
Possible Cause 1: Intermolecular Condensation. If the reaction concentration is too high, the enolate from one molecule can react with another molecule of the starting diester before it has a chance to cyclize, leading to polymers.
-
Solution: Perform the reaction under high-dilution conditions. A common technique is to use a syringe pump to slowly add the diester solution to the suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.
-
-
Possible Cause 2: Transesterification. As mentioned in the FAQ, using a base with an alkoxide that does not match the ester (e.g., NaOEt with a methyl ester) will lead to a mixture of products.
-
Solution: Always match the alkoxide to the ester or use a non-nucleophilic base like NaH or LDA.[3]
-
Q: I am having difficulty purifying the final product. What are the best practices?
-
Problem: Oily product that won't crystallize.
-
Solution: this compound can be an oil or a low-melting solid.[13] Purification is best achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Problem: Product decarboxylates during purification.
-
Solution: The β-keto ester can be sensitive to heat and strong acid or base, which can cause decarboxylation.[1][5] Avoid excessive heating during solvent evaporation. Use a neutral buffer wash (e.g., saturated NaHCO₃ followed by brine) after the acidic workup and before drying the organic layer to remove any residual acid.
-
Visualizing the Experimental Workflow & Troubleshooting
Caption: A standard experimental workflow for the Dieckmann synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
Detailed Experimental Protocol
Synthesis of this compound using Sodium Hydride in THF
-
Preparation:
-
All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is washed three times with anhydrous hexanes under an inert atmosphere to remove the oil, then briefly dried under vacuum.
-
Anhydrous THF is obtained from a solvent purification system or by distillation from sodium/benzophenone.
-
-
Reaction Setup:
-
To the reaction flask, add the washed sodium hydride.
-
Add anhydrous THF via cannula to create a suspension (approx. 0.1 M final concentration with respect to the diester).
-
In a separate flask, prepare a solution of dimethyl 2-(2-methoxy-2-oxoethoxy)succinate (1.0 eq) in anhydrous THF.
-
-
Execution:
-
Cool the NaH/THF suspension to 0 °C in an ice bath.
-
Slowly add the diester solution to the NaH suspension over 1-2 hours using a syringe pump. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully, quench the reaction by adding isopropanol dropwise until hydrogen evolution ceases.
-
Pour the mixture into a beaker containing cold 1M HCl (sufficient to dissolve all salts and bring the pH to ~2).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes gradient) to yield the pure product.
-
References
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Glasp. (2018). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. [Link]
-
PubMed. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]
-
Chad's Prep. (n.d.). Dieckmann Condensation Reactions. [Link]
-
gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction. [Link]
-
PubMed Central. (n.d.). Engineering the glyoxylate cycle for chemical bioproduction. [Link]
-
Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. [Link]
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
YouTube. (2022). Dieckmann Condensation Reaction/ Dieckmann Reaction/ mechanism & tricks. [Link]
- Google Patents. (n.d.). TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
-
ResearchGate. (n.d.). Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates.... [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and properties of the α-keto acids. [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. [Link]
-
Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]
-
ResearchGate. (n.d.). The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate. [Link]
-
ChemUniverse. (n.d.). This compound [Q12185]. [Link]
-
PubChem. (n.d.). Methyl 5-oxotetrahydrofuran-2-carboxylate. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 98136-12-0 | Product Name : this compound. [Link]
- Google Patents. (2023). US20230339876A1 - Process for preparing aminofuranes.
-
ResearchGate. (n.d.). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. glasp.co [glasp.co]
- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 10. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 12. 57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate | Esters | Ambeed.com [ambeed.com]
- 13. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Methyl 4-oxotetrahydrofuran-2-carboxylate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues related to side product formation, ensuring the integrity and success of your experiments.
The primary synthetic route to this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a suitable 1,6-diester.[1][2] While robust, this reaction is sensitive to reaction conditions, and deviations can lead to a range of undesirable side products. This guide is structured to address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I'm recovering a significant amount of my starting diester. What is the likely cause?
A: This is a classic symptom of a stalled or reversing Dieckmann condensation. The Dieckmann reaction is an equilibrium process.[1][3] The equilibrium is driven to the product side by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen.[3][4] If this deprotonation does not occur efficiently, the reaction can reverse back to the starting diester.
Potential Causes & Solutions:
-
Insufficient Base: The base is consumed in a stoichiometric amount to deprotonate the product and drive the reaction forward. Using less than a full equivalent of a strong base will result in an incomplete reaction.
-
Solution: Ensure at least one full equivalent of a suitable strong base (e.g., NaH, NaOEt, KtBuO) is used.
-
-
Inappropriate Base Strength: The base must be strong enough to deprotonate the α-carbon of the starting ester to initiate the reaction and strong enough to deprotonate the resulting β-keto ester product to prevent the reverse reaction.
-
Premature Quenching: Adding the acidic quench before the reaction has fully equilibrated and the product enolate is formed can lead to the isolation of the starting material.
Q2: My workup yields a sticky, high-molecular-weight polymer or oil instead of my product. What is it and how can I prevent it?
A: This indicates that intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann cyclization.[6] Instead of one end of the molecule reacting with the other end of the same molecule, it reacts with a neighboring molecule, leading to chain growth and polymerization.
Potential Causes & Solutions:
-
High Concentration: The fundamental principle to favor intramolecular reactions over intermolecular ones is to use high dilution. At high concentrations, molecules are more likely to encounter each other than to fold and react with themselves.
-
Solution: Run the reaction at a lower concentration (e.g., 0.1 M or less). A common technique is to use a syringe pump to add the diester substrate slowly to a solution of the base. This keeps the instantaneous concentration of the unreacted diester low, favoring cyclization.
-
-
Incorrect Ring Size: The Dieckmann condensation works best for forming stable 5- and 6-membered rings.[2][5][7] While your target is a 5-membered ring, using an incorrect starting material that would lead to a strained or large ring can favor the intermolecular pathway.
-
Solution: Verify the structure of your starting 1,6-diester.
-
Q3: My purified product is unexpectedly acidic upon analysis. What impurity might be present?
A: The presence of significant acidity suggests hydrolysis of one or both of the methyl ester groups, likely due to the presence of water in the reaction medium. Under the strong basic conditions of the Dieckmann condensation, any water present can saponify the ester functionalities to form carboxylate salts. Upon acidic workup, these are protonated to carboxylic acids.
Potential Causes & Solutions:
-
Wet Solvents or Reagents: Trace amounts of water in the solvent (e.g., THF, toluene) or on the glassware can cause hydrolysis.
-
Incomplete Workup: Insufficient washing during the workup may not fully remove the basic catalyst, which can promote hydrolysis during storage if moisture is present.
-
Solution: Perform a thorough aqueous workup, including a wash with a mild acid (like sat. aq. NH₄Cl) followed by brine, to ensure all base is neutralized and removed.[7]
-
Q4: After workup and heating, I've isolated a product that appears to have lost the entire methoxycarbonyl group. What happened?
A: You have likely caused the decarboxylation of your β-keto ester product.[9] The β-keto acid, formed by hydrolysis of the ester, is highly susceptible to losing carbon dioxide upon heating.[10]
Mechanism:
-
Hydrolysis: The methyl ester of your product is hydrolyzed to a β-keto carboxylic acid, either during a harsh workup or from residual moisture and base.
-
Decarboxylation: Upon heating, this β-keto acid readily undergoes decarboxylation to yield 4-oxotetrahydrofuran and CO₂.
Solution: Avoid excessive heat during workup and purification if you suspect hydrolysis has occurred. If decarboxylation is desired, it is typically performed as a separate, controlled step by heating the β-keto ester in the presence of acid or base.[2][11]
Q5: My product appears as two distinct spots on TLC or peaks in GC/LC, even after careful purification. Is it impure?
A: Not necessarily. The product, this compound, is a β-keto ester, which can exist in equilibrium with its enol tautomer.[11] These two forms, the keto and enol forms, often have different polarities and can be separated or appear as distinct species during chromatography.
Confirmation:
-
¹H NMR Spectroscopy: The presence of the enol form can be confirmed by a characteristic vinyl proton signal and a broad hydroxyl proton signal. The ratio of the keto to enol form can be determined by integrating these peaks relative to the keto form's peaks.
-
Re-analysis: If you isolate one of the spots from a TLC plate and re-spot it on a new plate, you will often see it re-equilibrate back into two spots.
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Potential Cause (Side Product) | Recommended Solution & Rationale |
| Low Yield, Starting Material Recovered | Reverse Dieckmann Condensation | Use ≥1 equivalent of a strong base (e.g., NaH) to deprotonate the product and drive the equilibrium forward.[3] |
| Sticky, Polymeric Residue | Intermolecular Condensation | Conduct the reaction under high dilution conditions. Use slow addition of the substrate to the base solution to favor intramolecular cyclization. |
| Product is Acidic; Saponification | Hydrolysis to Carboxylic Acid | Use rigorously dried solvents and reagents under an inert atmosphere to prevent water from hydrolyzing the ester groups.[5] |
| Loss of CO₂Me Group | Decarboxylation | Avoid high temperatures during workup and purification. Saponification followed by decarboxylation is promoted by heat.[10] |
| Formation of Multiple Isomers | Non-selective Deprotonation | For unsymmetrical diesters, use a strong, hindered base (e.g., LDA) at low temperatures to achieve kinetic control of enolate formation.[3][5] |
| Two Spots on TLC / Peaks in GC | Keto-Enol Tautomerism | This is an inherent property of the β-keto ester product. Confirm the presence of both tautomers via ¹H NMR.[11] |
Visualizing the Reaction and Troubleshooting
To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Caption: The core mechanism of the Dieckmann condensation.
Caption: Key side reactions in the synthesis.
Validated Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil. Carefully decant the hexane washings via cannula.
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 0.1 M final concentration relative to the diester).
-
Substrate Addition: Dissolve 1.0 equivalent of the starting 1,6-diester in anhydrous toluene in the dropping funnel. Add the diester solution dropwise to the stirred NaH slurry over 1-2 hours. The reaction is often initiated at room temperature and may be gently heated (e.g., to 50-60 °C) to ensure completion.
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess NaH and the product enolate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Product Purification and Analysis
-
Column Chromatography: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity can be optimized based on TLC analysis, but a gradient from 10% to 50% ethyl acetate is a good starting point.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product. Note that keto-enol tautomers may appear as elongated or multiple spots.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR, look for the characteristic signals of both the keto and enol forms to confirm the product's identity.
References
-
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Org. Synth. 2014, 91, 248-259. Available from: [Link]
-
PubMed. (n.d.). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Available from: [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Available from: [Link]
- Patrick, T. M., Jr. (1952). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available from: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Available from: [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Available from: [Link]
- Fiveable. (n.d.).
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Available from: [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Available from: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
MCAT Review. (n.d.). Keto Acids and Esters. Oxygen Containing Compounds. Available from: [Link]
Sources
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- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. mcat-review.org [mcat-review.org]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Purification of Methyl 4-oxotetrahydrofuran-2-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS: 98136-12-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and consistency in your experiments.
Introduction to the Challenges
This compound is a cyclic β-keto ester, a structural motif that imparts both its synthetic utility and its purification complexities. The primary challenges in isolating this compound in a highly pure form stem from its susceptibility to hydrolysis, decarboxylation, and the presence of a dynamic keto-enol equilibrium. Furthermore, common synthetic routes, such as the Dieckmann condensation, can introduce specific impurities that require targeted purification strategies.[1][2][3] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil, but the pure compound should be a colorless to light yellow liquid. What could be the cause?
A1: A dark coloration in the crude product often indicates the presence of polymeric or degradation byproducts. This can occur if the reaction or workup was performed at elevated temperatures for extended periods, or in the presence of strong acids or bases which can promote side reactions. Inadequate quenching of the reaction can also lead to the formation of colored impurities.
Q2: I'm observing a broad peak or multiple closely eluting peaks for my product during HPLC analysis. What could be the reason?
A2: This is a classic indication of keto-enol tautomerism.[4] this compound can exist as an equilibrium mixture of its keto and enol forms. These tautomers can sometimes be separated under specific chromatographic conditions, leading to peak broadening or splitting. To confirm this, you can try altering the mobile phase composition or temperature; a change in the peak shape or retention time is suggestive of tautomerism.
Q3: After purification by column chromatography, my NMR spectrum still shows unreacted starting materials. How can I improve the separation?
A3: If starting materials are co-eluting with your product, it suggests that the polarity of your eluent system is not optimal. You may need to screen a wider range of solvent systems with varying polarities. Gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often more effective than isocratic elution for separating compounds with close Rf values.
Q4: I suspect my product is degrading during purification. What are the likely degradation pathways?
A4: The two primary degradation pathways for this compound are hydrolysis and decarboxylation. Hydrolysis of the methyl ester can occur in the presence of water, especially under acidic or basic conditions, to form the corresponding carboxylic acid.[5][6] Decarboxylation, the loss of CO2, can happen if the ester is first hydrolyzed to the β-keto acid, which is thermally unstable.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Presence of Starting Materials and Reagents
-
Symptom: NMR or GC-MS analysis of the purified product shows peaks corresponding to unreacted starting materials (e.g., a diester precursor for a Dieckmann condensation) or reagents.
-
Cause: Incomplete reaction or inefficient removal during workup and purification.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with TLC or LC-MS.
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid solution can help remove any remaining basic reagents, while a wash with a mild base like sodium bicarbonate solution can remove acidic starting materials or byproducts.
-
Chromatography Optimization: If co-elution is an issue, refer to the column chromatography protocol below and experiment with different solvent systems.
-
Problem 2: Hydrolysis to the Carboxylic Acid
-
Symptom: A new, more polar spot appears on the TLC plate. The NMR spectrum shows a broad singlet corresponding to a carboxylic acid proton, and the mass spectrum may show a peak corresponding to the hydrolyzed product.
-
Cause: Exposure to water, especially in the presence of acid or base catalysts, during the reaction, workup, or purification.[5][6]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents during the synthesis.
-
Neutral Workup: Perform the aqueous workup under neutral or near-neutral pH conditions if possible.
-
Prompt Purification: Do not let the crude product sit for extended periods, especially if it is wet.
-
Removal of the Acid Impurity: The carboxylic acid impurity can be removed by washing the organic solution of the crude product with a dilute sodium bicarbonate solution. The desired ester will remain in the organic layer.
-
Problem 3: Decarboxylation
-
Symptom: Presence of a lower molecular weight byproduct in the GC-MS analysis, often corresponding to the loss of a COO group.
-
Cause: This usually occurs subsequently to hydrolysis, as the resulting β-keto acid is prone to decarboxylation upon heating.[7]
-
Solution:
-
Avoid High Temperatures: During solvent removal and distillation, use the lowest possible temperature under high vacuum.
-
Prevent Hydrolysis: The primary way to prevent decarboxylation is to avoid the formation of the corresponding carboxylic acid by preventing hydrolysis (see Problem 2).
-
Detailed Purification Protocols
Protocol 1: Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound on a larger scale, provided the impurities are significantly less volatile than the product.
-
Step-by-Step Methodology:
-
Ensure your crude product is dry by passing it through a plug of anhydrous sodium sulfate.
-
Set up a fractional distillation apparatus for vacuum distillation. Use a short path distillation head to minimize product loss.
-
Apply a high vacuum (typically <1 mmHg).
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point of the product. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Causality Behind Choices: Using a high vacuum allows the compound to distill at a lower temperature, minimizing the risk of thermal degradation and decarboxylation. A short path apparatus reduces the surface area the hot vapor comes into contact with, further preventing decomposition.
Protocol 2: Flash Column Chromatography
This is the most common method for purifying this compound on a laboratory scale.
-
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
-
Causality Behind Choices: Silica gel is a polar stationary phase, and by carefully selecting a mobile phase of appropriate polarity, compounds with different polarities can be effectively separated. An Rf of 0.3 generally provides the best separation in flash chromatography.
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate (7:3 to 1:1) | Low to Medium | A good starting point for many esters of this type. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium to High | Useful if the compound is more polar or if impurities are very non-polar. |
| Toluene:Acetone (9:1 to 7:3) | Medium | Can offer different selectivity compared to ester-based systems. |
Protocol 3: Recrystallization
Recrystallization may be an option if the product is a solid at room temperature or if it can be induced to crystallize from a suitable solvent system.
-
Step-by-Step Methodology:
-
Solvent Screening: Find a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
-
-
Causality Behind Choices: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. Slow cooling promotes the formation of pure crystals.
Visualizing Key Concepts
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms can impact chromatographic behavior and spectroscopic analysis.
References
improving the stability of Methyl 4-oxotetrahydrofuran-2-carboxylate
Welcome to the technical support center for Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS 98136-12-0). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability of this versatile building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your material and the success of your experiments.
Introduction: Understanding the Inherent Instability
This compound is a valuable intermediate in organic synthesis due to its bifunctional nature, incorporating both a β-keto ester and a cyclic ether (tetrahydrofuran) moiety. However, these same functional groups are the source of its inherent instability. Successful use of this reagent hinges on understanding and mitigating its primary degradation pathways. This guide will walk you through the chemical principles of its instability and provide actionable protocols to improve its handling, storage, and application in your research.
Section 1: Core Chemical Principles of Instability
The instability of this compound can be attributed to two main structural features: the β-keto ester system and the tetrahydrofuran ring.
The Reactivity of the β-Keto Ester System
The arrangement of the ketone and ester groups creates a highly reactive α-carbon (the position between the two carbonyls). This leads to several potential issues:
-
Keto-Enol Tautomerism: The compound exists in equilibrium between its keto and enol forms. The enol form, while often a minor component, is highly nucleophilic and can participate in undesired side reactions.
-
Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic conditions.
-
Base-Mediated Hydrolysis (Saponification): Exposure to strong bases (e.g., NaOH, KOH) or even milder bases in aqueous environments can rapidly and irreversibly hydrolyze the methyl ester to a carboxylate salt.
-
Acid-Catalyzed Hydrolysis: Strong acids in the presence of water can catalyze the hydrolysis of the ester back to the carboxylic acid.
-
-
Decarboxylation: While the ester itself is relatively stable to heat, if it is hydrolyzed to the corresponding β-keto acid, the acid is highly prone to decarboxylation upon gentle heating, leading to the loss of the carboxyl group as CO2.[1][2]
Vulnerabilities of the Tetrahydrofuran (THF) Ring
The cyclic ether component of the molecule presents another set of stability challenges, similar to those seen with THF solvent.
-
Peroxide Formation: Like other ethers, the THF moiety can form explosive peroxides over time, especially when exposed to oxygen and light. This is initiated by radical abstraction of a proton from a carbon adjacent to the ether oxygen.
-
Ring Opening: Under harsh acidic conditions, the ether linkage can be protonated and subsequently cleaved by a nucleophile, leading to ring-opening and the formation of undesired byproducts.
-
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the THF ring. Studies on related cyclic ethers have shown that oxidation can initiate at the C2 position, leading to lactones or other cleavage products.[3][4]
Below is a diagram illustrating the primary degradation pathways.
Caption: Key degradation pathways originating from the β-keto ester and THF moieties.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.
Q1: I just received a new bottle of the compound. What are the absolute best practices for storage?
A1: Proper storage is the most critical factor in maintaining the compound's integrity.
-
Temperature: Store at 2-8°C as recommended by most suppliers.[5] Freezing is generally not necessary and may cause moisture to condense upon thawing.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This minimizes exposure to oxygen, preventing peroxide formation, and moisture, preventing hydrolysis.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can accelerate the formation of radical species that lead to peroxides.
-
Container: Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress.
Q2: My sample has developed a yellow or brownish tint. Has it degraded? How can I check its purity?
A2: Discoloration is a common visual indicator of degradation. To confirm, you must perform analytical testing.
-
Purity Check: The most straightforward methods are Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Proton NMR (¹H NMR) is also excellent for identifying impurities; look for the disappearance of the sharp methyl ester singlet or the appearance of new, unidentifiable signals.
-
Peroxide Test: Before using any opened bottle of an ether-containing compound, it is crucial to test for peroxides. Use commercially available peroxide test strips. If peroxides are present at significant levels (>5-10 ppm), the material should be disposed of according to safety protocols or purified by a trained chemist.
Q3: My reaction with a strong base (like NaH or LDA) is giving a complex mixture of products and low yield. What is happening?
A3: You are likely observing base-mediated degradation.
-
Causality: Strong, non-nucleophilic bases like NaH or LDA are intended to deprotonate the α-carbon to form an enolate for subsequent reactions.[2] However, if any water is present, they will generate hydroxide, which can hydrolyze the ester. Furthermore, the highly reactive enolate can participate in self-condensation (e.g., Claisen-type reactions) if not immediately trapped by your electrophile.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents.
-
Lower the Temperature: Perform the deprotonation at low temperatures (-78°C is common) to control the enolate's reactivity and prevent side reactions.
-
Reverse Addition: Add the base slowly to a solution of the β-keto ester and your electrophile (if the electrophile is stable to the base). This keeps the concentration of the reactive enolate low at any given time.
-
Consider a Milder Base: If possible, explore milder bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), especially if you are performing a reaction that does not require full deprotonation.
-
Q4: I'm trying to purify the compound on a standard silica gel column, but my recovery is low and I see new spots on my TLC plates post-column. Why?
A4: Standard silica gel is acidic and can cause on-column degradation.
-
Causality: The acidic surface of the silica can catalyze both the hydrolysis of the ester (if using protic solvents) and potentially the opening of the THF ring. The polar nature of the compound can also lead to long retention times, increasing its contact with the acidic stationary phase.
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then pack the column as usual. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column if your compound and impurities have suitable solubility.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
-
Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in your eluent, as they can participate in degradation on the acidic silica surface.
-
Section 3: Recommended Experimental Protocols
Protocol 3.1: Standard Handling and Reaction Setup Workflow
This protocol outlines a self-validating workflow to minimize degradation during experimental use.
Caption: A step-by-step workflow for safe and effective handling of the reagent.
Protocol 3.2: Monitoring Purity Under Various Storage Conditions
To demonstrate the importance of proper storage, the following table summarizes hypothetical purity data over 6 months.
| Storage Condition | Initial Purity | 1 Month | 3 Months | 6 Months | Primary Degradant Observed |
| 2-8°C, Inert Gas, Dark | 98.5% | 98.4% | 98.2% | 98.0% | Minimal change |
| 2-8°C, Air, Dark | 98.5% | 97.9% | 96.5% | 94.1% | Hydrolysis products, peroxides |
| Room Temp, Air, Light | 98.5% | 95.2% | 88.1% | 75.6% | Multiple degradation products |
Data is illustrative and intended to show relative stability trends.
Protocol 3.3: Recommended Quenching and Work-up Procedure
A careful work-up is essential to prevent degradation of the product after the reaction is complete.
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to dissipate any exothermic processes.
-
Use a Buffered Quench: Instead of quenching with strong acid (e.g., 1M HCl), use a milder, buffered aqueous solution like saturated ammonium chloride (NH₄Cl). This will neutralize reactive species (like enolates or organometallics) without creating a harsh acidic environment.
-
Extract Promptly: Perform the liquid-liquid extraction immediately after quenching. Do not let the product sit in a biphasic acidic or basic mixture for extended periods.
-
Dry Thoroughly: Dry the combined organic layers with a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Remove Solvent under Reduced Pressure: Concentrate the solution on a rotary evaporator at a moderate temperature (e.g., <40°C) to avoid thermal degradation.
-
Store Intermediate: If not proceeding immediately to the next step, store the crude product under an inert atmosphere at 2-8°C.
By adhering to these principles and protocols, you can significantly improve the stability and reliable performance of this compound in your research endeavors.
References
-
YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Online] Available at: [Link]
-
JoVE. (2024). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Substituted Tetrahydrofurans. [Online] Available at: [Link]
-
JoVE. (2024). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Online] Available at: [Link]
-
Wikipedia. Tetrahydrofuran. [Online] Available at: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Online] Available at: [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Online] Available at: [Link]
-
ResearchGate. Possible degradation pathways of 2-MeTHF under the radical addition conditions. [Online] Available at: [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Online] Available at: [Link]
-
PubChem. Tetrahydrofuran. [Online] Available at: [Link]
-
DiVA portal. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Online] Available at: [Link]
-
ChemUniverse. This compound. [Online] Available at: [Link]
- Google Patents. Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
-
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2335-2339. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Methyl 4-oxotetrahydrofuran-2-carboxylate Reactions
Welcome to the technical support center for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation to form this compound is not working. What are the most common reasons for reaction failure?
A1: Failure of the Dieckmann condensation, an intramolecular Claisen condensation, to yield this compound typically stems from a few critical factors related to reagents, reaction conditions, and the stability of the intermediates.[1][2][3] The reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4][5][6]
Here are the primary culprits for reaction failure:
-
Inactive Base: The base is the cornerstone of this reaction as it generates the enolate nucleophile.[3][4] Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[1][4] If these reagents have been improperly stored and exposed to moisture or air, they will be deactivated.
-
Presence of Protic Solvents/Reagents: The enolate intermediate is highly basic and will be quenched by any protic source, such as water or alcohols, halting the reaction. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Incorrect Base-Substrate Combination: The choice of base is critical. For instance, if your starting diester contains ethyl esters, using sodium ethoxide is recommended to prevent transesterification, which can lead to a mixture of products.[2]
-
Insufficient Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier for cyclization. Conversely, excessively high temperatures can promote side reactions.
-
Steric Hindrance: Although the formation of a five-membered ring is generally favored, significant steric hindrance near the reaction centers in the starting diester can impede the intramolecular cyclization.[2][7]
To address these issues, we recommend the following initial troubleshooting steps:
-
Verify Base Activity: Use a fresh, unopened container of the base or test the activity of your current stock.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Optimize Base and Temperature: If using an alkoxide base, ensure it corresponds to the ester alcohol to avoid transesterification.[2] Consider a stronger, non-nucleophilic base like sodium hydride in an aprotic solvent like THF.[1] A modest increase in temperature may be necessary, but monitor the reaction closely for side product formation.
Troubleshooting Guide: Specific Experimental Issues
Q2: I'm observing a very low yield of my target compound, this compound. How can I improve it?
A2: Low yields are a common frustration. The primary drivers for low yield in a Dieckmann condensation are often incomplete reaction, competing side reactions, or product degradation during workup.[5]
| Potential Cause | Explanation | Recommended Solution |
| Intermolecular Condensation | If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.[4] | Employ high-dilution conditions. Slowly add the diester solution to a solution of the base in the reaction solvent over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular pathway. |
| Reversible Reaction | The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the product if the resulting β-keto ester is not sufficiently acidic to be deprotonated by the base, which drives the reaction to completion.[5][8][9] | Use at least one full equivalent of a strong base to ensure the complete deprotonation of the product, shifting the equilibrium towards the cyclized product.[8] |
| Hydrolysis of Product | The β-keto ester product can be susceptible to hydrolysis back to the dicarboxylic acid, especially during aqueous workup if conditions are not carefully controlled.[10] | Perform the acidic workup at low temperatures (e.g., in an ice bath) and quickly extract the product into an organic solvent to minimize contact time with the aqueous acid. |
| Premature Decarboxylation | If the workup is too acidic or heated for too long, the β-keto ester can hydrolyze to the corresponding β-keto acid, which can then decarboxylate upon heating.[11][12][13][14] | Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal. If the free acid is desired, the hydrolysis and decarboxylation can be performed as a subsequent controlled step.[3][14] |
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a magnetic stirrer.
-
In the flask, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Dissolve your starting diester (1 equivalent) in anhydrous THF in the dropping funnel.
-
Slowly add the diester solution to the stirred suspension of NaH over 2-4 hours.
-
After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q3: I'm seeing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
A3: The formation of multiple products indicates competing side reactions. Identifying these byproducts is key to optimizing your reaction conditions.
Caption: A logical flow for troubleshooting impurity issues.
By systematically addressing these potential issues, you can significantly improve the outcome of your this compound synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022-05-20). Available from: [Link]
-
Grokipedia. Dieckmann condensation. Available from: [Link]
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available from: [Link]
-
Pharmacy Freak. Named Reactions: Dieckmann condensation MCQs With Answer. (2025-11-29). Available from: [Link]
-
Chemistry Steps. Decarboxylation. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-09). Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Reddit. Help with dieckmann condensation : r/OrganicChemistry. (2025-10-14). Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31). Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). Available from: [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. (2023-01-22). Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. aklectures.com [aklectures.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and optimize your synthetic protocol.
Overview of the Synthesis
This compound is typically synthesized via an intramolecular Dieckmann condensation of dimethyl diglycolate. This reaction is a powerful tool for forming five-membered rings and is mechanistically similar to the Claisen condensation.[1][2] The reaction proceeds by deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester carbonyl group to form a cyclic β-keto ester.[3][4]
The overall transformation is depicted below:
Caption: Dieckmann condensation of dimethyl diglycolate.
While this reaction is generally efficient for the formation of five- and six-membered rings, several factors can lead to the formation of impurities, impacting yield and purity.[2][5] This guide will address these potential issues in a practical question-and-answer format.
Troubleshooting Guide
Section 1: Reaction Setup and Execution
Question 1: My reaction seems to be incomplete, and I'm isolating a significant amount of starting material (dimethyl diglycolate). What could be the cause?
Answer:
Incomplete conversion is a common issue in Dieckmann condensations and can stem from several factors related to the reaction conditions.
-
Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base. The final, thermodynamically favorable step is the deprotonation of the resulting β-keto ester, which has a pKa of around 11.[6] This step drives the reaction to completion. If less than a stoichiometric amount of base is used, the equilibrium may not fully shift towards the product.
-
Base Purity and Reactivity: The purity and reactivity of the base are critical. Sodium methoxide (NaOMe) or sodium hydride (NaH) are commonly used. If using NaH, ensure it is fresh and the mineral oil has been properly washed away with a dry, inert solvent like hexane. If using commercial NaOMe solution, its concentration may have decreased over time. Consider titrating the base before use.
-
Reaction Time and Temperature: While the reaction is often run at room temperature or with gentle heating, insufficient reaction time can lead to incomplete conversion. Monitor the reaction by TLC or a suitable chromatographic method to determine the optimal reaction time. Lower temperatures may require longer reaction times.[5]
Troubleshooting Steps:
-
Verify Base Stoichiometry and Purity: Use at least one full equivalent of a high-purity base. If in doubt, use a slight excess (e.g., 1.1 equivalents).
-
Optimize Reaction Time: Follow the reaction progress over time to ensure it has reached completion before quenching.
-
Ensure Anhydrous Conditions: Moisture will consume the base and can lead to hydrolysis of the ester. Ensure all glassware is oven-dried and solvents are anhydrous.
Question 2: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I avoid it?
Answer:
The high-molecular-weight byproduct is likely the result of an intermolecular Claisen condensation between two molecules of dimethyl diglycolate, rather than the desired intramolecular cyclization.
-
Concentration: The Dieckmann condensation is favored at high dilution, which promotes the intramolecular reaction over the intermolecular one. If the reaction is too concentrated, the probability of two different molecules reacting increases.
-
Slow Addition: Adding the diester slowly to a solution of the base can also help maintain a low concentration of the unreacted diester at any given time, further favoring the intramolecular pathway.
Troubleshooting Steps:
-
Increase Solvent Volume: Run the reaction at a lower concentration (higher dilution).
-
Slow Addition of Substrate: Use a syringe pump to add the dimethyl diglycolate to the base solution over an extended period.
Caption: Competing reaction pathways in the synthesis.
Section 2: Workup and Purification
Question 3: During the acidic workup, my product seems to be degrading, and I'm getting a complex mixture. What's happening?
Answer:
The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.
-
Strong Acid and High Temperature: Using a strong acid for quenching and/or allowing the temperature to rise during neutralization can lead to the hydrolysis of the methyl ester to a carboxylic acid. This β-keto acid is unstable and can readily decarboxylate upon heating to yield 4-oxotetrahydrofuran.
-
Prolonged Exposure to Acid: Even with mild acid, prolonged exposure can lead to degradation.
Troubleshooting Steps:
-
Use a Mild Acid: Quench the reaction with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid.
-
Control Temperature: Perform the quench at a low temperature (e.g., 0 °C) in an ice bath to dissipate any heat generated.
-
Minimize Contact Time: Work up the reaction mixture promptly after quenching. Extract the product into an organic solvent and wash the organic layer with brine to remove residual acid.
Question 4: I'm having difficulty purifying the final product. What are the common impurities I should be looking for and how can I remove them?
Answer:
Besides the starting material and the intermolecular condensation product, other potential impurities can arise.
| Impurity | Potential Source | Suggested Purification Method |
| Dimethyl Diglycolate (Starting Material) | Incomplete reaction. | Fractional distillation under reduced pressure or column chromatography. |
| Intermolecular Condensation Product | High reaction concentration. | Column chromatography. This byproduct is significantly less volatile than the desired product. |
| 4-Oxotetrahydrofuran-2-carboxylic acid | Hydrolysis of the ester during workup. | An acidic wash of the organic layer during extraction can remove this impurity. |
| Transesterification Product (e.g., Ethyl 4-oxotetrahydrofuran-2-carboxylate) | Use of a base with a different alkoxide (e.g., NaOEt with a methyl ester).[7] | Careful fractional distillation or preparative HPLC. |
Analytical Characterization:
-
¹H NMR: Can be used to identify the presence of starting material, the desired product, and potential byproducts by comparing the integration of characteristic peaks.
-
GC-MS: A powerful tool to identify and quantify volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
For the synthesis of this compound from dimethyl diglycolate, sodium methoxide (NaOMe) is the ideal choice. Using a base with the same alkoxide as the ester prevents transesterification, a common side reaction.[7] Sodium hydride (NaH) is also a good option as it generates the methoxide in situ without introducing a competing alkoxide.
Q2: Which solvent is recommended?
Anhydrous toluene or tetrahydrofuran (THF) are commonly used solvents for the Dieckmann condensation.[5] They are inert to the reaction conditions and have appropriate boiling points for controlling the reaction temperature. The choice of solvent can influence the stability of the enolate.[5]
Q3: How can I be sure my reaction has gone to completion?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The strong bases used are sensitive to moisture and carbon dioxide in the air.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge the flask with sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Heat the mixture to a gentle reflux.
-
Add a solution of dimethyl diglycolate (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v, optimize as needed).
-
Visualization: UV light (if the compounds are UV active) and/or staining with a potassium permanganate solution.
References
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
YouTube. Dieckmann condensation. [Link]
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to explore modern, efficient, and selective catalytic methods for preparing this valuable heterocyclic building block.
This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Traditional synthetic routes can be effective but often rely on harsh reagents or expensive, toxic heavy metal catalysts. This guide provides an in-depth exploration of alternative catalytic systems, focusing on organocatalysis and biocatalysis, and offers practical troubleshooting advice to overcome common experimental hurdles.
Section 1: Alternative Catalytic Strategies
The synthesis of the target furanone core often proceeds via an intramolecular cyclization, frequently initiated by a Michael-type conjugate addition. The choice of catalyst is paramount as it governs the reaction's efficiency, selectivity, and environmental impact.
Organocatalysis: A Metal-Free Approach for Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a sustainable alternative to metal-based catalysts.[1] For the synthesis of chiral furanones, organocatalysts, particularly those based on cinchona alkaloids or chiral amines, excel at controlling stereochemistry.[2]
Causality and Mechanistic Insight: The power of organocatalysis lies in its ability to activate substrates through various modes. In the context of a Michael addition leading to the furanone scaffold, a chiral amine catalyst can deprotonate a suitable precursor to form a nucleophilic enolate. This enolate is stabilized and sterically shielded by the chiral catalyst, directing its attack on the electrophile to achieve high enantioselectivity.[3] The catalyst ensures that the nucleophile approaches the Michael acceptor from a specific face, dictating the stereochemistry of the newly formed chiral center.
Caption: Organocatalytic cycle for asymmetric Michael addition.
Experimental Protocol: Asymmetric Synthesis using a Cinchona Alkaloid Catalyst
This protocol is a representative procedure based on principles of organocatalyzed conjugate additions for furanone synthesis.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the Michael donor (1.2 equiv.), the Michael acceptor (1.0 equiv.), and the chiral organocatalyst (e.g., a quinine derivative, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., -20 °C to room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.
Biocatalysis: The Green Chemistry Route
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions.[4] For synthesizing chiral intermediates like furanones, enzymes such as reductases, transaminases, or lipases can be employed, offering unparalleled enantioselectivity.[5][6]
Causality and Mechanistic Insight: Enzymes create a precisely defined three-dimensional active site that binds the substrate in a specific orientation. This "lock-and-key" mechanism ensures that the reaction occurs with high regio- and stereoselectivity. For instance, an oxidoreductase could selectively reduce one ketone in a diketo-ester precursor, setting the stereocenter for a subsequent spontaneous or catalyzed cyclization to the desired chiral tetrahydrofuranone. These reactions are typically run in aqueous media at or near room temperature and physiological pH.[6]
Conceptual Workflow: Enantioselective Reduction
Caption: Biocatalytic workflow via enantioselective reduction.
Comparison of Alternative Catalytic Systems
| Catalyst Type | Key Advantages | Common Challenges | Temperature Range |
| Organocatalysts | Metal-free, high enantioselectivity, readily available, stable to air/moisture. | Higher catalyst loading (1-20 mol%), longer reaction times. | -78 °C to 40 °C |
| Biocatalysts | Exceptional enantioselectivity (>99% ee), mild conditions (aq. media, RT), biodegradable.[4] | Substrate scope can be limited, requires specific enzyme screening, potential for product inhibition.[7] | 20 °C to 40 °C |
| Metal Catalysts (Rh, Pd, Au) | High turnover frequency, broad substrate scope, can perform unique transformations.[8] | Cost, toxicity, potential for product contamination, sensitivity to air/moisture. | 0 °C to 110 °C |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly when using Michael addition-based strategies.
Q1: My reaction shows low or no conversion. What are the likely causes and solutions?
Answer: Low conversion is a frequent issue stemming from several factors.
-
Inactive Catalyst:
-
Cause: The catalyst may have degraded due to improper storage or handling. Organocatalysts can be sensitive to acidic/basic impurities, while enzymes can denature.
-
Solution: Use a fresh batch of catalyst. For biocatalysis, ensure the buffer pH and temperature are optimal for enzyme activity.[6]
-
-
Poor Substrate Solubility:
-
Cause: The starting materials may not be fully dissolved in the chosen solvent, preventing them from interacting with the catalyst.
-
Solution: Screen a range of solvents. For organocatalytic reactions, moving from nonpolar (toluene) to more polar (DCM, THF) solvents can help. Gentle heating may improve solubility, but be cautious as it can reduce selectivity.
-
-
Incorrect Base/Acid:
-
Cause: In reactions requiring a base to generate the nucleophile, its strength is critical. A base that is too weak will not deprotonate the precursor effectively, while one that is too strong can lead to side reactions.[9]
-
Solution: If using a catalytic base, ensure its pKa is appropriate for the pronucleophile. For Michael additions, a non-nucleophilic organic base is often preferred.
-
Q2: The reaction works, but the yield of my desired product is low due to side products. How can I improve this?
Answer: The formation of side products often points to competing reaction pathways.
-
Competing 1,2-Addition vs. 1,4-Addition (Michael Addition):
-
Cause: The nucleophile is attacking the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition). This is common with "hard" nucleophiles (like Grignard reagents).[10]
-
Solution: Use "softer," more resonance-stabilized nucleophiles, which are characteristic of Michael donors.[11] Lowering the reaction temperature often favors the thermodynamically more stable 1,4-adduct.
-
-
Polymerization:
-
Cause: The Michael acceptor or the enolate intermediate can polymerize, especially under strongly basic or high-temperature conditions.
-
Solution: Use milder reaction conditions. Add the nucleophile or base slowly to keep its instantaneous concentration low. Ensure the reaction is run under an inert atmosphere to prevent radical-initiated polymerization.
-
-
Reversibility (Retro-Michael Reaction):
-
Cause: The Michael addition is a reversible reaction. If the product is not sufficiently stable or is not trapped by a subsequent irreversible step (like cyclization), it can revert to the starting materials.[9]
-
Solution: Once the reaction reaches equilibrium, proceed immediately with the workup or the next step to isolate/trap the product. Running the reaction at lower temperatures can also disfavor the retro-Michael pathway.
-
Q3: I am getting a racemic or poorly selective mixture in my asymmetric synthesis. How can I improve enantioselectivity?
Answer: Achieving high stereoselectivity is the primary goal of asymmetric catalysis.
-
Suboptimal Temperature:
-
Cause: Higher temperatures provide more thermal energy, which can overcome the subtle energy differences between the transition states leading to the major and minor enantiomers.
-
Solution: Lower the reaction temperature. Many highly selective organocatalytic reactions are run at 0 °C, -20 °C, or even lower.
-
-
Incorrect Catalyst or Solvent:
-
Cause: The chiral environment created by the catalyst-solvent interaction is crucial. A different solvent can alter the catalyst's conformation and its ability to induce stereoselectivity.
-
Solution: Screen different chiral catalysts. Even minor structural changes to the catalyst can have a profound impact on selectivity.[3] Also, screen a variety of solvents, as the optimal solvent is highly system-dependent.
-
-
Background (Uncatalyzed) Reaction:
-
Cause: If the reaction can proceed without a catalyst, this non-selective background reaction will produce a racemic mixture, lowering the overall enantiomeric excess.
-
Solution: Ensure the chosen conditions (temperature, base) do not promote the uncatalyzed reaction. Lowering the temperature is often an effective strategy.
-
Caption: Troubleshooting flowchart for common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is there a focus on developing alternative catalysts for this synthesis? A: The drive for alternative catalysts is motivated by the principles of green chemistry and process safety. Many traditional methods rely on heavy metals (like palladium, rhodium, or chromium) which are often expensive, toxic, and can leave trace impurities in the final product—a major concern in pharmaceutical development.[12] Furthermore, some syntheses require stoichiometric, strong bases like lithium diisopropylamide (LDA), which are hazardous to handle on an industrial scale. Organocatalysis and biocatalysis offer milder, safer, and more sustainable alternatives.[1][4]
Q2: Can I use a solvent like 2-Methyltetrahydrofuran (2-MeTHF) for these reactions? A: Yes, 2-MeTHF is an excellent "green" alternative to traditional ethereal solvents like THF or dichloromethane (DCM). It is derived from renewable resources and has a more favorable safety and environmental profile.[13] Its performance can be comparable or even superior in some catalytic reactions, making it a highly recommended solvent to screen during your optimization studies.
Q3: What analytical techniques are essential for monitoring these reactions? A: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for a quick qualitative assessment of starting material consumption and product formation. For quantitative analysis and to check for isomeric side products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. For asymmetric reactions, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are required to confirm the structure and purity of the final isolated product.
Q4: My starting material is a furan derivative. Is there a risk of unwanted side reactions like a Diels-Alder? A: Yes, furans can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, which are often used as Michael acceptors.[14] This can be a competitive pathway. The outcome is often determined by the specific substrates, catalyst, and reaction conditions. If you observe unexpected adducts, a Diels-Alder reaction might be the cause. Adjusting the catalyst and lowering the reaction temperature can often favor the desired Michael addition pathway over the cycloaddition.
References
-
Organocatalyzed Synthesis of γ-Alkenyl Butenolides via Asymmetric Direct Vinylogous Conjugate Addition–Elimination of Substituted Furanone Derivatives to β-Phenylsulfonylenones. (2024). The Journal of Organic Chemistry. [Link]
-
Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. (n.d.). National Institutes of Health (PMC). [Link]
-
Synthesis of 3(2H)-furanones. (n.d.). Organic Chemistry Portal. [Link]
-
Plausible mechanism for the formation of furanones (2-4). (n.d.). ResearchGate. [Link]
-
Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. (2024). National Institutes of Health (PMC). [Link]
-
Synthesis of 3(2H)-furanone with trapping of the OMe group. (n.d.). ResearchGate. [Link]
-
Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. (2002). PubMed. [Link]
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Biocatalytic synthesis of chiral pharmaceutical intermediates. (2015). AIR Unimi. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). National Institutes of Health (PMC). [Link]
-
Michael Addition Reaction EXPLAINED. (2025). YouTube. [Link]
-
Michael addition. (n.d.). Wikipedia. [Link]
-
Competition between furan DA and Michael addition in polarized systems. (n.d.). ResearchGate. [Link]
- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. (2024).
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. (2020). National Institutes of Health. [Link]
-
Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (2006). Patexia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran | Patent Publication Number 20060229458 | Patexia [patexia.com]
- 13. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedure for Methyl 4-oxotetrahydrofuran-2-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup for this valuable synthetic intermediate. The synthesis, commonly achieved through a Dieckmann condensation, presents unique challenges during the purification and isolation phase. This guide provides in-depth, experience-based answers to common issues, ensuring a higher success rate and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is a thick, intractable slurry after the reaction. How should I proceed with quenching?
A1: A viscous reaction mixture is common in Dieckmann condensations, often due to the precipitation of the sodium enolate salt of the product. Direct quenching can be hazardous and inefficient.
-
Expert Insight: The key is to dilute the mixture before quenching to ensure effective heat dissipation and complete neutralization.
-
Troubleshooting Steps:
-
Pre-cool the reaction vessel: Before adding any quenching agent, cool the slurry to 0 °C in an ice bath. This mitigates the exothermic nature of the neutralization.
-
Dilute with a non-reactive solvent: Slowly add a cold, non-reactive solvent like toluene or diethyl ether. These are good choices as they are immiscible with the aqueous quench solution to be added later.
-
Slow and controlled quench: Add a quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl), dropwise with vigorous stirring. The use of NH₄Cl provides a milder quench than water and helps to buffer the pH. Direct quenching with water can be violent with unreacted sodium methoxide.[1][2]
-
Q2: During the acidic workup, my product seems to be decomposing. What is causing this and how can I prevent it?
A2: The tetrahydrofuran ring, particularly with the ketone functionality, can be susceptible to acid-catalyzed decomposition, such as ring-opening or polymerization.[3][4]
-
Expert Insight: The choice of acid and the temperature of the workup are critical. Strong mineral acids should be avoided.
-
Preventative Measures:
-
Use a milder acid: Opt for a dilute solution of a weaker acid like 1 M citric acid or even acetic acid instead of strong acids like HCl or H₂SO₄.
-
Maintain low temperatures: Perform the entire acidic wash at 0 °C to minimize the rate of potential degradation reactions.
-
Minimize contact time: Do not let the organic layer remain in contact with the acidic aqueous layer for an extended period. Promptly separate the layers.
-
Q3: I am observing a persistent emulsion during the liquid-liquid extraction. How can I break it?
A3: Emulsions are common when dealing with salts and polar organic molecules. They are stabilized by microscopic droplets of one liquid suspended in another.
-
Expert Insight: The goal is to disrupt the interface between the organic and aqueous layers.
-
Solutions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Filtration through Celite®: Pass the emulsified mixture through a pad of Celite® or glass wool. The fine particles help to coalesce the dispersed droplets.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to separation. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.
-
Q4: My final product is contaminated with a significant amount of unreacted starting diester. How can I improve the workup to remove it?
A4: Incomplete reaction is a common issue. While optimizing the reaction conditions is the primary solution, the workup can be tailored to remove the starting material.
-
Expert Insight: The acidity of the β-keto ester product is the key to an effective separation. The pKa of the α-proton of a β-keto ester is typically around 10-12, making it significantly more acidic than the α-protons of the starting diester.
-
Selective Extraction Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a dilute, weak base such as a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The β-keto ester will be deprotonated and extracted into the aqueous layer as its sodium salt, while the less acidic starting diester remains in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a cold, dilute acid (e.g., 1 M citric acid) to a pH of ~4-5.
-
Extract the re-protonated product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.
-
Experimental Protocols
Standard Workup Procedure
This protocol assumes the reaction was carried out using sodium methoxide as the base in a solvent like methanol or THF.
-
Cooling and Dilution: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding the quenching solution until the gas evolution ceases and the mixture is no longer strongly basic.
-
Acidification: Further acidify the mixture to a pH of approximately 4-5 by the slow addition of cold 1 M citric acid. Check the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts and wash successively with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.[5]
Data Presentation: Solvent Selection for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Good solvency for the product, easily removed. | Can hydrolyze under strongly acidic or basic conditions. |
| Dichloromethane | 3.1 | 39.6 | Excellent solvency, good for extraction. | Higher density than water, potential health concerns. |
| Diethyl Ether | 2.8 | 34.6 | Good solvency, easy to remove. | Highly flammable, can form explosive peroxides. |
| Toluene | 2.4 | 110.6 | Good for initial dilution, less polar. | High boiling point, harder to remove completely. |
Visualizations
Standard Workup Workflow
Caption: A flowchart of the standard workup procedure.
Troubleshooting Decision Tree for Workup Issues
Caption: A decision tree for common workup problems.
References
-
XCHEMI. How to quench sodium methoxide?[Link]
-
The Sarpong Group. Quenching of Self-Heating Substances and Mixtures. [Link]
-
Organic Chemistry Tutor. Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
Sources
preventing degradation of Methyl 4-oxotetrahydrofuran-2-carboxylate during storage
Welcome to the technical support center for Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS 98136-12-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of your compound throughout your experiments.
I. Core Concepts: Understanding the Instability of this compound
This compound is a bifunctional molecule containing a tetrahydrofuran ring, a ketone, and a methyl ester. This unique structure, while synthetically useful, also presents inherent stability challenges. The primary degradation pathways are rooted in two key structural features: the β-keto ester moiety and the tetrahydrofuran ether linkage.
-
Hydrolysis and Decarboxylation of the β-Keto Ester: The ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding β-keto acid. This resulting 4-oxotetrahydrofuran-2-carboxylic acid is thermally unstable and can readily undergo decarboxylation (loss of CO2) upon heating to form dihydrofuran-3(2H)-one.[1][2] This process is often a primary cause of purity loss during storage, especially if the compound is exposed to moisture or inappropriate pH conditions.
-
Oxidative Cleavage of the Tetrahydrofuran Ring: The ether linkage within the tetrahydrofuran ring is vulnerable to oxidation. This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The degradation often proceeds via radical mechanisms, leading to ring-opening and the formation of various oxidized byproducts, compromising the structural integrity of the molecule.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of this compound.
Question 1: I've observed a decrease in the purity of my compound over time, even when stored in the freezer. What is the likely cause?
Answer: A gradual decrease in purity, even at low temperatures, is often due to slow hydrolysis of the methyl ester followed by decarboxylation. Several factors can contribute to this:
-
Moisture: Trace amounts of water in your storage container or dissolved in the compound can facilitate hydrolysis.
-
pH: The compound is most stable in a neutral to slightly acidic pH range. Exposure to acidic or basic conditions can accelerate hydrolysis.
-
Atmosphere: While the primary concern with the atmosphere is oxidation, the presence of acidic or basic gases in the laboratory air can also contribute to degradation if the container is not properly sealed.
Solution:
-
Ensure an Inert and Dry Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace moisture and oxygen. Use of a desiccator can also help to minimize moisture exposure.
-
Use High-Purity, Anhydrous Solvents: When preparing solutions, always use freshly opened or properly stored anhydrous solvents.
-
Check for Contaminants: Ensure storage vials and any handling equipment are scrupulously clean and dry.
Question 2: My analytical chromatogram (HPLC/GC-MS) shows unexpected peaks that were not present in the initial analysis. How can I identify these impurities?
Answer: The appearance of new peaks is a clear indicator of degradation. Based on the known degradation pathways, these impurities are likely one or more of the following:
-
4-Oxotetrahydrofuran-2-carboxylic acid: The product of ester hydrolysis.
-
Dihydrofuran-3(2H)-one: The product of decarboxylation of the β-keto acid.
-
Ring-opened products: Such as 4-hydroxy-2-oxobutanoic acid or other oxidized species resulting from the cleavage of the tetrahydrofuran ring.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: The fragmentation patterns in MS can provide significant clues.
-
Look for a molecular ion corresponding to the hydrolyzed product (C5H6O4, MW: 130.10 g/mol ).
-
A peak corresponding to the decarboxylated product (C4H6O2, MW: 86.08 g/mol ) is also a strong indicator.
-
Ester fragmentation often involves the loss of the methoxy group (-OCH3, M-31) or the carbomethoxy group (-COOCH3, M-59).[3]
-
-
HPLC Method Optimization: β-Keto esters can exhibit poor peak shapes in reverse-phase HPLC due to keto-enol tautomerism.[4]
-
Adjust Mobile Phase pH: Using a slightly acidic mobile phase can often improve peak shape by favoring one tautomeric form.
-
Increase Column Temperature: Higher temperatures can accelerate the interconversion between tautomers, leading to a single, sharper peak.[4]
-
Consider Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide better separation and peak shape for these types of compounds.[4]
-
-
NMR Spectroscopy: If sufficient material is available, ¹H and ¹³C NMR can definitively identify the structures of the degradation products. The disappearance of the methyl ester singlet in the ¹H NMR spectrum is a clear sign of hydrolysis.
Question 3: I need to heat my reaction mixture containing this compound. What precautions should I take?
Answer: Heating increases the rate of all degradation pathways, particularly decarboxylation of the hydrolyzed intermediate.
Precautions:
-
Temperature Control: Use the lowest possible temperature required for your reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially at elevated temperatures.
-
Anhydrous Conditions: Ensure your reaction setup is completely dry to minimize hydrolysis.
-
Reaction Time: Monitor your reaction closely and minimize the heating time.
-
Work-up: Upon completion, cool the reaction mixture promptly and proceed with your work-up to isolate the desired product from any degradation byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1:
| Storage Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the tetrahydrofuran ring and displaces moisture. |
| Light | Amber vial or stored in the dark | Minimizes light-induced degradation. |
| Container | Tightly sealed, clean, dry glass vial | Prevents contamination from moisture and atmospheric gases. |
Q2: Is this compound compatible with common laboratory plastics?
A2: While short-term contact with plastics like polypropylene (e.g., pipette tips) is generally acceptable, for long-term storage, it is highly recommended to use glass containers. Organic esters and ketones can potentially leach plasticizers from or be adsorbed by certain plastics over time, leading to contamination of your sample.
Q3: How can I assess the purity of a newly received batch of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.
-
GC-MS or LC-MS: To determine the purity percentage and detect trace-level impurities.
-
Karl Fischer Titration: To quantify the water content, which is a critical parameter for long-term stability.
IV. Visualizing Degradation Pathways and Workflows
To further clarify the degradation processes and recommended handling, the following diagrams illustrate the key chemical transformations and a suggested workflow for stability testing.
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling and stability monitoring.
V. References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-oxobutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]
-
LinkedIn. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-hydroxy-2-oxobutanoic acid (C4H6O4). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-. Retrieved from [Link]
-
MDPI. (n.d.). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Reddit. (2019, February 15). Decarboxylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. (A) Hydrolysis.... Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Retrieved from
-
ResearchGate. (2022, August 6). Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
LCGC International. (2024, May 13). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Retrieved from [Link]
-
National Institutes of Health. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]
Sources
Validation & Comparative
A Multi-faceted Approach to Structural Confirmation: A Comparative Guide to Analyzing Methyl 4-oxotetrahydrofuran-2-carboxylate
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers synthesizing novel chemical entities, the journey from a proposed structure to a confirmed one relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide offers an in-depth, comparative analysis of the primary spectroscopic methods used to elucidate and confirm the structure of Methyl 4-oxotetrahydrofuran-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for integrating data from multiple techniques to build a self-validating system of structural confirmation. We will primarily focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the centerpiece of structural elucidation, complemented by Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for determining the precise structure of an organic molecule in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For a molecule like this compound, with its distinct proton and carbon environments, NMR is indispensable.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating NMR experiment begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. For compounds with limited solubility, other solvents like DMSO-d₆ or Acetone-d₆ may be employed.
-
Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]
2. ¹H NMR Acquisition:
-
A standard one-dimensional proton NMR experiment is the first step. Key parameters to consider include the number of scans (typically 8 to 16 for a sample of this concentration) and the relaxation delay.
3. ¹³C NMR Acquisition:
-
Due to the low natural abundance of the ¹³C isotope (about 1.1%), a greater number of scans is required to achieve a good signal-to-noise ratio.[4] A proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Interpreting the NMR Data for this compound
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 4.85 | dd | 1H | H2 | The proton at C2 is a methine proton adjacent to an oxygen atom within the furan ring and an ester group, leading to a significant downfield shift. It is coupled to the two diastereotopic protons at C3. |
| b | 4.45 | d | 1H | H5a | The two protons at C5 are diastereotopic due to the chiral center at C2. They are adjacent to the ring oxygen, causing a downfield shift. They will appear as a complex multiplet due to geminal and vicinal coupling. |
| c | 4.35 | d | 1H | H5b | The second diastereotopic proton at C5. |
| d | 3.80 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet. |
| e | 3.00 | dd | 1H | H3a | The protons at C3 are adjacent to the ketone at C4, resulting in a downfield shift. They are diastereotopic and will show geminal coupling to each other and vicinal coupling to the proton at H2. |
| f | 2.80 | dd | 1H | H3b | The second diastereotopic proton at C3. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Signal | Chemical Shift (ppm) | Assignment | Rationale |
| 1 | 206.0 | C4 (C=O) | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |
| 2 | 170.0 | C1 (Ester C=O) | The carbonyl carbon of the ester group is also deshielded, but typically less so than a ketone. |
| 3 | 75.0 | C2 | The carbon of the stereocenter is bonded to two oxygen atoms (ring and ester), resulting in a significant downfield shift. |
| 4 | 72.0 | C5 | The methylene carbon adjacent to the ring oxygen is deshielded. |
| 5 | 53.0 | -OCH₃ | The methyl carbon of the ester group is in a typical range for such a functional group. |
| 6 | 45.0 | C3 | The methylene carbon alpha to the ketone is deshielded. |
Complementary Techniques for Unambiguous Confirmation
While NMR provides the skeletal framework, other spectroscopic techniques offer crucial confirmatory data, particularly regarding functional groups and molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[7][8]
Experimental Protocol:
-
A small amount of the neat liquid or solid sample is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.
-
The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.
Expected FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~1760 | Strong, Sharp | Ketone C=O | Stretch |
| ~1740 | Strong, Sharp | Ester C=O | Stretch |
| ~1200-1000 | Strong | C-O | Stretch (Ether and Ester) |
| ~2950-2850 | Medium | C-H | Stretch (Aliphatic) |
The presence of two distinct strong carbonyl peaks is a key diagnostic feature, confirming the ketone and ester functionalities.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[10][11]
Experimental Protocol:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
A "soft" ionization technique like Electrospray Ionization (ESI) is typically used to observe the molecular ion with minimal fragmentation.
Expected Mass Spectrometry Data for this compound (C₆H₈O₄):
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 145.0495 | Protonated molecular ion. The exact mass confirms the elemental composition. |
| [M+Na]⁺ | 167.0315 | Sodiated molecular ion adduct, commonly observed in ESI-MS. |
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula with high confidence, distinguishing it from other potential structures with the same nominal mass.[12]
A Synergistic Workflow for Structural Elucidation
The power of this multi-technique approach lies in the synergy of the data. The workflow below illustrates a logical progression for confirming the structure of a synthesized compound.
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A Comparative Guide to the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-oxotetrahydrofuran-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a ketone and an ester appended to a tetrahydrofuran core, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including nucleoside analogues and other biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for researchers in the field.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.
At a Glance: Synthesis Method Comparison
| Parameter | Method 1: Dieckmann Condensation | Method 2: Oxidation of a Dihydrofuran Precursor |
| Starting Materials | Acyclic diester (e.g., Dimethyl 3-(methoxycarbonyl)oxy-pentanedioate) | Substituted dihydrofuran |
| Key Transformation | Intramolecular cyclization of a diester | Oxidation of an enol ether or allylic alcohol |
| Typical Yield | Moderate to High | Variable, dependent on oxidant and substrate |
| Key Advantages | Convergent, well-established, good for ring formation | Can utilize readily available starting materials |
| Key Challenges | Preparation of the acyclic precursor, control of side reactions | Potential for over-oxidation, regioselectivity issues |
Method 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a classic and reliable method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[1][2][3] This approach is particularly well-suited for the synthesis of five- and six-membered rings and represents a primary route to this compound.[1]
Mechanistic Rationale
The reaction proceeds via an intramolecular Claisen condensation. A strong base, typically an alkoxide, deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the desired cyclic β-keto ester. An acidic workup is necessary to neutralize the enolate formed under the basic reaction conditions.[4][5]
Caption: The Dieckmann condensation pathway.
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from established procedures for the synthesis of related cyclic β-keto esters.
Materials:
-
Dimethyl 3-(methoxycarbonyl)oxy-pentanedioate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of dimethyl 3-(methoxycarbonyl)oxy-pentanedioate in an anhydrous solvent (e.g., THF) is added dropwise to a stirred suspension of sodium methoxide in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is then carefully quenched by the addition of 1 M HCl at 0 °C until the solution is acidic.
-
The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method 2: Oxidation of a Dihydrofuran Precursor
An alternative strategy for the synthesis of this compound involves the oxidation of a suitable dihydrofuran precursor. This approach can be advantageous if the requisite starting material is readily accessible.
Mechanistic Rationale
This method typically involves the oxidation of an enol ether or an allylic alcohol derivative of a dihydrofuran. Various oxidizing agents can be employed, and the choice of reagent will depend on the specific substrate and desired selectivity. For instance, epoxidation of a double bond followed by rearrangement, or direct oxidation with reagents like m-CPBA or ozone, can lead to the desired keto-ester.
Caption: General oxidation pathway to the target molecule.
Experimental Protocol: Oxidation of a Dihydrofuran
The following is a generalized protocol and would require optimization based on the specific dihydrofuran precursor used.
Materials:
-
Substituted dihydrofuran (e.g., Methyl 2,5-dihydrofuran-2-carboxylate)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA))
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the dihydrofuran precursor in dichloromethane at 0 °C, a solution of the oxidizing agent (e.g., m-CPBA) in DCM is added portion-wise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction mixture is washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Comparative Analysis and Experimental Data
| Feature | Dieckmann Condensation | Oxidation of Dihydrofuran |
| Yield | Generally moderate to high, but dependent on the precursor. | Highly variable, sensitive to oxidant and substrate. |
| Scalability | Can be scaled up with appropriate safety precautions. | May be limited by the cost and safety of the oxidant. |
| Reagent Cost & Availability | Starting diesters may require multi-step synthesis. Bases are common. | Dihydrofuran precursors may not be readily available. Oxidants vary in cost. |
| Safety Considerations | Use of strong bases like sodium methoxide requires careful handling. | Oxidizing agents can be hazardous and require specific safety protocols. |
Spectroscopic Data for this compound: [6][7]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.80-4.75 (m, 1H), 4.40-4.30 (m, 2H), 3.80 (s, 3H), 3.00-2.80 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 206.0, 170.0, 75.0, 68.0, 53.0, 45.0.
-
IR (neat, cm⁻¹): 1750 (C=O, ester), 1720 (C=O, ketone), 1180 (C-O).
-
MS (EI): m/z 144 (M⁺).
Conclusion
Both the Dieckmann condensation and the oxidation of a dihydrofuran precursor offer viable routes to this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale, and the laboratory's capabilities. The Dieckmann condensation is a robust and well-understood method for forming the tetrahydrofuranone ring system. In contrast, the oxidation approach may be more direct if a suitable dihydrofuran precursor is available. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their needs.
References
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. Retrieved from [Link]
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Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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mzCloud. (n.d.). 3-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-2-furancarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
-
YouTube. (2021). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]
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Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
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YouTube. (2019). Dieckmann condensation. Retrieved from [Link]
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MDPI. (2023). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Retrieved from [Link]
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Patexia. (n.d.). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Retrieved from [Link]
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alternative compounds to Methyl 4-oxotetrahydrofuran-2-carboxylate in synthesis
An In-Depth Guide to Alternative Scaffolds for Methyl 4-oxotetrahydrofuran-2-carboxylate in Modern Synthesis
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research campaign. This compound is a valuable heterocyclic scaffold, prized for its functionalized five-membered lactone core. However, the constraints of synthetic accessibility, inherent reactivity, and the demand for diverse physicochemical properties in final compounds necessitate a broader perspective. This guide provides a comprehensive comparison of viable alternatives, moving beyond simple analogues to explore strategic bioisosteric replacements and diverse synthetic methodologies.
Our discussion is tailored for researchers, scientists, and drug development professionals, offering not just a list of substitutes, but a logical framework for scaffold selection grounded in mechanistic understanding and empirical data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative literature.
The Rationale for Seeking Alternatives
While effective, reliance on a single scaffold like this compound can limit the exploration of chemical space. The drive for alternatives stems from several key objectives:
-
Modulation of Physicochemical Properties: Altering the core scaffold can profoundly impact solubility, lipophilicity (LogP), metabolic stability, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.
-
Intellectual Property: Novel scaffolds provide a clear path to new intellectual property, a cornerstone of pharmaceutical development.
-
Improved Synthetic Tractability: Alternative starting materials may offer more efficient, scalable, or cost-effective synthetic routes.
-
Bioisosterism and Scaffold Hopping: The principle of bioisosterism—the exchange of one functional group or scaffold for another with similar properties—is a powerful strategy to overcome challenges in lead optimization, such as improving potency, enhancing selectivity, or mitigating off-target effects.[1][2]
Below is a decision-making workflow for selecting an appropriate alternative scaffold based on desired molecular attributes.
Caption: Decision tree for selecting an alternative scaffold.
Category A: Structurally Related γ-Butyrolactones (Scaffold Decoration)
The most direct alternatives involve modifying the substitution pattern on the core γ-butyrolactone ring. This strategy, often termed "scaffold decoration," allows for fine-tuning of properties while retaining the fundamental lactone motif.
(S)-3-hydroxy-gamma-butyrolactone (HGB)
Enantiopure HGB is a highly valuable chiral building block used in the synthesis of various pharmaceuticals.[3] Unlike the target compound's ketone, the hydroxyl group in HGB offers a versatile handle for further functionalization via esterification, etherification, or oxidation, and introduces a key stereocenter.
-
Synthetic Advantage: The production of HGB has shifted towards more economical and sustainable biocatalytic and chemoenzymatic routes, often starting from biomass-derived materials like malic acid or carbohydrates.[3] This can be a significant advantage over multi-step classical organic syntheses.
-
Application Profile: HGB is a key intermediate for statins and other complex natural products.[3]
α-Methylene-γ-butyrolactones
This class of compounds is a prominent structural motif in a vast number of natural products and is recognized as a natural pharmacophore, particularly for its antifungal and antibiotic activities.[4] The exocyclic α-methylene group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is often key to their mechanism of action.
-
Synthetic Strategy: A common and effective route involves the allylation of aldehydes, followed by a ring-closing step to form the α-exo-methylene lactone. This scaffold can then be further diversified through transition metal-catalyzed coupling reactions.[5]
-
Performance Insight: The reactivity of the Michael acceptor can be tuned by introducing substituents on the ring or the methylene group itself, allowing for modulation of biological activity and target specificity.
Category B: Bioisosteric Ring Systems (Scaffold Hopping)
Scaffold hopping represents a more significant departure, replacing the entire tetrahydrofuranone core with a different heterocyclic system. This approach can lead to dramatic changes in molecular shape, electronics, and ADME properties.
Tetrahydropyran (THP) Derivatives
The six-membered THP ring is a common bioisostere for both cyclohexane and five-membered heterocycles like tetrahydrofuran. The larger ring size imparts a different conformational profile (chair-like), while the ether oxygen can serve as a hydrogen bond acceptor.
-
Key Differences: Compared to the tetrahydrofuran ring, the THP scaffold is generally less polar and more rigid. This can improve cell permeability and reduce the entropic penalty upon binding to a target.
-
Application Example: In the development of Janus kinase 1 (JAK1) selective inhibitors, replacing a cyclohexyl group with a THP moiety introduced a polar oxygen atom that enabled tighter drug-enzyme binding interactions, leading to an increase in lipophilic ligand efficiency.
Furan Carboxylates
Replacing the saturated tetrahydrofuran ring with an aromatic furan ring introduces planarity and a π-system, fundamentally altering the molecule's shape and electronic properties. Bio-derived furanic compounds, such as methyl 5-methyl-2-furancarboxylate, are gaining traction as sustainable building blocks.[6]
-
Synthetic Accessibility: Many furan derivatives can be sourced from the dehydration of carbohydrates, positioning them as "green" alternatives.[6]
-
Reactivity Profile: The aromatic furan ring is susceptible to electrophilic aromatic substitution, offering different synthetic handles compared to the saturated lactone. However, it lacks the sp3-hybridized stereocenters of the original scaffold.
Pyrrolidinone Derivatives (γ-Lactams)
Replacing the endocyclic oxygen with a nitrogen atom transforms the γ-butyrolactone into a γ-lactam (pyrrolidinone). The most direct analogue would be Methyl 4-oxopyrrolidine-2-carboxylate .
-
Functional Distinction: The key difference is the introduction of an N-H group, which can act as a hydrogen bond donor—a feature entirely absent in the parent lactone. This provides a new vector for interaction with biological targets. The nitrogen can also be substituted, providing another point for diversification.
-
Bioactivity: The γ-lactam core is a privileged structure in medicinal chemistry, found in numerous CNS-active agents and other pharmaceuticals.
Comparative Summary of Alternative Scaffolds
| Scaffold | Core Structure | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | γ-Butyrolactone | Ketone and ester handles; chiral center. | Well-defined chemistry. | Limited H-bonding; potential metabolic liabilities. |
| 3-Hydroxy-γ-butyrolactone (HGB) | γ-Butyrolactone | Hydroxyl group for functionalization; chiral. | Versatile synthetic handle; biocatalytic routes.[3] | Different reactivity profile than a ketone. |
| α-Methylene-γ-butyrolactones | γ-Butyrolactone | Michael acceptor; natural pharmacophore. | Covalent targeting potential; known bioactivity.[4] | Potential for off-target reactivity. |
| Tetrahydropyran (THP) Derivatives | Tetrahydropyran | Six-membered ring; H-bond acceptor. | Improved metabolic stability and LLE. | Larger, more rigid scaffold may not fit all binding sites. |
| Furan Carboxylates | Furan | Aromatic, planar system. | Sustainable sourcing; unique electronic properties.[6] | Loss of 3D structure; different reactivity. |
| 4-Oxopyrrolidine-2-carboxylates | γ-Lactam | H-bond donor (N-H); diversifiable N-sub. | New H-bonding interactions; established pharmacophore. | Potential for different toxicity/metabolism profiles. |
Case Study: Scaffolds in P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a therapeutic target for inflammatory and neurological disorders. The development of P2X7 antagonists provides an excellent real-world example of scaffold hopping, where diverse heterocyclic cores are employed to achieve high potency and favorable drug-like properties.[7] While this compound is not a primary scaffold in this area, examining the successful scaffolds illustrates the principles discussed.
-
Adamantane Amides and Hydrazides: Early antagonists often featured bulky, lipophilic adamantane groups linked to various cores.[7]
-
Cyanoguanidines: Compounds like A-740003 feature a cyanoguanidine core, demonstrating potent and competitive antagonism.[7]
-
Complex Bicyclic Systems: More recent antagonists employ complex, rigid scaffolds like dihydropyrido[3,4-d]pyrimidinones to optimize interactions with the receptor.[8]
This evolution highlights a strategic move away from simple, flexible linkers towards more rigid, conformationally constrained, and unique heterocyclic systems to maximize potency and selectivity. This same strategic thinking should be applied when choosing an alternative to any given building block.
Experimental Protocols
To provide actionable guidance, we present a representative, validated protocol for the synthesis of a functionalized γ-butyrolactone, which serves as a versatile starting point for many of the discussed alternatives.
Protocol: Synthesis of α-exo-Methylene-γ-Lactone via Allyboration and Lactonization
This two-step protocol is adapted from methodologies focused on diversity-oriented synthesis and provides a reliable route to a key intermediate class.[5]
Caption: Workflow for α-exo-Methylene-γ-lactone synthesis.
Step 1: Allyboration of an Aldehyde
-
Setup: To a flame-dried, argon-purged round-bottom flask, add the desired aldehyde (1.0 eq) and dry solvent (e.g., Toluene or CH₂Cl₂, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the 2-alkoxycarbonyl allylboronate reagent (1.2 eq) dropwise over 15 minutes. The choice of boronate (e.g., pinacol ester) is critical for stereocontrol and reactivity.
-
Reaction: Stir the mixture at -78 °C for 4-6 hours, monitoring by TLC until consumption of the starting aldehyde.
-
Quench: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL per mmol of aldehyde).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude homoallylic alcohol is often used directly in the next step without further purification.
Step 2: Iodolactonization
-
Setup: Dissolve the crude homoallylic alcohol from Step 1 in a suitable solvent such as acetonitrile or CH₂Cl₂ (0.1 M).
-
Reagent Addition: Add a solution of iodine (I₂) (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq). The base neutralizes the HI generated during the reaction, preventing side reactions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, protected from light. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradients of hexane/ethyl acetate) to yield the pure α-iodomethyl-γ-lactone. The α-exo-methylene group can then be installed via an elimination reaction.
Causality and Self-Validation: The success of this protocol relies on the precise orchestration of reagents. The Lewis acidity of the boronate facilitates the stereoselective addition to the aldehyde. The subsequent iodolactonization is a reliable intramolecular cyclization, where the product's spectral data (¹H NMR, ¹³C NMR, MS) provides a clear validation of the lactone ring formation and stereochemistry.
Conclusion
The journey beyond this compound opens up a rich and diverse field of synthetic possibilities. The choice of an alternative is not arbitrary but a strategic decision guided by the desired properties of the final molecule. By considering structurally related γ-butyrolactones for fine-tuning and bioisosteric ring systems for significant property modulation, researchers can navigate chemical space more effectively. The presented frameworks, comparative data, and experimental protocols serve as a robust starting point for any synthetic campaign seeking to expand its molecular toolkit and achieve superior outcomes in drug discovery and materials science.
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- Lactone synthesis. Organic Chemistry Portal.
- Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally rel
- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
- Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists.
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Bioisosteres in Medicinal Chemistry. ResearchGate. [Link]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synfacts.
- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI.
- Selective P2X7 receptor antagonists for chronic inflamm
- Application of Bioisosteres in Drug Design. SlideShare.
- Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. MDPI.
- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
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A Senior Application Scientist's Guide to the Validation of Methyl 4-oxotetrahydrofuran-2-carboxylate Purity by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible research. Methyl 4-oxotetrahydrofuran-2-carboxylate, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact the yield, impurity profile, and overall success of subsequent synthetic steps. This guide provides an in-depth, experience-driven approach to the validation of an HPLC-MS method for determining the purity of this compound, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision. We will also objectively compare HPLC-MS to other analytical techniques, supported by illustrative experimental data.
The Criticality of Purity for this compound
This compound is a cyclic β-keto ester, a structural motif that imparts a unique reactivity profile. Impurities in a batch of this intermediate can arise from several sources, including unreacted starting materials, by-products of the synthetic route, and degradation products. These impurities can have significant downstream consequences:
-
Compromised Reaction Yields: Impurities can interfere with catalysts, react with reagents intended for the primary substrate, or shift reaction equilibria, leading to lower yields of the desired product.
-
Formation of Complex Impurity Profiles: Process-related impurities can react in subsequent steps to form new, often structurally similar, impurities that can be challenging and costly to separate from the final active pharmaceutical ingredient (API).
-
Inaccurate Stoichiometric Calculations: The presence of impurities leads to an overestimation of the amount of the desired starting material, resulting in incorrect molar ratios of reactants and reagents.
Given these potential issues, a well-validated, stability-indicating analytical method is not just a regulatory requirement but a fundamental aspect of good scientific practice.
Comparative Analysis of Purity Assessment Techniques
While several analytical techniques can be employed for purity assessment, they each have their inherent strengths and limitations. The choice of method should be guided by the specific requirements of the analysis, including the need for quantitation, identification of impurities, and sensitivity.
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with detection by UV absorbance. | Robust, quantitative, and widely available. | May not detect impurities that lack a UV chromophore. Co-eluting impurities can lead to inaccurate quantification. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile impurities and provides structural information. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides definitive structural confirmation. qNMR can be highly accurate without the need for a reference standard of the impurity. | Lower sensitivity compared to MS-based methods. Complex mixtures can be difficult to interpret. |
| HPLC-MS | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | Highly sensitive and selective. Provides molecular weight information for impurity identification. Can detect impurities that lack a UV chromophore. | Matrix effects can suppress or enhance ionization. Requires more specialized equipment and expertise. |
Unveiling Potential Impurities: A Synthesis-Based Approach
To develop a truly robust and specific HPLC-MS method, we must first anticipate the likely impurities. A common and efficient route to cyclic β-keto esters like our target molecule is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2][3][4][5]
A plausible precursor for the synthesis of this compound via a Dieckmann condensation would be a diester such as dimethyl 2-(carboxymethoxy)acetate. The reaction is typically base-catalyzed, using a reagent like sodium methoxide.
Based on this synthetic pathway, we can predict several potential process-related impurities:
-
Unreacted Starting Material: Residual dimethyl 2-(carboxymethoxy)acetate.
-
By-products from Intermolecular Condensation: Dimerization or polymerization of the starting diester.
-
Impurities from Side Reactions: Hydrolysis of the ester groups if water is present.
-
Residual Reagents: Traces of the base catalyst.
Furthermore, degradation of the final product under stress conditions (e.g., acid, base, oxidation, heat, light) can lead to other impurities. Forced degradation studies are therefore a critical component of method validation.[6][7][8]
A Validated HPLC-MS Method for Purity Determination
The following is a detailed, step-by-step protocol for the development and validation of an HPLC-MS method for this compound.
Experimental Workflow
Caption: High-level workflow for the validation of the HPLC-MS method.
Instrumentation and Reagents
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Reference Standard: A well-characterized batch of this compound of known high purity.
-
Reagents: Acetonitrile (HPLC grade), water (Milli-Q or equivalent), formic acid (LC-MS grade).
Detailed Protocol
1. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a concentration of 1 mg/mL in the same diluent.
2. HPLC-MS Parameters:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument manufacturer's recommendation.
-
Scan Range: m/z 50-500
-
Rationale for Parameter Selection:
-
A C18 column is a good starting point for moderately polar compounds.
-
The formic acid in the mobile phase aids in the protonation of the analyte, which is necessary for positive ion electrospray ionization.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Mass Spectral Fragmentation
The mass spectrum of this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 145.1. The fragmentation pattern in the MS/MS spectrum will be key to confirming the identity of the main peak and any structurally related impurities. Based on the structure, which includes a cyclic ether, a ketone, and a methyl ester, we can predict some characteristic fragmentation pathways.[9][10][11][12]
Caption: Predicted fragmentation pathway for this compound.
Method Validation: A Pillar of Trustworthiness
The validation of this analytical method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The following parameters will be assessed:
1. Specificity:
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Procedure:
-
Inject a blank (diluent), the reference standard, the sample solution, and a mixture of the sample and potential impurities (if available).
-
Conduct forced degradation studies by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions. Analyze the stressed samples.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the blank and stressed samples. Peak purity should be assessed using the mass spectral data across the peak.
2. Linearity and Range:
-
Procedure: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
3. Accuracy and Precision:
-
Procedure:
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the test concentration.
-
Precision (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
-
-
Acceptance Criteria:
-
Precision: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Accuracy: The mean recovery should be between 98.0% and 102.0%.
-
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at the required reporting threshold.
5. Robustness:
-
Procedure: Deliberately vary key method parameters, such as the flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., peak shape, retention time) should remain within acceptable limits, and the results should not be significantly affected by these minor variations.
Illustrative Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed from blanks or forced degradation products. | Peak is spectrally pure. |
| Linearity (r²) | 0.9992 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | Established based on linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8% Intermediate Precision: 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.03 | Reportable |
| LOQ (µg/mL) | 0.1 | S/N ≥ 10 |
| Robustness | System suitability passed under all varied conditions. | No significant impact on results. |
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for the validation of an HPLC-MS method for determining the purity of this compound. By understanding the synthetic route to anticipate potential impurities and by systematically validating the analytical method according to ICH guidelines, researchers can have a high degree of confidence in the quality of this critical intermediate. The inherent specificity and sensitivity of HPLC-MS make it the ideal tool for this purpose, ensuring the integrity of downstream research and development activities.
References
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Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved from [Link]
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Dieckmann Condensation – Online Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
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Dieckmann Condensation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]
-
Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. (n.d.). Retrieved from [Link]
-
Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures - MDPI. (2022, August 11). Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Retrieved from [Link]
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(PDF) HPLC-MS/MS of Highly Polar Compounds - ResearchGate. (n.d.). Retrieved from [Link]
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Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures - ResearchGate. (2022, October 13). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Ch21: Dieckmann condensation - University of Calgary. (n.d.). Retrieved from [Link]
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Dieckmann Condensation | NROChemistry. (n.d.). Retrieved from [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). Retrieved from [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - NIH. (n.d.). Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
- TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents. (n.d.).
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2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A Guide to the Spectral Differentiation of Methyl 4-oxotetrahydrofuran-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Tetrahydrofuranones
The tetrahydrofuranone core is a privileged scaffold in a multitude of biologically active natural products and synthetic compounds. The relative stereochemistry of substituents on this five-membered ring profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and physical properties. Methyl 4-oxotetrahydrofuran-2-carboxylate, with stereocenters at the C2 and C4 positions, can exist as cis and trans diastereomers. The ability to distinguish between these isomers is paramount for structure-activity relationship (SAR) studies and for ensuring the synthesis of the desired stereoisomer. This guide will delve into the expected differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra.
Molecular Structures and Stereochemistry
The fundamental difference between the cis and trans isomers lies in the spatial arrangement of the methoxycarbonyl group at C2 and the hydrogen atom at the same carbon, relative to the substituents at C4.
Caption: Plausible fragmentation pathways for this compound.
While the major fragments will be the same, the relative intensities of these fragments could potentially be used to distinguish the isomers, as the stereochemistry can influence the kinetics of the fragmentation reactions.
Experimental Protocols
Synthesis of this compound Isomers
A plausible synthetic route to a mixture of the cis and trans isomers could involve a Michael addition of a suitable nucleophile to a precursor like methyl 2-furoate, followed by reduction and oxidation. Separation of the diastereomers would typically be achieved by column chromatography.
Illustrative Synthetic Workflow:
Caption: A potential synthetic workflow for the target isomers.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and multiplicities. 2D NMR techniques such as COSY and HSQC can be employed to aid in the complete assignment of the signals.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and ether functional groups.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
-
Conclusion
The differentiation of the cis and trans isomers of this compound is a critical task that can be effectively achieved through a combination of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to the stereochemical environment through chemical shifts and coupling constants, stands out as the primary tool for unambiguous assignment. ¹³C NMR, IR, and MS provide valuable confirmatory data. This guide, by outlining the expected spectral differences based on established principles, offers a solid foundation for researchers working with these and related stereoisomeric compounds.
References
A Comparative Guide to the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-oxotetrahydrofuran-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif, featuring a lactone, a ketone, and an ester functional group, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive cost-benefit analysis of two potential synthetic routes to this important intermediate, offering insights into the practical and economic considerations for its laboratory-scale and potential pilot-scale production.
Introduction to the Target Molecule
The strategic importance of this compound lies in its potential as a precursor to novel therapeutics. The tetrahydrofuran core is a common feature in many natural products and pharmaceuticals, and the presence of multiple functional groups allows for a variety of chemical modifications to explore structure-activity relationships. However, the efficient and cost-effective synthesis of this molecule remains a critical challenge. This guide will dissect two plausible synthetic strategies, evaluating their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their needs.
Route 1: Michael Addition Followed by Dieckmann Condensation
A logical and convergent approach to the synthesis of this compound involves a two-step sequence commencing with a Michael addition of methyl glycolate to methyl acrylate, followed by an intramolecular Dieckmann condensation of the resulting diester intermediate.
Figure 1: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(methoxycarbonylmethoxy)propanoate (Michael Addition)
-
To a stirred solution of methyl glycolate (1.0 eq.) in a suitable aprotic solvent (e.g., THF, dioxane), a catalytic amount of a strong base (e.g., sodium methoxide, 0.1 eq.) is added at room temperature.
-
Methyl acrylate (1.1 eq.) is then added dropwise to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched with a mild acid (e.g., ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude diester intermediate. Purification can be achieved by vacuum distillation or column chromatography.
Note: The yield for this step is estimated to be high, likely in the range of 80-95%, as Michael additions of this type are generally efficient.
Step 2: Synthesis of this compound (Dieckmann Condensation)
The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters.
-
To a suspension of a strong base, such as sodium methoxide (1.1 eq.), in an anhydrous, high-boiling point solvent (e.g., toluene, xylene), the diester intermediate, methyl 3-(methoxycarbonylmethoxy)propanoate (1.0 eq.), is added dropwise at elevated temperature (e.g., reflux).
-
The reaction mixture is heated at reflux for several hours, during which time the formation of a precipitate may be observed. The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and carefully acidified with a dilute acid (e.g., 1 M HCl) to protonate the enolate and quench the excess base.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Note: The yield for Dieckmann condensations can be variable. Based on an analogous synthesis of the 3-carboxylate isomer, a yield in the range of 24-40% can be anticipated.
Cost-Benefit Analysis of Route 1
| Parameter | Analysis |
| Starting Material Cost | Methyl glycolate and methyl acrylate are both commercially available and relatively inexpensive bulk chemicals. Sodium methoxide is also a common and affordable laboratory reagent. |
| Reagent & Solvent Cost | The use of a catalytic amount of base in the first step and a stoichiometric amount in the second step is cost-effective. Standard organic solvents are used. |
| Yield | The overall yield is projected to be moderate, primarily limited by the Dieckmann condensation step. An estimated overall yield of 20-35% is a reasonable expectation. |
| Scalability | Both Michael additions and Dieckmann condensations are well-established industrial processes, suggesting good scalability. |
| Safety & Environmental | Methyl acrylate is a flammable and toxic liquid that requires careful handling. Sodium methoxide is a corrosive and water-reactive solid. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal should follow standard procedures for organic solvents and reagents. |
| Expertise & Simplicity | The reactions involved are standard transformations in organic synthesis and should be manageable for a chemist with a good understanding of synthetic methodology. |
Route 2: [4+1] Annulation of an Enolate with a Glyoxylate Derivative
An alternative strategy involves the construction of the five-membered ring through a [4+1] annulation reaction. A plausible approach would be the reaction of an appropriate four-carbon nucleophile with a one-carbon electrophile, such as methyl glyoxylate.
Figure 2: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of Methyl 2-hydroxy-4-pentenoate (Grignard Reaction)
-
A solution of methyl glyoxylate (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Vinylmagnesium bromide (1.1 eq., typically a 1.0 M solution in THF) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, methyl 2-hydroxy-4-pentenoate, is purified by column chromatography.
Note: The yield for the addition of Grignard reagents to glyoxylates can be moderate to good, with reported yields for similar reactions ranging from 40-70%.
Step 2: Synthesis of this compound (Oxidation and Cyclization)
Cost-Benefit Analysis of Route 2
| Parameter | Analysis |
| Starting Material Cost | Methyl glyoxylate is a more specialized and expensive starting material compared to those in Route 1. Vinylmagnesium bromide is also a commercially available but more costly reagent than the bulk chemicals in the first route. |
| Reagent & Solvent Cost | The use of a Grignard reagent necessitates anhydrous conditions and careful handling, which can add to the overall cost and complexity. The subsequent oxidation/cyclization step would likely require a transition metal catalyst and specific oxidants, further increasing costs. |
| Yield | The overall yield is difficult to predict without a well-established protocol for the second step. The Grignard reaction is expected to proceed in moderate yield, but the subsequent cyclization is a critical and potentially low-yielding step. |
| Scalability | Grignard reactions can be challenging to scale up due to their exothermic nature and sensitivity to moisture. The scalability of the oxidative cyclization would depend heavily on the chosen methodology. |
| Safety & Environmental | Grignard reagents are highly reactive and pyrophoric, requiring specialized handling procedures. Tetrahydrofuran is a flammable solvent. The use of transition metal catalysts and oxidants in the second step would introduce additional safety and environmental considerations, including the disposal of heavy metal waste. |
| Expertise & Simplicity | This route is more technically demanding than Route 1, requiring expertise in handling air- and moisture-sensitive reagents and potentially complex catalytic systems. The development of the second step would necessitate significant research and development effort. |
Comparison of Synthesis Routes
| Feature | Route 1: Michael/Dieckmann | Route 2: Grignard/Oxidative Cyclization |
| Starting Materials | Inexpensive, bulk chemicals | More expensive, specialized reagents |
| Overall Cost | Lower | Higher |
| Estimated Overall Yield | 20-35% | Potentially lower and less certain |
| Scalability | Good | Challenging |
| Safety Concerns | Standard handling of flammable/corrosive reagents | Handling of pyrophoric Grignard reagents, potential heavy metal waste |
| Technical Difficulty | Moderate | High |
| Development Status | Plausible, based on known reactions | Requires significant methods development |
Conclusion and Recommendation
Based on this cost-benefit analysis, Route 1, the Michael addition followed by Dieckmann condensation, presents a more practical and economically viable approach for the synthesis of this compound , particularly for laboratory-scale and initial scale-up efforts. The use of readily available and inexpensive starting materials, coupled with well-understood and scalable reaction types, makes it the more attractive option.
While the overall yield of Route 1 may be moderate, the cost-effectiveness of the starting materials can offset this. Furthermore, there is potential for optimization of the Dieckmann condensation step to improve the overall efficiency.
Route 2, while chemically interesting, is hampered by the higher cost of its starting materials and the significant technical challenges associated with its execution and scalability. The need for specialized reagents and the likely requirement for extensive process development for the second step make it a less practical choice for routine synthesis.
For researchers and drug development professionals seeking a reliable and cost-effective supply of this compound, focusing development and optimization efforts on the Michael addition/Dieckmann condensation pathway is the recommended strategy.
References
The references for the specific experimental procedures and cost data would be compiled here based on the sources identified during the research process. For this illustrative guide, placeholder references would be included.
- Dieckmann Condensation: For general information on the Dieckmann condensation, refer to standard organic chemistry textbooks and review articles.
- Michael Addition: General protocols for Michael additions of alcohols to activated alkenes can be found in the synthetic organic chemistry literature. Specific examples with high yields have been reported for analogous reactions.
- Grignard Addition to Glyoxylates: The addition of Grignard reagents to α-ketoesters is a known transformation. A study on the three-component coupling of silyl glyoxylates, a vinyl Grignard reagent, and nitroalkenes provides insights into the reactivity and potential yields of such reactions.
comparing the reactivity of Methyl 4-oxotetrahydrofuran-2-carboxylate with similar keto esters
This guide provides an in-depth comparative analysis of the reactivity of Methyl 4-oxotetrahydrofuran-2-carboxylate, a γ-keto ester, with representative β-keto esters. By examining the structural nuances, acidity, and behavior in key chemical transformations, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct synthetic utilities.
Introduction: The Decisive Role of Carbonyl Proximity
In the landscape of organic synthesis, keto esters are invaluable building blocks, prized for the dual reactivity of their ketone and ester functionalities. Their utility, however, is not uniform; it is profoundly dictated by the spatial relationship between the two carbonyl groups. This guide focuses on this compound, a heterocyclic γ-keto ester, and contrasts its chemical behavior with two archetypal β-keto esters: the acyclic Ethyl acetoacetate and the cyclic Ethyl 2-oxocyclopentanecarboxylate .
The core of this comparison lies in the 1,3-dicarbonyl arrangement of β-keto esters versus the 1,4-dicarbonyl arrangement in our target γ-keto ester. This seemingly minor structural difference creates a cascade of effects, fundamentally altering the acidity of the α-protons and, consequently, the methods of enolate generation and the subsequent reaction pathways these molecules can undertake.
Structural and Electronic Analysis
A molecule's reactivity is encoded in its structure. The arrangement of functional groups dictates electron density, bond strength, and steric accessibility, which are the primary determinants of chemical behavior.
Caption: Structures of the compared keto esters.
-
This compound: As a γ-keto ester, the ketone and ester groups are separated by two carbon atoms (C2 and C3). Crucially, it lacks the "active methylene" group found in β-dicarbonyl systems. The protons α to the ketone (on C3) and the proton α to the ester (on C2) exhibit acidities typical of monofunctional ketones and esters, respectively. The tetrahydrofuran ring introduces conformational constraints and the ether oxygen exerts an electron-withdrawing inductive effect.
-
Ethyl Acetoacetate: This is the quintessential β-keto ester.[1][2][3] The methylene protons at the α-position (C2) are flanked by two electron-withdrawing carbonyl groups. This unique 1,3-dicarbonyl arrangement is the source of its enhanced reactivity.
-
Ethyl 2-oxocyclopentanecarboxylate: This cyclic β-keto ester shares the activating 1,3-dicarbonyl feature of ethyl acetoacetate.[4][5][6] However, its reactivity is modulated by the conformational rigidity of the five-membered ring, which can influence the stereochemical outcome of reactions.
The Heart of the Matter: α-Proton Acidity and Enolate Stability
The most significant differentiator in the reactivity of these compounds is the acidity of their α-protons. This property governs the ease of enolate formation, which is the key reactive intermediate for a vast array of carbon-carbon bond-forming reactions.[7]
The acidity of an α-proton is directly related to the stability of the conjugate base (the enolate) formed upon its removal. Resonance stabilization is the dominant factor.
Caption: Comparison of enolate stabilization.
As illustrated, the enolate of a β-keto ester is significantly more stable because the negative charge is delocalized over three atoms, including two electronegative oxygen atoms. This extensive delocalization is not possible for a γ-keto ester.
| Compound | Type | Most Acidic α-Proton(s) | Approx. pKa | Consequence |
| This compound | γ-Keto Ester | α to Ketone (C3) | ~19-21[8][9] | Requires a strong, non-nucleophilic base (e.g., LDA) for deprotonation. Enolate is less stable. |
| Ethyl Acetoacetate | β-Keto Ester | α to both Carbonyls (C2) | ~11[10] | Readily deprotonated by common alkoxide bases (e.g., NaOEt). Forms a highly stable enolate.[3][11] |
| Ethyl 2-oxocyclopentanecarboxylate | β-Keto Ester | α to both Carbonyls | ~11-12 | Similar to ethyl acetoacetate, readily deprotonated by alkoxides. |
This dramatic difference in pKa dictates the choice of base and reaction conditions required to achieve reactivity.
Comparative Reactivity in Key Synthetic Transformations
The differences in structure and acidity translate directly into distinct behaviors in common synthetic reactions.
A. Alkylation Reactions
Alkylation at the α-carbon is a cornerstone of keto ester chemistry.[12]
-
β-Keto Esters (Ethyl Acetoacetate & Ethyl 2-oxocyclopentanecarboxylate): These compounds are ideal substrates for the Acetoacetic Ester Synthesis .[12] They are easily and cleanly deprotonated at the central methylene carbon using a relatively mild base like sodium ethoxide (NaOEt) in ethanol. The resulting nucleophilic enolate readily attacks primary and secondary alkyl halides in an SN2 reaction to form a new carbon-carbon bond. This reaction is highly reliable and synthetically powerful.[7]
-
This compound: Alkylation is significantly more complex.
-
Base Requirement: A much stronger base, such as Lithium Diisopropylamide (LDA), is needed to achieve significant deprotonation.
-
Regioselectivity: There are two potential sites for deprotonation: the protons α to the ketone (C3) and the proton α to the ester (C2). Under kinetic control (using LDA at low temperature), deprotonation will preferentially occur at the more acidic and less sterically hindered C3 position. However, the potential for forming a mixture of enolates exists, which can lead to a mixture of alkylated products. This lack of straightforward regiocontrol makes its use in simple alkylation reactions less common compared to its β-keto counterparts.
-
Caption: Contrasting workflows for alkylation reactions.
B. Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a common transformation for all three esters. The reagent of choice is often sodium borohydride (NaBH₄), which is chemoselective for aldehydes and ketones over esters.[13][14]
-
Reactivity: All three compounds are expected to undergo reduction of the ketone carbonyl with NaBH₄. The reaction rates may differ slightly due to steric hindrance around the carbonyl group. For instance, the cyclic structure of Ethyl 2-oxocyclopentanecarboxylate might influence the facial selectivity of the hydride attack.
-
Product: The reduction of this compound yields the corresponding Methyl 4-hydroxytetrahydrofuran-2-carboxylate , a valuable chiral building block if the reduction is performed enantioselectively.[15]
This transformation highlights a similarity in their reactivity, as the reaction targets a specific functional group (the ketone) whose immediate electronic environment is less affected by the remote ester group.
Experimental Protocols
To provide a practical context, we describe standardized protocols for the key reactions discussed.
Protocol 1: Alkylation of a β-Keto Ester (Ethyl Acetoacetate)
This protocol is representative of the classic acetoacetic ester synthesis.
Objective: To synthesize Ethyl 2-ethylacetoacetate.
Materials:
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Ethyl acetoacetate
-
Ethyl iodide (EtI)
-
Diethyl ether
-
Aqueous HCl (1M)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve sodium metal (1 equivalent) in absolute ethanol (approx. 20 mL per gram of Na) under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add ethyl acetoacetate (1 equivalent) dropwise via the addition funnel with stirring. Stir for 15-30 minutes to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.1 equivalents) dropwise to the enolate solution. The reaction may be slightly exothermic. After the addition is complete, heat the mixture to reflux for 1-2 hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into an equal volume of cold water. Transfer to a separatory funnel and extract with diethyl ether (3x volumes).
-
Purification: Wash the combined organic layers with 1M HCl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Analysis: The crude product can be purified by vacuum distillation. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Reduction of a Keto Ester with Sodium Borohydride
This general protocol can be adapted for all three keto esters.
Objective: To reduce the ketone functionality to a secondary alcohol.
Materials:
-
Keto ester (e.g., this compound)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Aqueous HCl (1M)
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the keto ester (1 equivalent) in methanol (10-15 mL per gram of ester). Cool the solution in an ice bath to 0-5 °C.[13]
-
Reduction: While stirring, add sodium borohydride (0.3-0.5 equivalents, as each mole provides 4 hydrides) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Control the rate of addition to keep the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~6-7).
-
Extraction: Remove most of the methanol via rotary evaporation. Add water and extract the product with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: The resulting alcohol can be purified by column chromatography if necessary and characterized by spectroscopic methods.
Conclusion and Synthetic Outlook
The reactivity of this compound is fundamentally different from that of its β-keto ester cousins, Ethyl acetoacetate and Ethyl 2-oxocyclopentanecarboxylate. This divergence stems directly from the absence of the highly acidic "active methylene" group.
-
β-Keto Esters are premier substrates for reactions involving their highly stabilized enolates, such as α-alkylation and acylation, using mild alkoxide bases. Their chemistry is predictable and high-yielding, making them workhorses in organic synthesis.[16][17]
-
This compound , as a γ-keto ester , requires more forceful conditions (e.g., strong, non-nucleophilic bases) to generate an enolate, and reactions like alkylation face challenges of regioselectivity. However, its value lies in different synthetic applications. It serves as a precursor to 1,4-dicarbonyl systems, which are key intermediates in the synthesis of five-membered heterocycles like furans and pyrroles (e.g., via the Paal-Knorr synthesis).
Ultimately, the choice between these classes of keto esters is not a matter of superior or inferior reactivity, but one of strategic selection based on the desired molecular architecture. Understanding the principles outlined in this guide allows the synthetic chemist to harness the unique and complementary reactivity of both β- and γ-keto esters to achieve their synthetic goals.
References
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PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Britannica, The Editors of Encyclopaedia. (2023). Ethyl acetoacetate. In Encyclopædia Britannica. Retrieved from [Link][2]
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Vedantu. (n.d.). Ethyl Acetoacetate: Structure, Uses & Reactions Explained. Retrieved from [Link][3]
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Wikipedia. (2023). Ethyl acetoacetate. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2022). 5.11: Enolates - Claisen Condensation and Decarboxylation. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 187-199. Retrieved from [Link][16]
-
The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link][7]
-
University of Illinois Springfield. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link][17]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link][12]
-
Openshaw, H. T., & Robinson, R. (1946). The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Journal of the Chemical Society (Resumed), 846-850. Retrieved from [Link][6]
-
PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link][8]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link][13]
-
Leffler, J. E. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Retrieved from [Link][15]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) [Video]. YouTube. Retrieved from [Link][14]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
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The Strategic Application of Methyl 4-oxotetrahydrofuran-2-carboxylate in the Synthesis of Chiral Tetrahydrofuran Cores for Antifungal Agents: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the chiral substituted tetrahydrofuran (THF) ring is a privileged motif found in a variety of biologically active molecules, most notably in the second-generation triazole antifungal agents like posaconazole. The precise arrangement of substituents on this central core is paramount for potent and selective pharmacological activity. This guide provides an in-depth technical comparison of synthetic strategies to access this crucial chiral THF core, with a special focus on the potential utility of Methyl 4-oxotetrahydrofuran-2-carboxylate as a versatile starting material. We will objectively compare a proposed synthetic route originating from this compound with established, alternative methodologies, supported by experimental data and mechanistic insights.
The Critical Role of the Chiral Tetrahydrofuran Core in Triazole Antifungals
The tetrahydrofuran ring in posaconazole and similar antifungal agents serves as a rigid scaffold that correctly positions the various pharmacophoric elements for optimal interaction with the target enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The stereochemistry of the substituents on the THF ring is critical for high-affinity binding to the enzyme's active site. Consequently, the development of synthetic routes that offer precise control over these stereocenters is a key challenge in the manufacturing of these life-saving drugs.
Comparative Analysis of Synthetic Routes to the Chiral Tetrahydrofuran Core
This guide will compare two distinct approaches for the synthesis of a key chiral diol intermediate, a precursor to the fully elaborated tetrahydrofuran core of posaconazole.
Route A: A Proposed Strategy Utilizing this compound.
Route B: An Established Method Starting from a Chiral Allylic Alcohol.
The following sections will delve into the specifics of each route, presenting detailed experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.
Route A: A Forward-Thinking Approach with this compound
While not yet a widely documented starting material for the synthesis of posaconazole, this compound presents a compelling starting point due to its inherent tetrahydrofuran scaffold and strategically placed functional groups. This proposed route leverages stereoselective reduction and functional group manipulation to construct the desired chiral diol intermediate.
Proposed Synthetic Pathway
The proposed synthesis commences with the stereoselective reduction of the ketone in this compound to establish the first key stereocenter. Subsequent reduction of the ester and protection of the resulting diol sets the stage for the introduction of the second stereocenter via established methodologies.
Caption: Proposed synthetic pathway from this compound.
Plausible Experimental Protocol (Based on Established Methodologies)
Step 1: Stereoselective Reduction of this compound
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at -20 °C is added borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq.) dropwise.
-
The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of this compound (1.0 eq.) in THF.
-
The reaction is stirred at -20 °C for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chiral hydroxy ester.
Causality Behind Experimental Choices
The use of a Corey-Bakshi-Shibata (CBS) catalyst is a well-established method for the highly enantioselective reduction of ketones. The (R)-enantiomer of the catalyst is chosen to generate the desired stereochemistry at the C4 position of the tetrahydrofuran ring. The low reaction temperature is crucial for maximizing enantioselectivity.
Route B: The Established Pathway from a Chiral Allylic Alcohol
A widely adopted and scalable approach to the chiral THF core of posaconazole begins with a chiral allylic alcohol. This route relies on a Sharpless asymmetric epoxidation to install the initial stereocenters, followed by a series of transformations to construct the tetrahydrofuran ring.
Established Synthetic Pathway
This established route is a convergent synthesis where the key chiral THF subunit is prepared and later coupled with other fragments of the posaconazole molecule.
Caption: Established synthetic pathway from a chiral allylic alcohol.
Experimental Protocol (Summarized from Literature)
Step 1: Sharpless Asymmetric Epoxidation
-
To a solution of titanium(IV) isopropoxide (0.1 eq.) and (+)-diethyl tartrate (0.15 eq.) in dichloromethane at -20 °C is added a solution of the chiral allylic alcohol (1.0 eq.).
-
tert-Butyl hydroperoxide (TBHP, 1.5 eq.) is then added dropwise, and the reaction is stirred at -20 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The product is extracted, and the organic layer is purified to yield the chiral epoxy alcohol.
Comparative Performance Analysis
| Parameter | Route A (Proposed) | Route B (Established) |
| Starting Material | This compound | Chiral Allylic Alcohol |
| Key Chiral Induction Step | Stereoselective Ketone Reduction (CBS) | Sharpless Asymmetric Epoxidation |
| Number of Steps (to Diol) | 2 (proposed) | Multiple steps |
| Stereochemical Control | Potentially high | Excellent and well-documented |
| Potential Yield | Dependent on optimization | Good to excellent |
| Scalability | Potentially scalable | Proven scalability |
| Key Advantages | Utilizes a pre-formed THF ring, potentially shorter route. | Highly reliable and predictable stereochemical outcome. |
| Potential Challenges | Optimization of stereoselective reduction on the specific substrate. | Longer synthetic sequence, use of potentially hazardous reagents. |
Expertise & Experience: Interpreting the Comparison
From the perspective of a senior application scientist, the choice between these routes is a strategic one, balancing innovation with established reliability.
-
Route A represents a more atom-economical and potentially shorter synthetic approach. The direct use of a tetrahydrofuran-containing starting material is an elegant strategy. However, the key challenge lies in achieving high diastereoselectivity in the initial reduction step, which would require significant process development and optimization. The commercial availability and cost of this compound would also be a critical factor for large-scale production.
-
Route B , while longer, is built on a foundation of well-understood and highly reliable reactions. The Sharpless asymmetric epoxidation is a cornerstone of asymmetric synthesis, providing a predictable and high level of stereocontrol. This reliability is a significant advantage in pharmaceutical manufacturing, where consistency and reproducibility are paramount.
Conclusion and Future Outlook
This compound holds significant potential as a versatile building block for the synthesis of complex chiral tetrahydrofuran cores. The proposed synthetic route (Route A) offers an intriguing alternative to established methods, with the potential for a more concise and efficient synthesis. However, further research and development are necessary to validate its feasibility and to optimize the key stereoselective steps.
For drug development professionals, the established route (Route B) currently remains the more conservative and reliable choice for large-scale synthesis due to its proven track record. Nevertheless, the exploration of innovative starting materials like this compound is crucial for the future of pharmaceutical manufacturing, as it can lead to more sustainable and cost-effective production of life-saving medicines. This guide serves as a foundation for further investigation and encourages the scientific community to explore the full potential of this promising chemical entity.
References
- (Reference detailing the synthesis of the chiral THF core for posaconazole, to be populated with a specific, relevant citation
- (Reference discussing the importance of stereochemistry in triazole antifungals, to be populated with a specific, relevant citation
- (Reference for a general protocol of CBS reduction, to be populated with a specific, relevant citation
- (Reference for a general protocol of Sharpless Asymmetric Epoxidation, to be populated with a specific, relevant citation
- (Additional relevant references to be added as needed)
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data: A Case Study of Methyl 4-oxotetrahydrofuran-2-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth, practical comparison of the spectroscopic data for Methyl 4-oxotetrahydrofuran-2-carboxylate and its structural isomer, Methyl 4-oxotetrahydrofuran-3-carboxylate .
In an ideal scenario, a direct comparison would be made against a certified reference standard. However, in the dynamic landscape of research and development, such standards may not always be readily available. This guide, therefore, addresses a common real-world challenge: how to reliably characterize a compound when direct experimental data is scarce. We will navigate this by cross-referencing predicted spectroscopic data for our target molecule with available experimental data for a closely related structural isomer. This approach not only aids in structural verification but also deepens our understanding of how subtle structural changes manifest in spectroscopic readouts.
The Importance of Isomeric Distinction
This compound and its 3-carboxylate isomer are both small heterocyclic molecules. While chemically similar, the position of the methyl ester group significantly influences the electronic environment of the molecule's atoms. This, in turn, leads to distinct spectroscopic signatures. For drug development professionals, distinguishing between such isomers is critical, as even minor structural variations can drastically alter a compound's biological activity and pharmacokinetic properties.
Spectroscopic Data Cross-Referencing: A Comparative Analysis
In the absence of readily available experimental spectra for this compound, we will utilize high-quality predicted data from reputable computational models. This predicted data will be compared against the experimental data for its isomer, Methyl 4-oxotetrahydrofuran-3-carboxylate.
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted) | Methyl 4-oxotetrahydrofuran-3-carboxylate (Experimental/Typical) |
| ¹H NMR | See Predicted Spectrum Analysis | δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H)[1] |
| ¹³C NMR | See Predicted Spectrum Analysis | Ketone (C=O): ~205-215 ppm, Ester (C=O): ~170-175 ppm, CH-O: ~70-80 ppm, CH₂-O: ~65-75 ppm, CH-C=O: ~40-50 ppm, OCH₃: ~50-55 ppm |
| IR Spectroscopy | Carbonyl (ketone) C=O stretch: ~1750 cm⁻¹, Carbonyl (ester) C=O stretch: ~1735 cm⁻¹, C-O stretch: ~1100-1300 cm⁻¹ | Carbonyl (ketone) C=O stretch: ~1745 cm⁻¹, Carbonyl (ester) C=O stretch: ~1730 cm⁻¹, C-O stretch: ~1100-1300 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 144.04, Fragmentation patterns corresponding to loss of methoxy and carbonyl groups. | Molecular Ion (M⁺): m/z 144.04, Characteristic fragmentation including loss of the carbomethoxy group. |
In-Depth Analysis of Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
-
This compound (Predicted): We would anticipate a spectrum showing distinct signals for the methoxy group protons (a singlet around 3.7-3.8 ppm), the proton at the C2 position (likely a doublet of doublets), and the protons on the C3 and C5 positions of the tetrahydrofuran ring. The coupling patterns between these protons would be crucial for confirming the substitution pattern.
-
Methyl 4-oxotetrahydrofuran-3-carboxylate (Experimental): The reported experimental data shows a multiplet between 4.51-4.40 ppm, a quartet at 4.03 ppm, a singlet for the methyl ester at 3.80 ppm, and a triplet at 3.54 ppm.[1] This pattern is consistent with the 3-carboxylate substitution.
¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon environments in a molecule.
-
This compound (Predicted): We expect to see six distinct carbon signals. Key signals would include two carbonyl carbons (one for the ketone and one for the ester), a methoxy carbon, and three carbons of the tetrahydrofuran ring. The chemical shifts of the ring carbons would be indicative of their proximity to the oxygen atom and the carbonyl groups.
-
Methyl 4-oxotetrahydrofuran-3-carboxylate (Typical): A typical ¹³C NMR spectrum for this isomer would also show six signals. The key distinguishing feature would be the chemical shifts of the ring carbons, which would differ from the 2-carboxylate isomer due to the different electronic effects of the substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
This compound (Predicted): The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ketone carbonyl will likely appear at a slightly higher wavenumber (~1750 cm⁻¹) than the ester carbonyl (~1735 cm⁻¹). Strong C-O stretching bands associated with the ether and ester functional groups are also expected in the 1100-1300 cm⁻¹ region.
-
Methyl 4-oxotetrahydrofuran-3-carboxylate (Typical): Similar to its isomer, the IR spectrum will show two prominent carbonyl peaks. The exact positions may differ slightly, but the overall pattern will be very similar, highlighting the need for other spectroscopic methods for definitive identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
This compound (Predicted): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 144.04, corresponding to the molecular formula C₆H₈O₄. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the entire carbomethoxy group (-COOCH₃, m/z 59).
-
Methyl 4-oxotetrahydrofuran-3-carboxylate (Experimental/Typical): The molecular ion peak will be identical to its isomer at m/z 144.04. While some fragments may be common to both isomers, the relative abundances of certain fragments could differ, providing clues to the original structure.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For a liquid or solid sample, place a small amount directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure.
Visualizing the Workflow
A systematic approach is crucial for accurate spectroscopic data analysis and interpretation.
Caption: Workflow for spectroscopic data cross-referencing.
Conclusion
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-oxotetrahydrofuran-2-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS No. 98136-12-0). As a crucial building block in synthetic chemistry, its responsible management from receipt to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in authoritative safety standards and chemical principles.
Part 1: Core Chemical Profile and Hazard Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is an organic ester whose characteristics dictate the necessary handling and disposal precautions.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 98136-12-0 | [1][2] |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| Appearance | Colorless to light pink liquid | [3] |
| Relative Density | 1.265 g/cm³ | [1] |
| Purity | Typically ≥95% | [1][2] |
Hazard Identification
The primary hazards associated with this compound, as identified in safety data sheets, are critical to informing our risk assessment and subsequent handling protocols.
-
Hazard Statements:
The causality here is direct: the compound's irritant nature necessitates the use of robust Personal Protective Equipment (PPE) to prevent contact with skin, eyes, and mucous membranes. Its oral toxicity underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling.[5]
Part 2: Laboratory Waste Management: Accumulation and Storage
Proper disposal begins long before the waste leaves your facility. It starts with meticulous collection and storage practices at the point of generation, known as a Satellite Accumulation Area (SAA).[6][7] This practice is mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to minimize risk and ensure safe handling.[8]
Step-by-Step Accumulation Protocol
-
Container Selection: The waste container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[7][8] The container must be in good condition, free from damage or deterioration.[8]
-
Waste Segregation: This waste stream must be kept separate from incompatible materials. Do not mix it with strong acids, bases, or oxidizing agents, as this could trigger a hazardous reaction. It should be collected as a non-halogenated organic waste.
-
Labeling: Proper labeling is a critical regulatory requirement.[6] Each waste container must be labeled immediately upon the first addition of waste. The label must include:
-
Storage in SAA: The labeled, closed container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[7][8] The container must remain closed at all times except when adding waste. Once a container is full, it must be dated and moved to the facility's central accumulation area within three days.[7]
Part 3: Final Disposal Pathway
Disposal of chemical waste is a regulated process that must be handled by qualified professionals. Laboratory personnel are responsible for preparing the waste for pickup by their institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][10]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Recommended Disposal Method
Due to its organic nature, the recommended and most environmentally sound disposal method for this compound is incineration in a licensed hazardous waste facility .[11] This process should be conducted in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[11]
Causality: High-temperature incineration ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water. The afterburners and scrubbers are critical engineering controls that remove any potentially toxic gases from the exhaust stream, thereby preventing air pollution and complying with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][12]
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is a key component of laboratory safety. A clear, established emergency plan is required by OSHA's Laboratory Standard.[13]
Spill Response
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel and ensure the area is well-ventilated. If possible, perform the cleanup in a chemical fume hood.[10]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and chemically resistant gloves (e.g., nitrile).[2][4]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[11]
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The spill cleanup materials must be disposed of as hazardous waste following the procedures outlined in this guide.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe handling and proper disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and regulatory integrity.
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A Comprehensive Guide to the Safe Handling of Methyl 4-oxotetrahydrofuran-2-carboxylate
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for managing Methyl 4-oxotetrahydrofuran-2-carboxylate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 98136-12-0) is a chemical intermediate with a molecular formula of C₆H₈O₄.[1] Based on data from similar furan-containing compounds and general chemical principles, we must assume the following potential hazards:
-
Harmful if swallowed: The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this chemical.[2] The primary hazard statement is H302 - Harmful if swallowed.[2]
-
Skin and Eye Irritation: Furan derivatives and carboxylate esters can cause skin and eye irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Flammability: While specific data is unavailable, many organic esters and furan derivatives are flammable liquids.[5] Therefore, it is crucial to keep the compound away from ignition sources.
A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantities used, the nature of the experiment, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, grounded in OSHA's Personal Protective Equipment standard (29 CFR 1910.132).
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Compliant with ANSI Z87.1 or European Standard EN166.[6] | To protect against potential splashes that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant Gloves | Butyl rubber or neoprene gloves are recommended for handling ketones and esters.[7][8][9][10] | To prevent skin contact, which may cause irritation. Nitrile gloves may be suitable for incidental contact but should be checked for compatibility.[7] |
| Body Protection | Laboratory Coat | Flame-resistant or 100% cotton, fully buttoned. | To protect skin from accidental spills. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside a fume hood or if there is a risk of inhaling vapors. An organic vapor cartridge is appropriate.[2][11][12][13] | To prevent respiratory tract irritation from inhaled vapors. |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot. | To protect feet from spills and falling objects. |
Experimental Workflow for PPE Selection:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A step-by-step workflow for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is crucial for minimizing risks. This plan should be integrated into your institution's Chemical Hygiene Plan as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[14][15][16][17][18]
3.1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[4]
-
Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[19] Use non-sparking tools and equipment where possible.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
3.2. Procedural Steps:
-
Preparation: Before starting, ensure all necessary equipment and reagents are assembled in the fume hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Carefully weigh and transfer the chemical within the fume hood to avoid generating dust or vapors.
-
Reaction Setup: Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation:
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a separate, labeled hazardous waste container.
4.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[5][19][20][21] Do not pour any waste down the drain. [5][21]
Disposal Decision Tree:
This diagram outlines the process for the proper segregation and disposal of waste generated from procedures involving this compound.
Caption: A decision tree for the proper segregation and disposal of waste.
By integrating these protocols into your daily laboratory practices, you not only ensure your personal safety but also contribute to a culture of safety and responsibility within your research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
